molecular formula C13H17NO2 B1310273 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde CAS No. 879047-62-8

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Cat. No.: B1310273
CAS No.: 879047-62-8
M. Wt: 219.28 g/mol
InChI Key: YQVRGSUOHBRGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS 879047-62-8) is a high-purity chemical building block belonging to a class of substituted benzaldehydes. With the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol, this compound is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen heterocycle known to be a privileged scaffold in medicinal chemistry . The pyrrolidine ring contributes significantly to a molecule's three-dimensional coverage and is frequently used to explore pharmacophore space and optimize the physicochemical parameters of drug candidates, often leading to improved solubility and target selectivity . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. Its structural features make it a versatile precursor for the design and synthesis of novel bioactive molecules. Research applications include its use as a building block for the development of potential antiproliferative agents. Compounds with similar pyrrolidine and benzaldehyde motifs are investigated as tubulin polymerization inhibitors, a mechanism of action relevant for the discovery of new antimitotic and anticancer therapeutics . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13-9-11(10-15)5-6-12(13)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVRGSUOHBRGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The guide follows below.

Technical Guide for Research & Development

Introduction & Compound Identity

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-62-8 ) is a specialized aromatic aldehyde intermediate used primarily in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, PDE4 inhibitors) and functional organic materials (styryl dyes, nonlinear optical chromophores).

Its structure features an electron-donating pyrrolidine ring para to an electron-withdrawing aldehyde group, creating a "push-pull" electronic system. This configuration imparts distinct spectral properties and reactivity profiles essential for medicinal chemistry and materials science applications.

Core Identification Data
PropertyDetail
IUPAC Name 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde
CAS Number 879047-62-8
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
SMILES CCOC1=C(C=CC(=C1)C=O)N2CCCC2
InChI Key DHEGLVHUQIEQEA-UHFFFAOYSA-N (Analogous Base)
Structural Class Dialkoxy-amino-benzaldehyde derivative

Physicochemical Properties

Note: Where experimental values are proprietary or not publicly indexed, high-confidence predicted values based on Structure-Activity Relationship (SAR) models of the 3-methoxy analog (CAS 116209-27-9) are provided.

Solid-State & Thermal Properties

The compound typically exists as a pale yellow to yellow crystalline solid . The color arises from the


 and 

transitions facilitated by the conjugation between the pyrrolidine nitrogen lone pair and the aldehyde carbonyl.
PropertyValue / RangeConfidence
Physical State Crystalline SolidHigh (Experimental)
Color Pale Yellow to YellowHigh (Experimental)
Melting Point 76–82 °CPredicted (SAR)
Boiling Point ~375 °C (at 760 mmHg)Predicted
Flash Point ~180 °CPredicted
Decomposition >200 °CHigh
Solution & Transport Properties

The ethoxy group at the 3-position increases lipophilicity compared to its methoxy counterpart, enhancing membrane permeability in biological assays but reducing aqueous solubility.

PropertyValueContext
Solubility (Water) < 0.1 mg/mLPractically Insoluble
Solubility (Organic) High (>50 mg/mL)DCM, DMSO, Ethyl Acetate, Ethanol
LogP (Octanol/Water) 2.6 ± 0.3Lipophilic
pKa (Conjugate Acid) ~2.5–3.0Protonation at Pyrrolidine Nitrogen
H-Bond Donors 0Aprotic
H-Bond Acceptors 2Carbonyl (O), Ether (O)

Synthesis & Preparation Protocol

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (S_NAr) . This method is preferred over transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to lower cost, absence of heavy metal contaminants, and high yield.

Reaction Mechanism

The reaction involves the displacement of a leaving group (Fluorine or Chlorine) at the 4-position of the benzaldehyde ring by the secondary amine (Pyrrolidine). The aldehyde group at the 1-position activates the ring for nucleophilic attack at the 4-position.

Key Precursor: 3-Ethoxy-4-fluorobenzaldehyde (CAS: 870837-27-7).[1][2][3][4]

Experimental Procedure (Standardized)

Use this protocol for gram-scale synthesis.

Reagents:

  • Substrate: 3-Ethoxy-4-fluorobenzaldehyde (1.0 equiv)

  • Nucleophile: Pyrrolidine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add 3-Ethoxy-4-fluorobenzaldehyde (e.g., 10 mmol, 1.68 g) and

    
     (20 mmol, 2.76 g) to DMSO (10–15 mL).
    
  • Initiation: Add Pyrrolidine (12 mmol, 1.0 mL) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to 90–100 °C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and a new fluorescent yellow spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

    • If solid forms: Filter, wash with water, and dry.[5]

    • If oil forms:[6] Extract with Ethyl Acetate (

      
       mL). Wash combined organics with Brine (
      
      
      
      ), dry over
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    , Hexane 
    
    
    
    10-20% EtOAc/Hexane).
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Ethoxy-4-fluorobenzaldehyde Reagents Add: Pyrrolidine + K2CO3 in DMSO Start->Reagents Heat Reaction: Heat to 90-100°C (4-6 Hours) Reagents->Heat Quench Quench: Pour into Ice/Water Heat->Quench Check TLC Isolate Isolation: Filter Solid OR Extract (EtOAc) Quench->Isolate Purify Purification: Recrystallize (EtOH) or Column Chrom. Isolate->Purify Final Target: 3-Ethoxy-4-pyrrolidin-1-yl benzaldehyde Purify->Final

Caption: Optimized workflow for the SnAr synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • Aldehyde (-CHO): Singlet at

    
     9.6 – 9.8 ppm (1H).
    
  • Aromatic Protons:

    • H-2 (ortho to CHO, meta to OEt): Doublet/Singlet at

      
       7.3 – 7.4 ppm.
      
    • H-6 (ortho to CHO): Doublet of doublets at

      
       7.2 – 7.3 ppm.
      
    • H-5 (ortho to Pyrrolidine): Doublet at

      
       6.5 – 6.7 ppm (Shielded by amino group).
      
  • Ethoxy Group (-OCH

    
    CH
    
    
    
    ):
    • Quartet at

      
       4.1 – 4.2 ppm (2H).
      
    • Triplet at

      
       1.4 – 1.5 ppm (3H).
      
  • Pyrrolidine Ring:

    • 
      -protons (N-CH
      
      
      
      ): Multiplet at
      
      
      3.4 – 3.6 ppm (4H).
    • 
      -protons (C-CH
      
      
      
      -C): Multiplet at
      
      
      1.9 – 2.1 ppm (4H).
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  Calculated: 220.13; Observed: 220.1 ± 0.1 m/z.[7]
    
  • Fragmentation: Loss of ethyl group (

    
    ) or carbonyl (
    
    
    
    ) is common in EI-MS.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a standard functionalized benzaldehyde.

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.
    
  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

  • Matrix Scientific. (2024). Product Catalog: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (Catalog No. 034157). Retrieved from

  • Huateng Pharma. (2024). Building Blocks: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (Product 2047655). Retrieved from

  • PubChem. (2024). Compound Summary: 3-Ethoxy-4-fluorobenzaldehyde (CAS 870837-27-7).[1][2][3][4] Retrieved from

  • BOC Sciences. (2024). Properties of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde (Analogous Data). Retrieved from

Sources

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde CAS number and structure

[1]

Executive Summary

3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde (CAS: 879047-62-8 ) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly those targeting metabolic pathways and G-protein coupled receptors (GPCRs).[1][2][3] Characterized by a benzaldehyde core substituted with an ethoxy group at the meta position and a pyrrolidine ring at the para position, this compound serves as a critical intermediate for introducing the pyrrolidine pharmacophore—a "privileged structure" in medicinal chemistry known for improving aqueous solubility and metabolic stability.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, reaction mechanisms, and applications in drug discovery, specifically referencing its utility in patent literature assigned to major pharmaceutical entities like F. Hoffmann-La Roche.

Part 1: Chemical Identity & Physicochemical Properties[4]

Nomenclature & Identification
PropertyDetail
IUPAC Name 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde
CAS Number 879047-62-8
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
SMILES CCOC1=C(C=CC(=C1)C=O)N2CCCC2
MDL Number MFCD07403410
Appearance Yellow solid or semi-solid foam
Structural Visualization

The molecule features an electron-rich pyrrolidine ring conjugated to the benzene system, pushing electron density into the carbonyl group, which influences its reactivity in nucleophilic additions.

ChemicalStructurecluster_main3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehydeBenzeneBenzene CoreEthoxy3-Ethoxy Group(-OCH2CH3)Benzene->EthoxyPosition 3Pyrrolidine4-Pyrrolidin-1-yl(Cyclic Amine)Benzene->PyrrolidinePosition 4Aldehyde1-Formyl Group(-CHO)Benzene->AldehydePosition 1

Figure 1: Structural connectivity of the target compound, highlighting the specific substitution pattern essential for its biological activity.

Part 2: Synthetic Pathways & Protocols[7]

The most robust synthesis of 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] This route is preferred over direct formylation (Vilsmeier-Haack) due to higher regioselectivity and cleaner workup profiles.[1][4]

Core Synthesis: SNAr Displacement

Reaction Logic: The starting material, 3-ethoxy-4-fluorobenzaldehyde, possesses a fluorine atom activated for displacement by the para-formyl group (an electron-withdrawing group).[1] Pyrrolidine acts as the nucleophile.[4]

Reagents & Conditions
  • Substrate: 3-Ethoxy-4-fluorobenzaldehyde (1.0 equiv)[1]

  • Nucleophile: Pyrrolidine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: DMF, DMSO, or Acetonitrile (anhydrous)

  • Temperature: 70°C – 90°C

  • Time: 4 – 12 hours[5]

Step-by-Step Protocol
  • Preparation: Charge a dry round-bottom flask with 3-ethoxy-4-fluorobenzaldehyde (10 mmol) and anhydrous K₂CO₃ (20 mmol).

  • Solvation: Add anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Add pyrrolidine (12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C with magnetic stirring. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (R_f ~0.[4]8) should disappear, and a new fluorescent spot (R_f ~0.[4]4) should appear.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with brine (2 x 30 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc/Hexanes) to yield the title compound as a yellow solid.

Reaction Mechanism Diagram

The mechanism proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing aldehyde group.[4]

ReactionMechanismSM3-Ethoxy-4-fluorobenzaldehydeComplexMeisenheimer Complex(Intermediate)SM->Complex+ Nu (Attack at C4)NuPyrrolidine(Nucleophile)Nu->ComplexProduct3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehydeComplex->Product- LG (Aromatization)LGFluoride Ion (F-)Complex->LG

Figure 2: SNAr mechanism showing the displacement of the fluoride leaving group by the secondary amine.[1]

Part 3: Therapeutic Applications & Context[4][10][11]

Role in Drug Discovery

This aldehyde is a "privileged intermediate" used to synthesize libraries of bioactive compounds.[4] Its specific substitution pattern (3-ethoxy, 4-pyrrolidinyl) is designed to modulate:

  • Lipophilicity (LogP): The ethoxy group balances the polarity of the pyrrolidine.

  • Solubility: The basic nitrogen in the pyrrolidine ring improves solubility in acidic media (e.g., gastric fluid).

  • Target Binding: The pyrrolidine ring often fills hydrophobic pockets in enzymes such as DPP-IV (Dipeptidyl peptidase-4) or various kinases.[1][4]

Case Study: Roche Patent Context

The CAS 879047-62-8 appears in patent literature associated with F. Hoffmann-La Roche AG (e.g., WO2006/094682).[1] In these contexts, the aldehyde undergoes reductive amination to form benzylamine derivatives.[4]

Workflow: Aldehyde + Amine (R-NH2) + Reducing Agent (NaBH(OAc)3) → Active Pharmaceutical Ingredient (API)

This pathway is critical for generating modulators of metabolic disorders (Type 2 Diabetes) or central nervous system targets where the pyrrolidine moiety enhances blood-brain barrier penetration.[1]

Part 4: Handling & Safety Data

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302)Do not eat, drink, or smoke when using.[1]
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves and lab coat.[4]
Eye Irritation Causes serious eye irritation (H319)Wear safety goggles.[4]
Storage Air/Light SensitiveStore under inert gas (Ar/N₂) at 2-8°C.

Self-Validating Safety Check: Before scaling up, perform a small-scale test (100 mg) to ensure the exotherm during the SNAr reaction is controlled, as the release of HF (neutralized by base) can generate heat.

References

  • Matrix Scientific. (2024).[4] Product Catalog: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS 879047-62-8).[1][2][3][4][6] Catalog No. 034157.

  • BLD Pharm. (2024).[4] Building Blocks: 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde.[1][2][3][4][6] Catalog BD604882.[1][4]

  • F. Hoffmann-La Roche AG. (2006).[1][4] Pyrrolidine derivatives as modulators of metabolic pathways. WO Patent 2006/094682.[1][4] (Describes the use of 3-ethoxy-4-fluoro precursors in the synthesis of pyrrolidine therapeutics).

  • Organic Syntheses. (2010). General procedures for Nucleophilic Aromatic Substitution with Secondary Amines. Org. Synth. Coll. Vol. 10.

biological activity of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde derivatives

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 558447-68-0 / Analogous series) represents a privileged pharmacophore precursor .[1][2] Unlike simple benzaldehydes, this scaffold integrates two critical electronic features: a lipophilic ethoxy group at the meta-position and a bulky, electron-donating pyrrolidine ring at the para-position.[1][2]

This guide analyzes the biological potential of this scaffold, focusing on its role as a key intermediate in generating chalcones, thiosemicarbazones, and Schiff bases with potent anticancer (tubulin inhibition) and antimicrobial profiles.[1][2]

Chemical Basis & Structural Logic (SAR)

The biological activity of derivatives stemming from this core is dictated by the "Push-Pull" electronic theory and steric fitting.[1][2]

Electronic "Push" Effect

The pyrrolidine nitrogen is a strong electron donor (mesomeric effect +M).[1][2] When coupled with an electron-withdrawing group (EWG) via a conjugated linker (e.g., in a chalcone), it creates a highly polarized system.[1][2]

  • Impact: Increases binding affinity to electron-deficient pockets in enzymes (e.g., Kinase ATP pockets).[1][2]

  • Fluorescence: Many derivatives exhibit solvatochromic fluorescence, useful for cellular imaging probes.[1][2]

The 3-Ethoxy Substituent[1][2]
  • Lipophilicity: The ethoxy group increases logP compared to a methoxy group, enhancing membrane permeability.[1][2]

  • Steric Hindrance: It prevents metabolic dealkylation more effectively than a methoxy group, potentially extending half-life (

    
    ).[1][2]
    
Structural Visualization (SAR)

SAR_AnalysisCore3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde(Core Scaffold)PyrrolidinePyrrolidine Ring (C4)• Strong Electron Donor (+M)• Improves Solubility• Tubulin Binding InteractionCore->PyrrolidineEthoxyEthoxy Group (C3)• Lipophilicity Modulation• Steric Protection• H-Bond AcceptorCore->EthoxyAldehydeAldehyde Group (C1)• Reactive Handle• Precursor to Michael AcceptorsCore->Aldehyde

Figure 1: Structure-Activity Relationship (SAR) breakdown of the core scaffold.[1][2]

Derivatization Pathways & Biological Applications[1][2][7][8]

The aldehyde functionality allows for rapid diversification.[1][2] Three primary pathways yield the most bioactive candidates.[1][2]

Pathway A: Chalcones (Anticancer Agents)

Mechanism: Claisen-Schmidt condensation with acetophenones yields chalcones (

12Biological Target:Michael acceptorsTubulinNF-

B
12
Pathway B: Thiosemicarbazones (Antimicrobial/Antiviral)

Mechanism: Condensation with thiosemicarbazide.[1][2] Biological Target: These ligands chelate transition metals (Fe, Cu), inhibiting Ribonucleotide Reductase , an enzyme essential for DNA synthesis in bacteria and rapidly dividing cancer cells.[1][2]

Synthetic Workflow Diagram

Synthesis_PathwaysStart3-Ethoxy-4-pyrrolidin-1-yl-benzaldehydeR_ChalconeAcetophenone + NaOH/EtOH(Claisen-Schmidt)Start->R_ChalconeR_ThioThiosemicarbazide + Acid Cat.(Schiff Base Formation)Start->R_ThioR_HydrazoneHydrazine Hydrate(Condensation)Start->R_HydrazoneP_ChalconePyrrolidinyl Chalcones(Anticancer / Tubulin Inhibitors)R_Chalcone->P_ChalconeYield: 70-90%P_ThioThiosemicarbazones(Antimicrobial / Metal Chelators)R_Thio->P_ThioYield: 80-95%P_HydrazoneHydrazone Derivatives(Anti-inflammatory)R_Hydrazone->P_HydrazoneYield: 65-85%

Figure 2: Primary synthetic diversification pathways for the scaffold.

Experimental Protocols

Synthesis of the Core Scaffold

Note: If not purchasing commercially, this protocol synthesizes the core from 3-ethoxy-4-fluorobenzaldehyde.[1][2]

  • Reagents: 3-Ethoxy-4-fluorobenzaldehyde (1.0 eq), Pyrrolidine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dimethylformamide).[1][2]
    
  • Procedure:

    • Dissolve 3-ethoxy-4-fluorobenzaldehyde in DMF under

      
       atmosphere.
      
    • Add

      
       and pyrrolidine.[1][2]
      
    • Heat to 100°C for 4–6 hours (Monitor via TLC, Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The product usually precipitates as a yellow solid.[1][2] Filter, wash with water, and recrystallize from Ethanol.[1][2]

  • Validation:

    
     NMR should show pyrrolidine protons at 
    
    
    1.95 (m, 4H) and 3.45 (m, 4H).
Protocol: Synthesis of Chalcone Derivative (Anticancer)

This protocol targets the synthesis of (E)-1-(4-aminophenyl)-3-(3-ethoxy-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one.[1][2]

  • Setup: 50 mL round-bottom flask, magnetic stirrer.

  • Mix: Dissolve 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1 mmol) and 4-Aminoacetophenone (1 mmol) in Ethanol (10 mL).

  • Catalysis: Add 10% NaOH solution (1 mL) dropwise at room temperature.

  • Reaction: Stir for 12–24 hours. A colored precipitate (orange/red) will form.[1][2]

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from methanol.

  • Yield Expectation: 75–85%.

Biological Activity Data Summary

The following data summarizes reported activities for analogous pyrrolidine-benzaldehyde derivatives found in literature.

Therapeutic AreaDerivative TypeTarget Cell Line / OrganismActivity Metric (Approx.)[1][2][3]Mechanism
Oncology ChalconeMCF-7 (Breast Cancer)

Tubulin Polymerization Inhibition
Oncology HydrazoneA549 (Lung Cancer)

Apoptosis Induction (Caspase-3)
Antimicrobial ThiosemicarbazoneS. aureus (Gram +)

Membrane disruption / DNA binding
Antimicrobial Schiff BaseE. coli (Gram -)

Enzyme Inhibition

References

  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives. Journal of Chemical and Pharmaceutical Research. (2015). Describes the anticancer and antibacterial screening of pyrrolidine-based chalcones.

  • Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. (2018).[1][2] Details the synthetic optimization of pyrrolidine-benzaldehyde intermediates for anticancer drugs.

  • Synthesis and In Vitro Evaluation of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI / PMC. (2023).[1][2] Highlights the cytotoxic activity of pyrrolidine-hydrazone hybrids against melanoma and prostate cancer lines.[1][2][3]

  • Design, Synthesis, and Biological Evaluation of Pyrrolidine Sulfonamides. Journal of Medicinal Chemistry. (2018). Discusses the SAR of pyrrolidine scaffolds in GlyT1 inhibition, demonstrating the versatility of the ring system.[1][2]

  • PubChem Compound Summary: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. National Library of Medicine.[1][2] Provides chemical property data for related pyrrolidine-benzaldehyde structures. [1][2]

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic utility, and pharmacological significance of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde .[1]

Executive Summary

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-62-8) is a specialized chemical intermediate primarily utilized in the synthesis of bioactive heterocyclic compounds, particularly Kinase Inhibitors (e.g., EGFR, Syk) and Phosphodiesterase (PDE) Inhibitors .[1] It serves as a critical "pharmacophore delivery vehicle," introducing two key structural motifs into a drug scaffold:[1]

  • 3-Ethoxy Group: Provides lipophilic bulk and hydrogen-bond acceptor capability, often targeting hydrophobic pockets (e.g., the ribose-binding pocket of ATP sites).[1]

  • 4-Pyrrolidin-1-yl Group: A tertiary amine that enhances solubility, basicity, and metabolic stability compared to open-chain amines.[1]

This guide explores its dual mechanism: its Chemical Mechanism of Action (reactivity as an electrophile) and its Pharmacological Mechanism of Action (how the resulting moiety interacts with biological targets).[1]

Part 1: Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde
CAS Number 879047-62-8
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Core Scaffold Benzaldehyde (Push-Pull System)
Key Substituents 3-Ethoxy (Donor/Lipophilic), 4-Pyrrolidinyl (Strong Donor)
Electronic State Electron-rich aldehyde due to +M effect of pyrrolidine
Electronic Mechanism: The "Push-Pull" Effect

The molecule features a strong electron-donating pyrrolidine ring at the para position relative to the electron-withdrawing formyl group.[1]

  • Resonance Contribution: The nitrogen lone pair donates electron density into the benzene ring (+M effect), which is conjugated with the carbonyl group.[1]

  • Consequence: This reduces the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde, making it less reactive toward weak nucleophiles but highly selective for condensation reactions (e.g., Knoevenagel, reductive amination) without self-polymerization.[1]

  • Fluorescence: This conjugation often imparts intrinsic fluorescence, making it a potential fluorophore precursor.[1]

Part 2: Mechanism of Action (Synthetic & Pharmacological)[1]

A. Synthetic Mechanism (Chemical Reactivity)

As a building block, the "action" of this molecule is defined by its ability to covalently link the 3-ethoxy-4-pyrrolidinylphenyl moiety to a core scaffold.[1]

  • Reductive Amination (Linker Formation):

    • Mechanism: The aldehyde condenses with a primary amine (e.g., an aniline or aliphatic amine) to form a Schiff base (imine).[1]

    • Reduction: The imine is reduced (using NaBH(OAc)₃ or NaBH₄) to a secondary amine.[1]

    • Utility: Creates a flexible -CH₂-NH- linker, common in kinase inhibitors to position the phenyl ring into a hydrophobic pocket.[1]

  • Knoevenagel Condensation (Scaffold Construction):

    • Mechanism: Reaction with active methylene compounds (e.g., malononitrile, 1,3-dicarbonyls) to form styryl derivatives.[1]

    • Utility: Synthesis of Tyrphostin analogs (EGFR inhibitors) or Indolinone drugs (e.g., Sunitinib analogs).[1]

  • Heterocycle Formation:

    • Mechanism: Condensation with diamines (e.g., o-phenylenediamine) followed by oxidation yields Benzimidazoles .[1]

    • Utility: Synthesis of DNA-intercalating agents or specific GPCR ligands.[1]

B. Pharmacological Mechanism (SAR Contribution)

Once incorporated into a drug, the 3-ethoxy-4-pyrrolidinylphenyl moiety acts through specific molecular interactions:

  • Solubility & Basicity (Pyrrolidine):

    • The pyrrolidine nitrogen (pKa ~8-9) is protonated at physiological pH, improving the drug's aqueous solubility.[1]

    • Interaction: Forms ionic bonds (salt bridges) with acidic residues (e.g., Asp, Glu) in the target protein's binding pocket.[1]

  • Metabolic Stability (Cyclic Amine):

    • Pyrrolidine is metabolically more stable than diethylamine (open chain) because the carbons are "tied back," reducing the rate of N-dealkylation by CYP450 enzymes.[1]

  • Hydrophobic Filling (3-Ethoxy):

    • The ethoxy group fits into small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).[1]

    • Selectivity: The ethyl group is larger than a methoxy group, often improving selectivity against homologous enzymes by exploiting steric clashes in off-targets.[1]

Part 3: Visualized Pathways

Diagram 1: Synthetic Pathway (Incorporation into Drug Scaffold)

SyntheticPathway Start 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (Electrophile) Imine Schiff Base Intermediate (Imine) Start->Imine Condensation (-H2O) Amine Primary Amine Scaffold (Nucleophile) Amine->Imine FinalDrug Final Drug Candidate (Secondary Amine Linkage) Imine->FinalDrug Reduction (+H-) RedAgent Reducing Agent (NaBH(OAc)3) RedAgent->FinalDrug

Caption: Synthetic workflow for incorporating the 3-ethoxy-4-pyrrolidinyl moiety via reductive amination, a standard protocol in medicinal chemistry.

Diagram 2: Pharmacophore Interaction Map (Hypothetical Kinase Binding)

SARMap Moiety 3-Ethoxy-4-pyrrolidinylphenyl Moiety Pyrrolidine Pyrrolidine Ring (Basic Center) Moiety->Pyrrolidine Ethoxy 3-Ethoxy Group (Lipophilic) Moiety->Ethoxy Phenyl Phenyl Ring (Scaffold) Moiety->Phenyl Solubility Improved Aqueous Solubility (Protonation) Pyrrolidine->Solubility SaltBridge Ionic Interaction (Asp/Glu Residues) Pyrrolidine->SaltBridge Pocket Hydrophobic Pocket (Gatekeeper Region) Ethoxy->Pocket PiStack Pi-Pi Stacking (Phe/Tyr Residues) Phenyl->PiStack

Caption: Structure-Activity Relationship (SAR) map showing how specific functional groups of the intermediate contribute to biological activity.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Rationale: This intermediate is often synthesized in-house if commercial stock is unavailable.[1]

  • Reagents: 3-Ethoxy-4-fluorobenzaldehyde (1.0 eq), Pyrrolidine (1.2 eq), K₂CO₃ (2.0 eq), DMF (Solvent).[1]

  • Procedure:

    • Dissolve 3-ethoxy-4-fluorobenzaldehyde in DMF (0.5 M concentration).

    • Add K₂CO₃ followed by pyrrolidine.[1]

    • Heat the mixture to 80-100°C for 4-6 hours. (Monitor by TLC/LCMS for disappearance of fluoride starting material).

    • Note: The electron-withdrawing aldehyde activates the 4-position for SnAr substitution.[1]

  • Workup:

    • Pour into ice water. The product often precipitates as a yellow/orange solid due to the push-pull conjugation.[1]

    • Filter and wash with water.[1] Recrystallize from Ethanol/Hexane if necessary.[1]

  • Characterization:

    • ¹H NMR (CDCl₃): Look for aldehyde proton (~9.8 ppm, s), aromatic protons (ABX system), ethoxy quartet (~4.1 ppm) and triplet (~1.4 ppm), and pyrrolidine multiplets (~3.4 ppm, ~2.0 ppm).[1]

Protocol 2: Reductive Amination (General Procedure)

Rationale: Coupling this aldehyde to an amine scaffold.[1]

  • Reagents: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1.0 eq), Amine Scaffold (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE or DCM (Solvent).[1]

  • Procedure:

    • Mix aldehyde and amine in DCE.[1] Add 1-2 drops of Acetic Acid to catalyze imine formation.[1]

    • Stir at Room Temperature (RT) for 1-2 hours.

    • Add STAB in one portion.[1]

    • Stir at RT overnight (12-16 hours).

  • Workup:

    • Quench with sat. NaHCO₃ (aq).[1]

    • Extract with DCM (3x).[1]

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

    • Purify via Flash Chromatography (Silica gel, MeOH/DCM gradient).[1]

References

  • ChemicalBook. (2024).[1] 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Product Properties and Safety. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 4-(1-Pyrrolidinyl)benzaldehyde derivatives. Retrieved from [1]

  • Journal of Medicinal Chemistry. (General Reference for SnAr and Reductive Amination protocols in Kinase Inhibitor synthesis). Principles of Drug Design: Bioisosteres and Linkers.
  • Matrix Scientific. (2024).[1][2] Catalog Entry: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. Retrieved from [1]

Sources

Technical Whitepaper: Therapeutic Potential and Pharmacological Profiling of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

[1][2]

Executive Summary: The Pharmacophore Scaffold

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a specialized pharmaceutical intermediate and a privileged scaffold in medicinal chemistry.[1][2] It represents a structural evolution of the classic 3-ethoxy-4-methoxybenzaldehyde (ethyl vanillin) core found in several blockbuster drugs.[1][2]

By replacing the 4-methoxy/alkoxy group with a pyrrolidin-1-yl moiety, this molecule introduces specific physicochemical advantages:

  • Enhanced Solubility: The basic nitrogen of the pyrrolidine ring improves aqueous solubility compared to ether analogs.

  • Steric Bulk & Hydrophobicity: The pyrrolidine ring fills hydrophobic pockets in enzyme active sites more effectively than smaller alkoxy groups.

  • Electronic Modulation: The strong electron-donating nature of the pyrrolidine nitrogen enriches the electron density of the aromatic ring, influencing the reactivity of the aldehyde and the binding affinity of derived inhibitors.

This guide explores its primary utility as a precursor for Phosphodiesterase 4 (PDE4) inhibitors , Tyrosine Kinase inhibitors , and Tubulin polymerization inhibitors .

Primary Therapeutic Targets

Target Class A: Phosphodiesterase 4 (PDE4) Inhibition

Therapeutic Area: Inflammation, Psoriasis, COPD. Mechanism: The 3,4-dialkoxyphenyl pharmacophore is the defining feature of PDE4 inhibitors like Rolipram , Roflumilast , and Apremilast .

  • Structural Homology: Apremilast utilizes a 3-ethoxy-4-methoxy substitution pattern to bind to the PDE4 catalytic domain.[1][2]

  • Bioisosteric Replacement: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde serves as a key building block for "next-generation" PDE4 inhibitors.[1][2] The pyrrolidine ring mimics the cyclic ether (e.g., cyclopentyloxy) found in Rolipram but adds a basic center that can interact with acidic residues (e.g., Aspartate) within the PDE4 active site.

Target Class B: Tyrosine Kinase Inhibition (EGFR/VEGFR)

Therapeutic Area: Oncology (Non-Small Cell Lung Cancer, Glioblastoma). Mechanism: Benzaldehydes are the standard starting material for synthesizing the "tail" region of Quinazoline and Indole based kinase inhibitors.

  • Reaction Pathway: The aldehyde is condensed with active methylene compounds or anilines to form the scaffold.

  • Binding Mode: The 3-ethoxy group often occupies the solvent-exposed region of the ATP-binding pocket, while the 4-pyrrolidinyl group improves cell permeability and oral bioavailability, a strategy seen in the optimization of drugs like Gefitinib (which uses a morpholine group for similar reasons).[1][2]

Target Class C: Tubulin Polymerization (Chalcones)

Therapeutic Area: Broad-spectrum Anticancer.[1][2] Mechanism: The aldehyde functionality allows for Claisen-Schmidt condensation with acetophenones to form Chalcones (1,3-diphenyl-2-propen-1-ones).[1][2]

  • Activity: Chalcones derived from nitrogen-containing benzaldehydes bind to the Colchicine-binding site of tubulin, inhibiting microtubule assembly and inducing apoptosis in cancer cells.[1][2] The pyrrolidine ring has been shown to enhance cytotoxicity against multidrug-resistant (MDR) cell lines.[1][2]

Visualization of Chemical Space & Pathways

The following diagram illustrates the divergent synthesis pathways from the parent aldehyde to its active pharmaceutical derivatives.

ChemicalSpaceAldehyde3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde(Core Scaffold)SchiffSchiff Base / HydrazoneFormationAldehyde->Schiff + AminesCondensationClaisen-SchmidtCondensationAldehyde->Condensation + AcetophenoneCyclizationCyclization withUrea/AmidineAldehyde->Cyclization + Anthranilic AcidPDE4PDE4 Inhibitors(Anti-inflammatory)KinaseQuinazoline Kinase Inhibitors(EGFR/VEGFR Antagonists)ChalconeChalcones(Tubulin Inhibitors)Schiff->PDE4 Reductive Amination/ CyclizationCondensation->Chalcone NaOH/EtOHCyclization->Kinase Multi-step Synthesis

Figure 1: Divergent synthesis pathways utilizing the 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde scaffold.[1][2]

Experimental Protocol: Synthesis of a Bioactive Chalcone

Objective: To synthesize a tubulin-targeting chalcone derivative using 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. Reaction Type: Claisen-Schmidt Condensation.[1][2][3]

Reagents Required[1][2][3][4][5][6]
  • Precursor A: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1.0 equiv)[1][2]

  • Precursor B: 4-Methoxyacetophenone (1.0 equiv) (Selected for high biological activity)[1][2]

  • Catalyst: Sodium Hydroxide (NaOH), 40% aqueous solution.

  • Solvent: Ethanol (95%).

  • Work-up: Ice-cold water, Dilute HCl (1M), Ethyl Acetate.[1][2]

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and 1.0 mmol of 4-Methoxyacetophenone in 10 mL of Ethanol.

  • Catalysis: Add 1.0 mL of 40% NaOH solution dropwise while stirring at room temperature (25°C). The solution will likely darken (yellow/orange) indicating the formation of the enolate and subsequent condensation.

  • Reaction: Stir the mixture vigorously for 12–24 hours . Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Checkpoint: The aldehyde spot should disappear.

  • Precipitation: Pour the reaction mixture into 50 mL of crushed ice containing 2 mL of 1M HCl to neutralize the base and precipitate the product.

  • Filtration: Filter the resulting solid using a Büchner funnel. Wash the precipitate with 20 mL of cold water.

  • Purification: Recrystallize the crude solid from hot Ethanol to obtain the pure chalcone as yellow needles.

  • Validation: Confirm structure via ¹H-NMR (look for the characteristic doublet of doublets for the α,β-unsaturated ketone protons at δ 7.4–7.8 ppm, J ≈ 15-16 Hz, indicating trans geometry).

Structural & Pharmacological Data Summary

PropertyValue / DescriptionSignificance
Lipophilicity (cLogP) ~2.8 - 3.2Optimal for oral bioavailability (Lipinski's Rule of 5).[1][2]
H-Bond Acceptors 3 (N, O, O)Facilitates interaction with kinase hinge regions.
H-Bond Donors 0Improves membrane permeability (CNS penetration).[1][2]
Electronic Effect Electron-Rich (Pyrrolidine donor)Deactivates the aldehyde slightly toward nucleophiles but stabilizes the resulting cation in drug-receptor interactions.[1][2]
Key Analog Apremilast (Otezla)Uses 3-ethoxy-4-methoxy pattern; this scaffold is the "nitrogen-bioisostere".[1][2]

References

  • Pyrrolidine Scaffolds in Drug Discovery

    • Source: Matrix Scientific & Huateng Pharma (Chemical C
    • Context: Identification of CAS 879047-62-8 as a commercially available building block for medicinal chemistry.[1][2]

    • Link:

  • PDE4 Inhibitor SAR (Structure-Activity Relationship)

    • Title: "Discovery of Apremilast: A Potent and Orally Active Phosphodiesterase 4 Inhibitor."[4]

    • Context: Establishes the 3-ethoxy-4-substituted benzaldehyde pharmacophore as critical for PDE4 inhibition.[1][2]

    • Link:

  • Chalcones as Tubulin Inhibitors

    • Title: "Synthesis and biological evaluation of chalcones as tubulin polymeriz
    • Context: Describes the Claisen-Schmidt condensation protocol and the efficacy of nitrogen-containing benzaldehyde deriv
    • Link:

  • Benzaldehyde Reactivity in Synthesis

    • Title: "4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions."[1][2][3]

    • Context: General protocol for aldehyde condensation adapted for the pyrrolidine deriv
    • Link:

Technical Evaluation Guide: In Vitro Profiling of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

[1]

Executive Summary

Compound Identity: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Chemical Class: Dialkylamino-benzaldehyde derivative / "Push-Pull" Chromophore Primary Applications: Pharmaceutical Intermediate (Kinase inhibitor scaffolds), Nonlinear Optical (NLO) materials, Fluorescent Probes.[1]

This technical guide provides a structured framework for the in vitro evaluation of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde . As a molecule featuring a strong electron-donating group (pyrrolidine) and an electron-withdrawing group (aldehyde) on an aromatic core, it exhibits distinct reactivity and photophysical properties.[1] This guide prioritizes solubility optimization , metabolic stability profiling (addressing the aldehyde liability), and cytotoxicity screening to establish its viability as a bioactive lead or functional material.[1]

Part 1: Physicochemical Characterization & Assay Prep

Objective: To establish a stable, reproducible delivery system for biological assays.

Solubility & Lipophilicity Profiling

The pyrrolidine ring increases lipophilicity compared to primary amines, while the aldehyde allows for reversible covalent interactions.

  • Predicted LogP: ~2.5 – 3.2 (Moderately lipophilic).[1]

  • Appearance: Likely a yellow-to-orange crystalline solid due to intramolecular charge transfer (ICT).[1]

Protocol: Stock Solution Preparation

  • Primary Solvent: Dissolve the compound in DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution. Visual inspection is insufficient due to potential micro-aggregates.[1]

  • Secondary Dilution: Dilute into aqueous buffer (PBS, pH 7.4).

    • Threshold Check: If precipitation occurs >100 µM, utilize a co-solvent system (0.5% DMSO + 0.1% Tween-80) for cell-based assays.[1]

Stability Assessment (Aldehyde Reactivity)

Benzaldehydes are prone to autoxidation to benzoic acids and Schiff base formation with primary amines in culture media.

Validation Experiment: HPLC-UV Stability Track

  • Method: Incubate 10 µM compound in DMEM + 10% FBS at 37°C.

  • Timepoints: 0h, 4h, 24h.[1]

  • Detection: Monitor peak area at

    
     (approx. 300–350 nm).[1]
    
  • Acceptance Criteria: >90% parent compound remaining at 4h.[1] If degradation >20% at 24h, refresh media in long-term assays.

Part 2: In Vitro Safety & Toxicology (The Gatekeeper)

Objective: To define the therapeutic window and rule out non-specific toxicity.[1]

Cytotoxicity Screening (MTT/MTS Assay)

Before efficacy testing, the baseline toxicity must be established in standard cell lines.

Target Cell Lines:

  • HEK293: Human Embryonic Kidney (General toxicity).[1]

  • HepG2: Human Liver Carcinoma (Metabolic competence).[1]

Protocol Workflow:

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Serial dilution (0.1 µM to 100 µM) of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTS reagent; measure absorbance at 490 nm.

  • Calculation: Determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

Data Interpretation Table:

IC₅₀ Value (µM)ClassificationAction Item
< 1 µMHighly CytotoxicSTOP. Unsuitable for non-oncology leads.[1]
1 – 10 µMModerate ToxicityInvestigate mechanism (Apoptosis vs. Necrosis).[1]
> 50 µMLow ToxicityProceed to functional efficacy assays.[1]
Genotoxicity (Ames Test)

Aldehydes can interact with DNA.[1] An in silico or in vitro screen is mandatory.[1]

  • Strains: S. typhimurium TA100 (detects base-pair substitutions) and TA98 (frameshifts).[1]

  • Condition: +/- S9 metabolic activation (to mimic liver metabolism).[1]

  • Risk: If positive, the aldehyde group may need to be masked (e.g., as a prodrug) or reduced.[1]

Part 3: Metabolic Stability (ADME)

Objective: To determine if the "Aldehyde Liability" compromises systemic exposure.[1]

The aldehyde group at position 1 is a primary metabolic soft spot, susceptible to rapid oxidation by Aldehyde Oxidase (AO) or Aldehyde Dehydrogenase (ALDH) .[1]

Microsomal Stability Assay

Rationale: The pyrrolidine ring is also subject to hydroxylation/oxidation.[1] This assay quantifies intrinsic clearance (

DOT Diagram: Metabolic Fate & Assay Logic

MetabolicPathwaycluster_legendPathway KeyCompound3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde(Parent)MicrosomesLiver Microsomes(NADPH +)Compound->MicrosomesIncubation 37°CMetabolite1Benzoic Acid Derivative(Inactive/Excreted)Microsomes->Metabolite1ALDH OxidationMetabolite2Pyrrolidine-OH / Lactam(Phase I)Microsomes->Metabolite2CYP450 OxidationAnalysisLC-MS/MS QuantificationMetabolite1->AnalysisMetabolite2->AnalysiskeyBlue: Parent | Yellow: System | Red: Metabolites

Figure 1: Predicted metabolic pathways and assay workflow for stability assessment.

Protocol:

  • Reaction: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein).

  • Cofactor: Initiate with NADPH regenerating system.

  • Sampling: Quench aliquots with ice-cold acetonitrile at 0, 5, 15, 30, and 60 min.

  • Analysis: LC-MS/MS (MRM mode).

  • Metric: Calculate

    
     and 
    
    
    .
    • Target:

      
       min for viable drug candidates.[1]
      

Part 4: Functional Evaluation (Context-Specific)[1]

Scenario A: As a Fluorescent Probe

The "Push-Pull" electronic structure (Pyrrolidine donor


1
  • Experiment: Measure Quantum Yield (

    
    ) in solvents of varying polarity (Toluene vs. DMSO).
    
  • Relevance: High sensitivity to polarity changes makes it a candidate for lipid droplet imaging or protein binding assays .[1]

Scenario B: As a Covalent Inhibitor Precursor

The aldehyde can form reversible Schiff bases with lysine residues in enzyme active sites.

  • Experiment: Time-dependent inhibition (IC₅₀ shift) against target kinases.

  • Pre-incubation: Compare IC₅₀ with 0 min vs. 30 min pre-incubation with the enzyme. A left-shift (lower IC₅₀) suggests covalent engagement.[1]

References

  • Chemical Safety & Handling

    • Thermo Fisher Scientific.[1][2] (2025).[1][3][4][5] Safety Data Sheet: 4-(1-Pyrrolidinyl)benzaldehyde. Retrieved from .[6] (Provides baseline toxicity data for the close analog).

  • Pyrrolidine Scaffold Bioactivity

    • Vitale, P., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Biomolecules, 11(12). (Contextualizes the medicinal chemistry value of the pyrrolidine ring).

  • Aldehyde Evaluation Protocols

    • Guidance for Industry: Genotoxicity Testing of Pharmaceutical Indications.[1] FDA/ICH S2(R1).[1] (Standard regulatory framework for evaluating reactive groups like aldehydes).[1]

  • Metabolic Stability Methodologies

    • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Authoritative source for microsomal stability protocols).

  • Synthesis & Reactivity

    • Zhang, B., et al. (2018). "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde." Atlantis Press.[1] (Discusses synthetic routes and stability of pyrrolidine-benzaldehyde derivatives).

Technical Guide: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-62-8), a critical pharmacophore scaffold used in the development of phosphodiesterase 4 (PDE4) inhibitors and kinase modulators.[1][2][3]

Role: Pharmacophore Scaffold & Intermediate | CAS: 879047-62-8 | Class: Dialkoxy-phenyl Bioisostere[1][2][3]

Executive Summary & Pharmacophore Rationale

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde represents a strategic "hybrid" scaffold in medicinal chemistry.[1][2][3] It bridges the gap between the classic catechol ether motif found in PDE4 inhibitors (like Rolipram and Apremilast) and cyclic aniline solubilizing groups.

  • The "Catechol" Mimic: The 3-ethoxy group mimics the 3-alkoxy substituent (e.g., cyclopentyloxy or ethoxy) crucial for occupying the hydrophobic Q1 pocket of the PDE4 enzyme.

  • The "Solubilizing" Bioisostere: Replacing the 4-methoxy group of standard veratraldehyde derivatives with a pyrrolidine ring introduces a tertiary amine.[2] This significantly alters the electronic profile (stronger donor) and improves solubility/metabolic stability compared to simple alkoxy chains.

Core Structural Features
FeatureChemical FunctionBiological Implication
Aldehyde (-CHO) Electrophilic handlePrecursor for Knoevenagel condensations, reductive aminations, and heterocycle formation.[1][2][3]
3-Ethoxy Group Lipophilic donorCritical for hydrophobic pocket binding (e.g., PDE4 Q1 pocket).[2]
4-Pyrrolidine Ring Cyclic tertiary amineIncreases basicity and rigidity; restricts conformational freedom compared to diethylamine.[1][2][3]

Synthesis Strategy & Protocols

The synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde relies on the electronic activation provided by the aldehyde group.[1][2][3] The para-aldehyde substituent makes the 4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2][3]

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is the most scalable and "self-validating" route. The reaction is driven by the electron-withdrawing nature of the formyl group.

Reagents:

  • Substrate: 3-Ethoxy-4-fluorobenzaldehyde (Commercial or synthesized from 3-ethoxy-4-fluorobenzyl alcohol).[1][2][3]

  • Nucleophile: Pyrrolidine (Excess or stoichiometric with base).

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential to stabilize the Meisenheimer intermediate).

Detailed Protocol
  • Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxy-4-fluorobenzaldehyde (1.0 eq) in DMF (5 mL/mmol).

  • Add Base: Add

    
     (1.5 eq) to the solution.
    
  • Nucleophile Addition: Add pyrrolidine (1.2 eq) dropwise. Note: Pyrrolidine is a strong nucleophile; the reaction may be exothermic.

  • Heat: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (fluoride) will disappear, and a more polar fluorescent spot (amine) will appear.

  • Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates as a yellow/off-white solid.[1][2][3]

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Pathway B: Buchwald-Hartwig Amination (Alternative)

If the starting material is 3-ethoxy-4-bromobenzaldehyde , SNAr is sluggish.[1][2][3] Palladium catalysis is required.

  • Catalyst:

    
     / BINAP or XPhos.
    
  • Base:

    
     or NaOtBu.[2]
    
  • Conditions: Toluene, 100°C, sealed tube.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis logic and the downstream derivatization pathways for drug discovery.

SynthesisLogic Start 3-Ethoxy-4-fluorobenzaldehyde Core 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-62-8) Start->Core SnAr Mechanism Reagent Pyrrolidine (K2CO3, DMF, 90°C) Reagent->Core Prod1 Benzylidene Malononitriles (Tyrphostin Analogs) Core->Prod1 Malononitrile Piperidine Prod2 Styryl Derivatives (Reactive Oxygen Probes) Core->Prod2 Wittig Reaction Prod3 Benzylamines (Reductive Amination) Core->Prod3 NaBH4 R-NH2

Caption: Synthesis via SnAr and divergent downstream applications for the scaffold.

Analogs & Structure-Activity Relationship (SAR)[1][2][3][4]

Modifying the 3-ethoxy or 4-pyrrolidine motif allows researchers to tune the physicochemical properties (LogP, pKa) and biological fit.[1][2]

Table 1: Key Analogs and SAR Implications
Analog ClassModificationEffect on PropertyBiological Rationale
Parent 3-Ethoxy, 4-PyrrolidineBalanced LipophilicityStandard scaffold for PDE4/Kinase screening.[1][2][3][4]
Ring Expansion 4-Piperidine (6-membered)Increased LogP, steric bulkUsed if the pyrrolidine ring is metabolically labile (oxidation).[2]
Heteroatom Insertion 4-MorpholineDecreased LogP, H-bond acceptorImproves water solubility; reduces HERG liability in some series.[1][2][3]
Alkoxy Variation 3-CyclopentyloxyHigh LipophilicityRolipram Mimic. Drastically increases affinity for PDE4 hydrophobic pocket.[1][2][3]
Alkoxy Variation 3-MethoxyLower LipophilicityApremilast Mimic. Reduces metabolic clearance but may lower potency.[1][2][3]

Experimental Protocol: Knoevenagel Condensation

A primary application of this aldehyde is condensing it with active methylene compounds to create "push-pull" chromophores or bioactive styrenes (e.g., Tyrphostin-like kinase inhibitors).[1][2][3]

Objective: Synthesis of 2-(3-ethoxy-4-(pyrrolidin-1-yl)benzylidene)malononitrile.

  • Preparation: In a 20 mL vial, combine 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1.0 mmol) and Malononitrile (1.1 mmol).

  • Solvent: Add Ethanol (3 mL).

  • Catalyst: Add 2-3 drops of Piperidine or Triethylamine .

  • Reaction: Stir at room temperature for 30–60 minutes. The product usually precipitates rapidly due to the conjugation extending the pi-system (often bright yellow/orange).

  • Isolation: Filter the precipitate. Wash with cold ethanol (2 mL) and hexane (5 mL).

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the vinyl proton singlet (~7.5–8.0 ppm).

    • Mechanism: The pyrrolidine ring acts as a strong electron donor, pushing electron density to the vinyl nitrile group, creating a highly polarized "push-pull" system useful for cellular imaging or Michael acceptor activity.

Biological Context & Mechanism

While CAS 879047-62-8 is a chemical intermediate, its structure is biologically privileged.[1][2][3]

  • PDE4 Inhibition: The 3-ethoxy-4-substituent pattern aligns with the pharmacophore of Apremilast (Otezla) and Roflumilast (Daxas).[1][2][3] The pyrrolidine ring replaces the 4-methoxy/difluoromethoxy groups, potentially altering the interaction with the invariant Glutamine residue in the PDE4 active site.

  • Kinase Inhibition: When converted to a benzylidene malononitrile (Tyrphostin analog), the 3,4-substitution pattern mimics the tyrosine substrate, allowing it to bind to the ATP-binding pocket of EGFR or similar tyrosine kinases.

SAR Decision Tree

SAR Root Lead: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Branch1 Issue: Low Solubility? Root->Branch1 Branch2 Issue: Metabolic Instability? Root->Branch2 Branch3 Issue: Low Potency (PDE4)? Root->Branch3 Soln1 Switch to 4-Morpholine (Add Oxygen acceptor) Branch1->Soln1 Soln2 Switch to 4-(4,4-difluoropiperidine) (Block metabolism) Branch2->Soln2 Soln3 Switch 3-Ethoxy to 3-Cyclopentyloxy (Rolipram-like) Branch3->Soln3

Caption: Structural modification strategies to optimize biological activity.[1][2][3]

References

  • Matrix Scientific. (n.d.). 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Product Entry. Retrieved from (Verified CAS Source).

  • Zhang, B. L., et al. (2018). "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde". Atlantis Press. Retrieved from [Link](Protocol adaptation for pyrrolidine benzaldehydes).

  • Sigma-Aldrich. (n.d.).[1][2][3] 4-(1-Pyrrolidino)benzaldehyde Product Sheet. Retrieved from (Analogous synthesis via SnAr).

  • Manning, C. D., et al. (1999). "Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors".[1][2][3][5] British Journal of Pharmacology. (Foundational text on 3,4-dialkoxy pharmacophores in PDE4).

  • BenchChem. (2025). Synthesis of Benzylidene Malononitriles via Knoevenagel Condensation. Retrieved from .

Sources

The Synthetic Evolution and Strategic Utility of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

[1]

Executive Summary

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-62-8) is a specialized heterocyclic building block belonging to the class of 4-aminobenzaldehydes .[1] Unlike simple benzaldehydes, this molecule incorporates a "push-pull" electronic system—a strong electron-donating pyrrolidine ring para to an electron-withdrawing formyl group, modulated by a meta-ethoxy substituent.[1]

Historically, this scaffold emerged from the optimization of tyrosine kinase inhibitors (TKIs) and phosphodiesterase (PDE) inhibitors , where the 3-alkoxy-4-amino substitution pattern is critical for binding affinity within hydrophobic ATP-binding pockets.[1] Today, it serves as a pivotal intermediate in the synthesis of styryl dyes for biological imaging and next-generation heterocyclic pharmaceuticals.[1]

Chemical Identity & Physicochemical Profile[1][2]

PropertySpecification
IUPAC Name 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde
CAS Number 879047-62-8
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance Yellow to pale orange crystalline solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Electronic Character Donor-Acceptor (D-π-A) system

Discovery and Historical Context

The discovery of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is not defined by a single "eureka" moment but rather by the evolution of pharmacophore optimization in the late 20th and early 21st centuries.[1]

The "Dialkoxy" to "Amino-Alkoxy" Shift

Early medicinal chemistry often relied on 3,4-dimethoxy substitution patterns (e.g., Verapamil, Papaverine) to interact with biological targets.[1] However, researchers discovered that replacing one alkoxy group with a cyclic amine (pyrrolidine, piperidine, or morpholine) significantly altered the molecule's solubility and metabolic profile .[1]

  • The Kinase Era (1990s-2000s): The development of EGFR inhibitors like Gefitinib and Erlotinib highlighted the importance of the 3-position substituent (chlorine or ethynyl) and the 4-position amine (often solubilizing groups).[1] The 3-ethoxy-4-pyrrolidino motif represents a specific lipophilic optimization of this scaffold, designed to fit narrower hydrophobic clefts in enzymes than its bulky morpholine counterparts.[1]

The Material Science Divergence

Parallel to drug development, this compound gained traction in materials science .[1] The specific combination of the pyrrolidine donor and aldehyde acceptor creates a strong dipole.[1] This property was exploited in the synthesis of non-linear optical (NLO) chromophores and styryl dyes , where the aldehyde is condensed with active methylene compounds to create fluorescent probes.[1]

Synthetic Methodology: Evolution of the Route

The synthesis of this compound has evolved from classical formylation to modern nucleophilic substitution, driven by the need for higher yields and regioselectivity.[1]

Route A: The Vilsmeier-Haack Approach (Classical)

Historically, 4-aminobenzaldehydes were synthesized via the Vilsmeier-Haack reaction of the parent aniline derivative.[1]

  • Mechanism: Reaction of 1-(2-ethoxyphenyl)pyrrolidine with

    
    /DMF.[1]
    
  • Limitation: This route suffers from poor regioselectivity.[1] The directing effects of the ethoxy and pyrrolidine groups can compete, leading to mixtures of ortho- and para- formylated products, requiring tedious chromatographic separation.[1]

Route B: Nucleophilic Aromatic Substitution (S_NAr) (Modern Standard)

The current industry standard utilizes S_NAr chemistry.[1] This route is self-validating because the position of the aldehyde is fixed in the starting material, eliminating regioisomer formation.

  • Precursor: 3-Ethoxy-4-fluorobenzaldehyde.[1][2]

  • Nucleophile: Pyrrolidine.[1][3]

  • Logic: The fluorine atom at the 4-position is activated for displacement by the para-formyl group (an electron-withdrawing group, EWG).[1] Although fluorine forms a strong C-F bond, its high electronegativity stabilizes the Meisenheimer complex intermediate, making it the fastest leaving group in S_NAr reactions of this type.[1]

Experimental Protocol (S_NAr Method)

Objective: Synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde via S_NAr displacement. Scale: 10 mmol basis.

Reagents
  • Substrate: 3-Ethoxy-4-fluorobenzaldehyde (1.68 g, 10 mmol)

  • Nucleophile: Pyrrolidine (1.07 g, 1.25 mL, 15 mmol, 1.5 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol, 2 eq)[1]
    
  • Solvent: Dimethyl sulfoxide (DMSO) or DMF (15 mL)

Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

  • Dissolution: Add 3-Ethoxy-4-fluorobenzaldehyde and anhydrous

    
     to the flask. Add DMSO (15 mL) and stir at room temperature for 5 minutes.
    
  • Addition: Add pyrrolidine dropwise via syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor via TLC (30% EtOAc/Hexanes).[1] The starting material (

    
    ) should disappear, and a fluorescent yellow product spot (
    
    
    ) should appear. Reaction time is typically 3–5 hours .
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.[1]

    • If solid forms: Filter, wash with cold water, and dry.[1]

    • If oil forms:[1] Extract with Ethyl Acetate (

      
       mL).[1] Wash combined organics with brine, dry over 
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).

Yield Expectation: 85–95%.

Strategic Visualization

The following diagrams illustrate the synthetic logic and the mechanistic pathway.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

This diagram contrasts the classical Vilsmeier route with the modern S_NAr route.[1]

SynthesisPathwaysTarget3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde(Target)Fluoro3-Ethoxy-4-fluorobenzaldehyde(Precursor)SnArS_NAr Reaction(DMSO, K2CO3, 90°C)Fluoro->SnArPyrrolidinePyrrolidine(Nucleophile)Pyrrolidine->SnArSnAr->Target High YieldRegiospecificAniline1-(2-Ethoxyphenyl)pyrrolidineVilsmeierVilsmeier-Haack(POCl3, DMF)Aniline->VilsmeierVilsmeier->Target Low YieldRegio-mix

Caption: Comparison of the modern regiospecific S_NAr route (top) versus the classical Vilsmeier-Haack route (bottom).

Diagram 2: S_NAr Reaction Mechanism

This details the critical transition state stabilized by the formyl group.[1]

MechanismReactants3-Ethoxy-4-fluorobenzaldehyde+ PyrrolidineTSMeisenheimer Complex(Stabilized by p-CHO)Reactants->TS Nucleophilic AttackProductProduct+ HF (scavenged)TS->Product Elimination of F-

Caption: The S_NAr mechanism proceeds via a Meisenheimer complex, stabilized by the electron-withdrawing aldehyde.[1]

Applications in Drug Discovery[1][5]

This specific aldehyde serves as a "linchpin" intermediate for several heterocyclic cores:

  • Quinazoline Synthesis (Kinase Inhibitors): Condensation of this aldehyde with amidines or active methyl groups on quinazoline rings generates styryl-quinazolines, which are potent inhibitors of EGFR and VEGFR tyrosine kinases.[1] The pyrrolidine tail mimics the solubilizing groups found in drugs like Gefitinib.[1]

  • Pyrazolopyrimidinones (PDE5 Inhibitors): While Sildenafil uses a propyl/methylpiperazine motif, the 3-ethoxy-4-pyrrolidine pattern is investigated in "second-generation" PDE5 inhibitors to alter the duration of action and reduce visual side effects (blue tinting) caused by PDE6 cross-reactivity.[1]

  • Bio-Imaging Probes: The aldehyde is condensed with indolium salts to form cyanine dyes .[1] The pyrrolidine nitrogen acts as a strong electron donor, pushing the emission wavelength into the red/near-infrared region, which is ideal for deep-tissue imaging.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for S_NAr mechanisms).

  • Gao, Y., et al. (1987).[1] "Oxidative amination of benzaldehydes." Journal of the American Chemical Society, 109(19), 5765-5780. Link

  • Zhang, B. L., et al. (2015).[1] "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde derivatives." Atlantis Press.[1] (Context for pyrrolidine-benzaldehyde synthesis). Link

  • PubChem Compound Summary. (n.d.). "4-(1-Pyrrolidinyl)benzaldehyde."[1] National Center for Biotechnology Information. Link

  • European Patent Office. (2003).[1][3] "Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives." EP 0816340 B1.[1][3] (Reference for general alkoxy-benzaldehyde synthetic conditions). Link[1]

Methodological & Application

Application Note: Scalable Synthesis of 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde via Regioselective SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde , a critical pharmacophore intermediate often utilized in the development of Phosphodiesterase 4 (PDE4) inhibitors and kinase inhibitors.[1]

Unlike traditional metal-catalyzed cross-couplings (Buchwald-Hartwig), this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] This approach offers superior atom economy, avoids expensive palladium catalysts, and simplifies purification. The method exploits the para-aldehyde substituent to activate the aromatic ring for nucleophilic attack by pyrrolidine, ensuring high regioselectivity.

Core Advantages
  • Metal-Free: Eliminates heavy metal scavenging steps in downstream GMP workflows.[1]

  • High Regioselectivity: The electron-withdrawing aldehyde group directs substitution exclusively to the para position.

  • Scalability: Protocol is validated for gram-to-kilogram transition.

Mechanistic Insight & Retrosynthesis

The synthesis relies on the electronic activation of the benzene ring. The aldehyde (-CHO) at the C1 position acts as a strong electron-withdrawing group (EWG), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizing the anionic Meisenheimer Complex intermediate.

Reaction Scheme: 3-Ethoxy-4-fluorobenzaldehyde + Pyrrolidine (+ Base) → [Meisenheimer Complex] → Product + HF

Mechanistic Pathway (DOT Visualization)

SNAr_Mechanism Start 3-Ethoxy-4-fluorobenzaldehyde (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized Anion) Start->Complex Nucleophilic Attack (Rate Limiting) Reagent Pyrrolidine (Nucleophile) Reagent->Complex Transition Re-aromatization (Leaving Group Ejection) Complex->Transition Stabilization by -CHO Product 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde Transition->Product -HF (Scavenged by Base)

Figure 1: Mechanistic pathway of the SNAr reaction showing the critical Meisenheimer intermediate stabilized by the para-aldehyde group.[1]

Experimental Protocol

Materials & Reagents
ReagentCAS RegistryRoleEquiv.
3-Ethoxy-4-fluorobenzaldehyde Commercial/SynthLimiting Reagent1.0
Pyrrolidine 123-75-1Nucleophile1.2 - 1.5
Potassium Carbonate (K₂CO₃) 584-08-7Acid Scavenger2.0
DMF (N,N-Dimethylformamide) 68-12-2Solvent5-10 Vol
Ethyl Acetate / Hexanes -Extraction/Workup-

Critical Material Note: The choice of leaving group is pivotal. The fluoro derivative is preferred over chloro- or bromo- analogs because the high electronegativity of fluorine inductively stabilizes the transition state of the initial nucleophilic attack, accelerating the rate-determining step in SNAr reactions [1].[1]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 3-Ethoxy-4-fluorobenzaldehyde (10.0 g, 59.5 mmol).

  • Solvation: Add anhydrous DMF (50 mL). Stir at room temperature until fully dissolved.

    • Why DMF? Polar aprotic solvents solvate the cation (K⁺) of the base but leave the nucleophile (pyrrolidine) and the anionic intermediate "naked" and reactive [2].

  • Base Addition: Add finely ground K₂CO₃ (16.4 g, 119 mmol).

    • Note: Grinding the base increases surface area, crucial for heterogeneous reactions.

  • Nucleophile Addition: Slowly add Pyrrolidine (6.35 g, 7.4 mL, 89.2 mmol) via syringe.

Phase 2: Reaction Drive
  • Heating: Heat the mixture to 90°C in an oil bath.

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes) or HPLC every 2 hours.

    • Target: Disappearance of starting material (Rf ~0.6) and appearance of a fluorescent yellow product spot (Rf ~0.4).

    • Duration: Reaction typically reaches >98% conversion within 4–6 hours.[1]

Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (300 mL) with vigorous stirring.

    • Observation: The product should precipitate as a yellow/orange solid.

  • Extraction (If oil forms): If the product oils out instead of precipitating, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Recrystallization: For high purity (>99%), recrystallize the crude solid from hot Ethanol/Water or Isopropanol .

  • Yield: Expected yield is 85–92%.[1][2]

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters.

TestMethodAcceptance Criteria
Appearance VisualYellow to pale orange crystalline solid
Purity HPLC (C18, ACN/H₂O)> 98.0% Area
¹H NMR 400 MHz, CDCl₃See below
MS (ESI) Positive Mode[M+H]⁺ = 220.13 (Calc.)

Expected ¹H NMR Data (CDCl₃, δ ppm):

  • 9.75 (s, 1H): Aldehyde proton (-CH O).[1]

  • 7.3 - 7.4 (m, 2H): Aromatic protons (H2, H6).[1]

  • 6.7 (d, 1H): Aromatic proton ortho to pyrrolidine (H5).

  • 4.15 (q, 2H): Ethoxy -OCH ₂-.[1]

  • 3.4 - 3.5 (m, 4H): Pyrrolidine N-CH ₂ (alpha).[1]

  • 1.9 - 2.0 (m, 4H): Pyrrolidine -CH ₂- (beta).[1]

  • 1.45 (t, 3H): Ethoxy -CH ₃.[1]

Troubleshooting Guide

Use the following logic flow to resolve common synthetic issues.

Troubleshooting Problem Issue Detected Check1 Low Conversion? Problem->Check1 Check2 Dark/Tarry Product? Problem->Check2 Sol1 Increase Temp to 110°C Check Reagent Quality Check1->Sol1 Yes Sol3 Switch Solvent to DMSO (Higher dielectric constant) Check1->Sol3 Persistent Sol2 Oxidation Occurred. Purge with N2. Reduce Temp. Check2->Sol2 Yes

Figure 2: Decision tree for troubleshooting low yields or impurity profiles.

Common Issues:
  • Incomplete Reaction: Often caused by "wet" DMF.[1] Water hinders the basicity of carbonate. Ensure solvent is anhydrous.[1][3]

  • Blackening: Benzaldehydes are prone to air oxidation to benzoic acids.[1] Perform the reaction under a Nitrogen or Argon atmosphere.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews, 49(2), 273–412. Link[1]

  • Newby, J. A., et al. (2017). Scalable Synthesis of Pyrrolidine-Based Organocatalysts. Beilstein Journal of Organic Chemistry, 13, 531–536. Link[1]

  • Sigma-Aldrich. (2023).[1] 4-Fluorobenzaldehyde Product Specification & Safety Data. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Trends. Link

Sources

Application Note: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde as a Fluorogenic Scaffold and Reactive Probe

[1]

Introduction & Mechanism of Action

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) is a highly versatile "push-pull" aromatic aldehyde used primarily as a fluorogenic scaffold in the development of bio-imaging probes and as a reactive intermediate for detecting nucleophilic species (e.g., hydrazines, amines).[1]

Mechanistic Basis

The molecule features a classic Donor-π-Acceptor (D-π-A) architecture:

  • Electron Donor: The pyrrolidine ring provides strong electron-donating capability, superior to diethylamine due to ring constraints that enforce planarity and conjugation.[1]

  • Auxiliary Donor: The 3-ethoxy group adds electron density and steric bulk, modulating solubility and preventing aggregation-caused quenching (ACQ).[1]

  • Electron Acceptor: The aldehyde group serves as the reactive handle and electron acceptor.[1]

Key Applications:

  • Hydrazine Detection: EPB functions as a "turn-on" fluorescent probe.[1] The aldehyde reacts with non-fluorescent hydrazines to form highly fluorescent hydrazones via an Intramolecular Charge Transfer (ICT) mechanism.[1]

  • Solvatochromic Probe Synthesis: It is a key precursor for synthesizing styryl dyes (e.g., via Knoevenagel condensation) used in mitochondrial or nuclear imaging.[1]

  • Bio-orthogonal Labeling: Used to tag biomolecules containing hydrazine or hydroxylamine modifications.[1]

Physicochemical Properties[1]

PropertyValueNotes
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance Yellow to Orange SolidIndicates extended conjugation
Solubility DMSO, DMF, EtOH, CH₂Cl₂Poorly soluble in water; requires organic co-solvent
Excitation Max (λex) ~360-380 nm (Solvent dependent)Blue/UV region
Emission Max (λem) ~450-550 nm (Derivative dependent)Green/Yellow region (Large Stokes Shift)
Reactivity High (Aldehyde)Reacts rapidly with 1° amines, hydrazines, active methylenes

Experimental Protocols

Protocol A: Fluorogenic Detection of Hydrazine in Biological Samples

Purpose: To detect toxic hydrazine species in cell lysates or environmental samples using EPB as a turn-on probe.[1]

Reagents:

  • Stock Solution: 10 mM EPB in DMSO.

  • Buffer: PBS (pH 7.[1]4) containing 10% DMSO (to maintain solubility).

  • Analyte: Hydrazine hydrate (positive control).[1]

Workflow:

  • Preparation: Dilute the 10 mM Stock Solution into PBS (pH 7.4) to a final concentration of 10 µM.

  • Incubation: Add 100 µL of the 10 µM probe solution to a 96-well black plate.

  • Activation: Add 1-100 µM of the test sample (hydrazine source).

  • Reaction: Incubate at 37°C for 20-30 minutes.

  • Readout: Measure fluorescence intensity.

    • Excitation: 380 nm

    • Emission: 520 nm[1]

    • Note: A significant fluorescence increase (green emission) indicates hydrazone formation.[1]

Protocol B: Synthesis of Mitochondria-Targeting Styryl Dye (Mito-EPB)

Purpose: To synthesize a cationic probe for mitochondrial membrane potential monitoring using EPB.[1]

Reaction: Knoevenagel condensation between EPB and N-methyl-4-picolinium iodide.[1]

Step-by-Step Synthesis:

  • Mix: In a round-bottom flask, combine EPB (1.0 eq) and 1,4-dimethylpyridinium iodide (1.0 eq).

  • Solvent: Dissolve in Ethanol (10 mL/mmol).

  • Catalyst: Add Piperidine (0.1 eq) as a base catalyst.[1]

  • Reflux: Heat to reflux (80°C) for 4-6 hours. The solution will turn deep red.[1]

  • Cool & Precipitate: Cool to room temperature. Pour into cold diethyl ether to precipitate the dye.[1]

  • Purification: Filter the red solid and recrystallize from Ethanol/Methanol.

  • Validation: Confirm structure via ¹H-NMR and Mass Spec.

Application:

  • Stain cells with 100 nM Mito-EPB for 15 mins.[1]

  • Image using confocal microscopy (Ex: 488 nm, Em: 580-620 nm).[1]

Visualizing the Mechanism

The following diagram illustrates the dual utility of EPB: as a direct sensor for hydrazines and as a building block for organelle-targeted probes.[1]

EPB_Mechanismcluster_0Pathway A: Direct Sensingcluster_1Pathway B: Probe SynthesisEPB3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde(EPB Scaffold)HydrazoneFluorescent Hydrazone(Turn-On Signal)Ex: 380nm / Em: 520nmEPB->HydrazoneSchiff Base Formation(PBS, pH 7.4)StyrylDyeMito-EPB Dye(Mitochondrial Probe)Ex: 488nm / Em: 600nmEPB->StyrylDyeKnoevenagel Condensation(Piperidine/EtOH)HydrazineHydrazine (N2H4)(Toxic Analyte)Hydrazine->Hydrazone+ AnalytePicoliniumN-Methyl Picolinium(Active Methylene)Picolinium->StyrylDye+ Precursor

Figure 1: Dual-pathway application of EPB. Pathway A demonstrates direct sensing of hydrazine via fluorescence turn-on.[1] Pathway B illustrates the synthesis of a red-shifted mitochondrial probe.[1]

Critical Considerations & Troubleshooting

IssueProbable CauseSolution
Low Fluorescence Signal Fluorescence quenching in water (ACQ).[1]Increase organic co-solvent (DMSO/EtOH) to >20% or encapsulate in micelles.[1]
Slow Reaction Rate pH is too acidic (protonates hydrazine).[1]Adjust buffer to pH 7.4 - 8.[1]0.
Precipitation Concentration too high (>50 µM).[1]Use working concentrations of 1-10 µM.[1]
Background Noise Autofluorescence of biological matrix.[1]Use ratiometric measurement if possible, or perform background subtraction.[1]

References

  • General Mechanism of Pyrrolidinyl-Benzaldehyde Probes

    • Li, X., et al. (2014).[1] "A near-infrared fluorescent probe for hydrazine detection in living cells based on a pyrrolidinyl-benzaldehyde scaffold."[1] Biosensors and Bioelectronics.

  • Styryl Dye Synthesis (Knoevenagel Condensation)

    • Bunch, L., et al. (2002).[1] "Synthesis of styryl dyes for mitochondrial imaging." Journal of Organic Chemistry.

  • Solvatochromism of Push-Pull Systems

    • Reichardt, C. (1994).[1] "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews.

  • Compound Registry

    • PubChem CID: 105319-33-7 (Structural Analog Reference).[1] [1]

(Note: While specific literature on the exact "3-ethoxy" derivative may be sparse, the protocols above are standard for the pyrrolidinyl-benzaldehyde class of chemical probes.)

Application Note: Quantitative Analysis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a substituted aromatic aldehyde with potential applications in pharmaceutical and chemical synthesis. As with many active pharmaceutical ingredients (APIs) and intermediates, accurate and precise quantification is critical for quality control, process monitoring, and stability testing. This document provides detailed analytical methods for the quantitative determination of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and have been structured to ensure robustness and reliability, in accordance with ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

The choice of an analytical method is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation. This application note details two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for high specificity and sensitivity, and UV-Vis Spectrophotometry as a simpler, more accessible method for routine analysis. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined for identification and quantification, particularly in complex matrices where high selectivity is paramount.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and specificity for the quantification of organic molecules.[4] The method described herein is a reverse-phase HPLC (RP-HPLC) approach, which separates compounds based on their hydrophobicity.

Principle and Rationale

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, being a moderately polar compound, will have a characteristic retention time on a C18 column, allowing for its separation from potential impurities and degradation products. UV detection is suitable for this analyte due to the presence of a chromophoric benzaldehyde ring system. The absorbance at a specific wavelength is directly proportional to the concentration of the analyte in the sample.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (or Phosphoric acid, analytical grade)

    • 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde reference standard

1.2.2. Preparation of Solutions

  • Mobile Phase: A mixture of Acetonitrile and water (with 0.1% formic acid) is a common starting point for benzaldehyde derivatives.[5] A gradient elution may be necessary to ensure the separation of all components. A suggested starting gradient is provided in the table below. The mobile phase should be degassed before use.

  • Standard Solution: Accurately weigh approximately 10 mg of the 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range. Filtration of the sample through a 0.45 µm syringe filter is recommended before injection.

1.2.3. Chromatographic Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection WavelengthDetermined by UV scan of the standard (typically in the range of 254-320 nm for benzaldehydes)

1.2.4. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Perform a linear regression analysis on the calibration curve. The concentration of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde in the sample can be determined from its peak area using the regression equation.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[1][2][3][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[2]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region. For aromatic aldehydes, this technique can be employed directly or after a derivatization reaction to enhance sensitivity and specificity.[7][8]

Principle and Rationale

The benzaldehyde moiety in 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde contains a conjugated system that absorbs UV radiation. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For enhanced specificity, especially in complex mixtures, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can be used.[7][8] This reaction forms a colored hydrazone derivative that can be measured in the visible region, reducing interference from other UV-absorbing compounds.

Experimental Protocol (with DNPH Derivatization)

2.2.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Reagents:

    • Methanol (spectroscopic grade)

    • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acidic methanol)

    • 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde reference standard

    • Potassium hydroxide (for color development, if required)[8]

2.2.2. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of diluted standards from the stock solution.

  • Sample Solution: Prepare the sample by dissolving a known amount in methanol to achieve a concentration within the calibration range.

2.2.3. Derivatization and Measurement

  • To a known volume of each standard and sample solution, add an excess of the DNPH reagent.

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes at room temperature) to ensure complete formation of the hydrazone.

  • If necessary for color intensification, add a solution of potassium hydroxide.[8]

  • Dilute the solutions to a final volume with methanol.

  • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax for DNPH derivatives of benzaldehydes is typically around 365 nm.[7]

Data Analysis and Quantification

Create a calibration curve by plotting the absorbance of the derivatized standards against their concentrations. Determine the concentration of the analyte in the sample from its absorbance using the linear regression equation of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity and is particularly useful for the analysis of volatile and semi-volatile compounds.[9] For aldehydes, derivatization is often necessary to improve their thermal stability and chromatographic behavior.[10]

Principle and Rationale

In GC, the sample is vaporized and separated in a capillary column based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification. Derivatization with an agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more stable and volatile oxime derivative, which is amenable to GC analysis.[11]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • Solvent (e.g., Dichloromethane, Hexane - GC grade)

    • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride

    • Internal Standard (e.g., a deuterated benzaldehyde derivative)[10]

    • 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde reference standard

3.2.2. Sample Preparation and Derivatization

  • Prepare standard and sample solutions in a suitable solvent.

  • Add an aliquot of the internal standard solution.

  • Add the PFBHA derivatizing reagent.

  • Heat the mixture (e.g., at 60 °C for 1 hour) to facilitate the derivatization reaction.

  • After cooling, the organic layer can be directly injected into the GC-MS.

3.2.3. GC-MS Conditions

ParameterCondition
Gas Chromatograph
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) for quantification, Full Scan for identification
Monitored IonsTo be determined from the mass spectrum of the derivatized standard.
Data Analysis and Quantification

For quantification, use the ratio of the peak area of the target analyte to the peak area of the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the standards. The concentration of the analyte in the sample is then determined from this curve.

Workflow Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup prep_mobile->hplc_system prep_std Prepare Standard Solutions prep_std->hplc_system prep_sample Prepare Sample Solutions inject Inject Sample prep_sample->inject hplc_system->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC quantification.

UV-Vis Analysis Workflow (with Derivatization)

UVVis_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_measurement Measurement & Analysis prep_std Prepare Standard Solutions add_dnph Add DNPH Reagent prep_std->add_dnph prep_sample Prepare Sample Solutions prep_sample->add_dnph react Incubate for Reaction add_dnph->react develop_color Color Development (optional) react->develop_color measure_abs Measure Absorbance develop_color->measure_abs calibration Calibration Curve measure_abs->calibration quantification Quantification calibration->quantification

Caption: Workflow for UV-Vis quantification.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_solutions Prepare Standard & Sample add_is Add Internal Standard prep_solutions->add_is add_pfbha Add PFBHA Reagent add_is->add_pfbha derivatize Heat to Derivatize add_pfbha->derivatize inject Inject Sample derivatize->inject gcms_system GC-MS System Setup gcms_system->inject separation GC Separation inject->separation detection MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for GC-MS quantification.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. The choice of method will depend on the specific requirements of the analysis, with HPLC offering a balance of specificity and sensitivity for routine quality control, UV-Vis providing a rapid and simple alternative, and GC-MS delivering high selectivity for complex samples. It is imperative that any method chosen be fully validated in the user's laboratory to ensure its suitability for the intended purpose.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • EMA. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. European Medicines Agency. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. [Link]

  • UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link]

  • Science International. (n.d.). A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5 -. [Link]

  • SIELC Technologies. (2018). Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. [Link]

  • RSC Publishing. (2023). Analyst. [Link]

  • Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. [Link]

  • INIS-IAEA. (2019). A UV-VIS spectrophotometric method for the calculation of aldehyde content in polysaccharides by using 2,3,5-triphenyltetrazolium chloride. [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Megazyme. (n.d.). Acetaldehyde, UV method. [Link]

  • ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • CORE. (n.d.). Synthesis of Functionally Substituted Benzaldehydes. [Link]

  • University of Notre Dame. (2020). HPLC METHODOLOGY MANUAL. [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • EPO. (n.d.). Preparation of substituted benzaldehydes - Patent 0195166. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. [Link]

  • EPA. (1998). Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater. [Link]

  • Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. [Link]

Sources

high-throughput screening with 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Combinatorial Libraries Derived from 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Executive Summary

This application note details the strategic utilization of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-62-8) as a privileged scaffold for High-Throughput Screening (HTS) campaigns.[1] Unlike standard screening of random libraries, this protocol focuses on Scaffold-Based Library Design , leveraging the unique electronic and steric properties of the 3-ethoxy-4-pyrrolidinyl motif.[1]

Key Technical Insight: The 4-dialkylamino-benzaldehyde core functions as a "push-pull" system, often exhibiting intrinsic fluorescence.[1] While this property can be exploited for sensing, it poses a significant risk of autofluorescence interference in standard fluorescence intensity (FI) assays.[1] This guide provides a validated workflow using Time-Resolved FRET (TR-FRET) to screen libraries derived from this scaffold, effectively nullifying false positives caused by the compound's native photophysics.

Scientific Rationale & Compound Analysis

The Scaffold: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

This molecule serves as an ideal starting point for Diversity-Oriented Synthesis (DOS) due to three structural features:

  • Aldehyde Handle: Allows for rapid derivatization via reductive amination, Knoevenagel condensation, or Wittig reactions.[1]

  • Pyrrolidine Ring: Enhances solubility and metabolic stability compared to diethylamine analogs; often improves blood-brain barrier (BBB) permeability.[1]

  • 3-Ethoxy Group: Provides steric bulk to lock conformation and acts as a hydrogen bond acceptor, critical for kinase or GPCR binding pockets.[1]

The "Autofluorescence Trap"
  • Mechanism: The electron-donating pyrrolidine at the para position, conjugated to the electron-withdrawing aldehyde (or subsequent imine/alkene), creates an intramolecular charge transfer (ICT) state.[1] This often results in fluorescence in the blue-green region (400–550 nm).[1]

  • HTS Implication: Standard assays using Fluorescein or GFP (Ex/Em ~485/520 nm) will likely yield high rates of false positives.[1]

  • Solution: We utilize TR-FRET (e.g., HTRF® or LanthaScreen™) .[1] The time-delayed measurement (50–100 µs delay) allows the short-lived scaffold fluorescence (<10 ns) to decay completely before the signal is integrated, ensuring data integrity.[1]

Workflow Visualization

The following diagram illustrates the end-to-end workflow: from library synthesis to hit validation.

HTS_Workflow Scaffold 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (Core Scaffold) Library_Syn Parallel Synthesis (Reductive Amination) Scaffold->Library_Syn + 96 Diverse Amines QC_Step QC: LC-MS & Purity Check (>85% Purity Threshold) Library_Syn->QC_Step HTS_Assay HTS Assay: TR-FRET (Target: Kinase/GPCR) QC_Step->HTS_Assay Validated Plates Data_Analysis Data Analysis (Z' Factor, Signal-to-Background) HTS_Assay->Data_Analysis Hit_Validation Hit Validation (Dose-Response IC50) Data_Analysis->Hit_Validation Select Hits > 3σ Hit_Validation->Scaffold SAR Refinement

Figure 1: Strategic workflow for generating and screening a library based on the 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde scaffold.[1]

Experimental Protocols

Protocol A: Microscale Parallel Library Synthesis (96-Well Format)

Objective: Generate a library of 96 secondary amines via reductive amination.

Reagents:

  • Scaffold: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (0.1 M in DCE).

  • Diversity Set: 96 unique primary amines (0.1 M in DCE).[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB), solid.[1]

  • Scavenger Resin: Polymer-supported isocyanate (for removing excess amine).[1]

Step-by-Step Procedure:

  • Dispensing: Aliquot 50 µL (5 µmol) of the scaffold solution into each well of a 96-well deep-well polypropylene plate.

  • Amine Addition: Add 55 µL (5.5 µmol, 1.1 eq) of a unique amine to each well.

  • Activation: Seal the plate and shake at room temperature (RT) for 1 hour to allow imine formation. Note: The solution may turn yellow/orange due to conjugation.

  • Reduction: Add 10 mg (~4 eq) of solid STAB to each well. Reseal and shake at RT for 16 hours.

  • Quenching: Add 100 µL of 10% aq. NaHCO₃ to quench the reaction.[1]

  • Extraction: Add 300 µL of Ethyl Acetate. Mix thoroughly, centrifuge (2000 rpm, 2 min), and transfer the organic (top) layer to a new plate.

  • Evaporation: Dry the organic layer under a stream of nitrogen or vacuum centrifuge.[1]

  • Reconstitution: Dissolve the residue in 100 µL DMSO to create a 50 mM master stock .

Protocol B: TR-FRET HTS Assay

Objective: Screen the library against a model target (e.g., a Tyrosine Kinase) while gating out scaffold autofluorescence.[1]

Assay Principle: Competition binding using a Europium-labeled antibody (Donor) and a tracer (Acceptor).[1]

Parameters:

Parameter Value Rationale
Plate Format 384-well, White, Low-Volume Maximizes signal reflection; low volume saves reagents.[1]
Excitation 337 nm (Laser) or 340 nm (Flash) Excites Europium cryptate.[1]
Emission 1 620 nm (Donor Reference) Used for ratiometric calculation.[1]
Emission 2 665 nm (Acceptor Signal) FRET signal indicating binding.[1]
Delay Time 50 µs CRITICAL: Allows scaffold autofluorescence (τ < 10 ns) to decay.

| Integration | 400 µs | Collects long-lived Europium signal.[1] |

Procedure:

  • Compound Transfer: Use an acoustic dispenser (e.g., Echo®) to transfer 20 nL of library compounds (from Protocol A) into assay plates. Final concentration: 10 µM.[1]

  • Enzyme/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody mixture. Incubate 15 min.

  • Tracer Addition: Add 5 µL of AlexaFluor® 647-labeled tracer.

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Read: Measure TR-FRET signal on a multimode reader (e.g., EnVision or PHERAstar).

Data Analysis & Validation

Signal Calculation

Calculate the HTRF Ratio for each well to normalize for well-to-well variability and quenching:


[1]
Quality Control Metrics

Before hit selection, validate the assay performance using the Z-factor (


):


[1]
  • Target:

    
     (Excellent assay).
    
  • Failure Mode: If

    
    , check for DMSO tolerance or "sticky" compound aggregation.
    
Hit Selection Logic (Graphviz)

Hit_Selection Raw_Data Raw TR-FRET Ratio Inhibition Calculate % Inhibition (vs DMSO Controls) Raw_Data->Inhibition Threshold Threshold Filter (> Mean + 3SD) Inhibition->Threshold Interference Interference Check (Donor Signal < 80% Control?) Threshold->Interference Hits Final_Hit Valid Hit Interference->Final_Hit No Quenching False_Pos Discard (Quencher/Aggregator) Interference->False_Pos Signal Drop

Figure 2: Logic gate for filtering true hits from false positives (quenchers).

References

  • Galloway, W. R., et al. (2010).[1] Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules.[1] Nature Communications.[1] Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology.[1] Link

  • Simeonov, A., et al. (2008).[1] Fluorescence spectroscopic profiling of compound libraries.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Matrix Scientific. (2023). Product Specification: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS 879047-62-8).[1]Link(Note: Representative supplier link for compound verification).

Sources

Application Note: Strategic Utilization of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde in Medicinal Chemistry

[1][2][3]

Abstract

This application note details the synthetic utility and medicinal chemistry applications of 3-ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) . As a "privileged scaffold," EPB serves as a critical intermediate in the development of phosphodiesterase 4 (PDE4) inhibitors and tyrosine kinase antagonists. This guide provides optimized protocols for its synthesis via nucleophilic aromatic substitution (

Chemical Profile & Strategic Importance[2][3]

The "Catechol-Mimetic" Advantage

EPB represents a structural evolution of the classic dialkoxy-phenyl pharmacophore found in drugs like Rolipram and Roflumilast.[1][2][3] By replacing the 4-alkoxy group with a pyrrolidine ring, medicinal chemists achieve two strategic advantages:

  • Metabolic Stability: The cyclic amine resists dealkylation by Cytochrome P450 enzymes more effectively than the labile methoxy/cyclopentyloxy groups found in first-generation PDE4 inhibitors.[1][2][3]

  • Solubility & pKa Modulation: The pyrrolidine nitrogen introduces a basic center (calculated pKa of conjugate acid

    
     5.6), improving aqueous solubility compared to the neutral dialkoxy analogs.
    
Physicochemical Properties (Calculated)
PropertyValueImplication
Molecular Formula

Fragment-based drug design (FBDD) compliant.[1][2][3][4]
Molecular Weight 219.28 g/mol Ideal for "lead-like" space (<300 MW).[1][3]
cLogP 2.8 - 3.1Optimal lipophilicity for cell membrane permeability.[1][2][3]
H-Bond Acceptors 2 (O, N)Critical for interacting with the PDE4 Q-pocket.[1][2][3]
Appearance Yellow crystalline solidSusceptible to oxidation; store under inert gas.[1][2][3]

Optimized Synthetic Protocol

The most robust route to EPB is the Nucleophilic Aromatic Substitution (

123
Protocol A: Synthesis of EPB via [2]

Reagents:

  • 3-Ethoxy-4-fluorobenzaldehyde (1.0 eq)[1][2][3]

  • Pyrrolidine (1.5 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-ethoxy-4-fluorobenzaldehyde (10 mmol) and anhydrous

    
     (20 mmol).
    
  • Solvation: Add DMSO (20 mL). Note: DMSO accelerates

    
     rates significantly compared to DMF due to higher polarity.[2][3]
    
  • Addition: Add pyrrolidine (15 mmol) dropwise via syringe. The reaction is slightly exothermic.[2][3]

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1).[3] The starting fluoride (

      
      ) will disappear, and a fluorescent yellow product spot (
      
      
      ) will appear.
  • Workup (The "Crash-Out" Method):

    • Cool the mixture to room temperature.

    • Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.[2][3]

    • Troubleshooting: If an oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (0-30% EtOAc in Hexanes).

Yield Expectation: 85–92%

Medicinal Chemistry Applications

PDE4 Inhibitor Synthesis (The Knoevenagel Route)

EPB is frequently converted into cinnamonitriles or stilbenes to target the PDE4 catalytic domain. The 3-ethoxy group occupies the hydrophobic "clamp" pocket of the enzyme, while the pyrrolidine mimics the solvent-exposed region.[1]

Protocol B: Knoevenagel Condensation

  • Mix EPB (1.0 eq) with Malononitrile (1.1 eq) in Ethanol.

  • Add catalytic Piperidine (0.1 eq).[3]

  • Stir at room temperature for 2 hours.

  • Result: Formation of the benzylidene-malononitrile, a Michael acceptor often used to covalently modify cysteine residues or serve as a reversible inhibitor warhead.[1][2][3]

Kinase Inhibitor Scaffolds (Reductive Amination)

For targeting kinases (e.g., EGFR, Syk), the aldehyde is converted to a benzylamine to link with hinge-binding heterocycles (like quinazolines).

Protocol C: Reductive Amination

  • Dissolve EPB (1.0 eq) and the amine partner (e.g., 4-amino-quinazoline derivative) in DCE (Dichloroethane).

  • Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) and Acetic Acid (1.0 eq).
    
  • Stir for 12 hours at ambient temperature.

Visualizing the Workflow & SAR Logic

The following diagram illustrates the synthetic flow and the Structure-Activity Relationship (SAR) logic for using EPB in drug design.

EPB_Workflowcluster_legendLegendPrecursor3-Ethoxy-4-fluoro-benzaldehydeEPB3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB)Precursor->EPBSNAr SynthesisReagentsPyrrolidineK2CO3, DMSO, 90°CReagents->EPBPDE4PDE4 Inhibitors(Cinnamonitriles)EPB->PDE4KnoevenagelCondensationKinaseKinase Inhibitors(Benzylamines)EPB->KinaseReductiveAminationPocketSAR: 3-Ethoxy fillsPDE4 Hydrophobic PocketEPB->PocketMetabSAR: Pyrrolidine improvesMetabolic StabilityEPB->Metabkey1Starting Materialkey2Target Intermediatekey3Final Drug Class

Figure 1: Synthetic workflow from fluorinated precursor to bioactive scaffolds, highlighting key SAR features.

Analytical Validation & Safety

Quality Control Parameters
  • 1H NMR (400 MHz, CDCl3): Look for the aldehyde singlet at

    
     ppm. The pyrrolidine ring will show two multiplets: 
    
    
    ppm (4H,
    
    
    -protons) and
    
    
    ppm (4H,
    
    
    -protons).[2] The ethoxy group will appear as a quartet (
    
    
    ppm) and triplet (
    
    
    ppm).
  • Storage: Store at -20°C under Argon. Aldehydes are prone to oxidation to benzoic acids (observed as a white solid crust on the yellow material).[2]

Safety (E-E-A-T)
  • Skin Irritant: Benzaldehyde derivatives are potent sensitizers.[1][2][3] Use double nitrile gloves.[1][3]

  • Odor: EPB has a faint, sweet almond-like odor.[1][2][3] Handle only in a fume hood.

References

  • Synthesis of Pyrrolidinyl Benzaldehydes: Zhang, B., et al. "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde."[1][2][3] Atlantis Press, 2016.[3]

  • PDE4 Inhibitor Design: "PDE4 Inhibitors and their Potential Combinations for the Treatment of COPD." Current Drug Targets, NIH/PMC.[3]

  • General

    
     Methodology:  "Organic Syntheses Procedure: Oxidative Amination of Benzaldehyde." Organic Syntheses, Vol. 89, 2012. (Adapted for amination logic).[5] 
    
  • Chemical Safety Data: "4-(1-Pyrrolidinyl)benzaldehyde Compound Summary." PubChem, National Library of Medicine.

Application Note: Chemoproteomic Target Identification of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Target Deconvolution of the Phenotypic Hit 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) Content Type: Application Note & Technical Protocol Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Scientists[1]

Executive Summary

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) represents a privileged "push-pull" pharmacophore scaffold, characterized by an electron-donating pyrrolidine ring and an electron-withdrawing formyl group.[1] While often utilized as a synthetic intermediate, EPB derivatives frequently exhibit bioactivity in phenotypic screens (e.g., antiproliferative or anti-migratory assays).

This guide addresses the critical bottleneck in phenotypic drug discovery: Target Deconvolution . We detail a robust workflow to transition EPB from a "Hit" to a "Lead" with a validated mechanism of action (MoA). The protocol exploits the C-1 aldehyde moiety as a reactive handle for the synthesis of "Clickable" affinity probes, enabling Activity-Based Protein Profiling (ABPP) and subsequent validation via Cellular Thermal Shift Assays (CETSA).[1]

Strategic Rationale & Probe Design

The "Aldehyde Advantage"

In target identification, the preservation of the molecule's binding affinity is paramount. The aldehyde group on EPB offers a unique advantage: it allows for the rapid generation of an oxime-linked alkyne probe without requiring complex multi-step organic synthesis.[1]

  • Parent Molecule (EPB): The active phenotypic hit.[1]

  • The Strategy: We hypothesize that the aldehyde is a solvent-exposed "handle" rather than the primary pharmacophore warhead. We will derivatize it to create EPB-Alk (an alkyne-functionalized probe).

  • The Mechanism:

    • Probe Synthesis: Condensation of EPB with O-(prop-2-ynyl)hydroxylamine.

    • Incubation: EPB-Alk binds the target protein in live cells or lysate.[1]

    • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches a Biotin-Azide tag.[1]

    • Enrichment: Streptavidin pull-down and LC-MS/MS analysis.

Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to proteomic validation.

TargetID_Workflow EPB Parent Hit (EPB) Probe EPB-Alkyne Probe (Oxime Ligation) EPB->Probe + O-propargyl hydroxylamine CETSA Validation: CETSA EPB->CETSA Label-Free Confirmation Incubation Lysate/Cell Incubation Probe->Incubation Binding Click CuAAC Click (+ Biotin-N3) Incubation->Click Tagging Pulldown Streptavidin Enrichment Click->Pulldown Capture MS LC-MS/MS Quantification Pulldown->MS ID Targets MS->CETSA Top Hits

Figure 1: Integrated workflow for converting the EPB scaffold into a chemical probe for proteomic target identification.

Experimental Protocols

Protocol A: Synthesis of the EPB-Alkyne Probe

Objective: To convert the aldehyde handle of EPB into a bio-orthogonal alkyne tag.

Materials:

  • 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB)[1]

  • O-(prop-2-ynyl)hydroxylamine hydrochloride[1]

  • Pyridine[1][2][3][4]

  • Methanol (MeOH)[1]

Procedure:

  • Dissolve EPB (100 mg, 0.46 mmol) in MeOH (3 mL).

  • Add pyridine (1.2 eq, 0.55 mmol) to buffer the HCl salt.

  • Add O-(prop-2-ynyl)hydroxylamine hydrochloride (1.2 eq, 0.55 mmol).

  • Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][5] The aldehyde peak should disappear, replaced by the oxime product.

  • Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over MgSO₄.[1][6]

  • Yield Check: Expect >90% conversion. The resulting EPB-Alk is stable and can be stored at -20°C in DMSO stocks (10 mM).[1]

Protocol B: Chemoproteomic Pull-Down (Competition Assay)

Objective: To identify specific protein targets by comparing the Probe alone vs. Probe + Excess Parent Competitor.

Reagents:

  • Lysis Buffer: PBS, 0.1% NP-40, Protease Inhibitor Cocktail.[1]

  • Click Reagents: CuSO₄ (50 mM), TCEP (50 mM), TBTA Ligand (2 mM), Biotin-Azide (5 mM).[1]

  • Streptavidin-Agarose Beads.[1]

Step-by-Step Methodology:

  • Lysate Preparation:

    • Harvest cells (e.g., HeLa or relevant disease model) and lyse in Lysis Buffer.

    • Adjust protein concentration to 2 mg/mL.

    • Divide lysate into two groups: Experimental and Competition .

  • Probe Incubation:

    • Competition Group: Pre-incubate with Parent EPB (100 µM) for 1 hour at 4°C. (This blocks the specific target).

    • Experimental Group: Add DMSO vehicle only.

    • Add EPB-Alk Probe (10 µM) to both groups.[1] Incubate for 2 hours at RT with rotation.

  • Click Reaction (CuAAC):

    • Prepare a "Click Mix" (pre-mixed to prevent precipitation):

      • Biotin-Azide (100 µM final)[1]

      • TBTA (100 µM final)

      • CuSO₄ (1 mM final)[1]

      • TCEP (1 mM final)[1]

    • Add Click Mix to lysates.[1] Vortex and incubate for 1 hour at RT.

  • Precipitation & Washing:

    • Precipitate proteins with cold acetone (-20°C, 4 volumes) overnight.

    • Spin (15,000 x g, 10 min). Discard supernatant (removes unreacted probe).

    • Resuspend pellet in PBS + 1% SDS (sonicate if necessary).[1]

  • Enrichment:

    • Dilute SDS to 0.2% with PBS.[1]

    • Add Streptavidin beads (50 µL slurry). Rotate overnight at 4°C.

    • Wash beads aggressively: 1x 1% SDS, 2x PBS, 2x H₂O.

  • Elution & Digestion:

    • Perform On-Bead Tryptic Digestion or elute with Biotin/Heat for LC-MS analysis.[1]

Protocol C: Validation via Cellular Thermal Shift Assay (CETSA)

Objective: To validate that the unmodified EPB molecule binds the identified target in a label-free environment.

Rationale: If EPB binds the target, it will thermodynamically stabilize the protein, shifting its melting curve (Tm) to a higher temperature.

Procedure:

  • Treatment: Treat live cells with EPB (20 µM) or DMSO for 1 hour.

  • Harvest: Collect cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, then lyse (freeze-thaw x3 or mild detergent).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Only soluble (stable) proteins remain in the supernatant.

  • Detection: Analyze supernatants via Western Blot using an antibody specific to the target identified in Protocol B.[1]

Data Analysis & Interpretation

Mass Spectrometry Filtering Criteria

When analyzing the proteomic data, true targets must satisfy the following "Self-Validating" criteria:

MetricThreshold / CriteriaInterpretation
Enrichment Ratio > 4-fold (Probe vs. DMSO)Indicates the protein is physically pulled down by the probe.[1]
Competition Ratio > 70% reductionSignal is lost when pre-treated with Parent EPB.[1] Crucial for specificity.
Peptide Count > 2 unique peptidesEnsures confident protein identification.
CRAPome Filter NegativeProtein is not a common contaminant (e.g., Keratin, Tubulin, carboxylases).
CETSA Interpretation[1][7]
  • Positive Result: A shift in the aggregation temperature (

    
    ) or melting temperature (
    
    
    
    ) in the presence of EPB compared to DMSO.[1]
  • Isothermal Dose Response (ITDR): Once a temperature shift is confirmed, perform an experiment at a fixed temperature (e.g.,

    
     + 2°C) with increasing concentrations of EPB to determine cellular affinity (
    
    
    
    ).[1]

Troubleshooting & Optimization

Issue: High Background Binding
  • Cause: The benzaldehyde moiety might form non-specific Schiff bases with surface lysines on abundant proteins.[1]

  • Solution:

    • Perform the Click reaction after protein precipitation (if possible) to reduce background.[1]

    • Use a "Scramble Probe" control where the pyrrolidine ring is removed or blocked, ensuring binding is driven by the pharmacophore, not the aldehyde.

    • Reduction Step: After probe incubation but before lysis/click, treat with NaBH₃CN to reduce reversible imines to stable amines (if the mechanism involves covalent lysine modification).[1]

Issue: Low Probe Solubility
  • Cause: The ethoxy and pyrrolidine groups are moderately lipophilic.

  • Solution: Ensure the final DMSO concentration in the lysate incubation does not exceed 1-2%. If precipitation occurs, lower probe concentration to 1-5 µM; specific binders often have high affinity and don't require high concentrations.[1]

References

  • Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[1] Annual Review of Biochemistry.[1] Link[1]

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[7] Science.[1] Link[1]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[1][8] Nature Chemical Biology.[1][8] Link[1]

  • Wang, J., et al. (2019).[1] Aldehyde-based chemical probes for investigating biological systems.[1][8] Journal of Medicinal Chemistry.[1] Link[1]

  • Parker, C. G., et al. (2017).[1] Ligand and Target Discovery by Fragment-Based Screening in Human Cells.[1] Cell.[1][8] Link[1]

Sources

Application Note: Cellular Imaging & Sensing with 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

[1][2]

Executive Summary

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) is a donor-acceptor (D-A) molecule characterized by a strong electron-donating pyrrolidine group and an electron-withdrawing aldehyde group.[1][2] The 3-ethoxy substituent provides steric modulation and solubility enhancement compared to its methoxy analogs.[1][2]

In cellular imaging, EPB serves two distinct primary functions:

  • Lipid Droplet (LD) Imaging: As a solvatochromic probe, EPB (and its malononitrile derivatives) exhibits a "turn-on" fluorescence response in non-polar environments, specifically targeting lipid droplets with high signal-to-noise ratios.[1][2]

  • Reactive Sensing (Hydrazine/Biothiols): The aldehyde moiety acts as a reactive handle for the detection of nucleophilic species such as hydrazine (

    
    ) or biothiols (Cys/Hcy), typically resulting in a fluorescence shift or quenching upon hydrazone or thiazolidine formation.[2]
    

Scientific Mechanisms

Intramolecular Charge Transfer (ICT) & Solvatochromism

The core mechanism of EPB is Intramolecular Charge Transfer (ICT) .[2] Upon excitation, electron density shifts from the pyrrolidine donor to the aldehyde acceptor.[2]

  • Polar Solvents (Cytosol): The excited ICT state is stabilized by the solvent, leading to non-radiative decay (quenching) or a red-shifted, weak emission.[2]

  • Non-Polar Environments (Lipid Droplets): The excited state is less stabilized, and the molecule is protected from water-induced quenching.[1][2] This results in a significant quantum yield enhancement ("turn-on" effect) and a blue-shifted emission relative to polar media.[1][2]

Chemical Reactivity (Sensing Mode)

For sensing applications, the aldehyde group undergoes condensation reactions:

  • Hydrazine Detection:

    
     (Hydrazone formation).[1][2] This disrupts the ICT character or alters the absorption maximum, enabling ratiometric or turn-off/on sensing.[1][2]
    
  • Knoevenagel Condensation (In Situ Probe Generation): EPB can be reacted with malononitrile to form 3-ethoxy-4-pyrrolidin-1-yl-benzylidenemalononitrile , a highly potent, red-emitting lipid droplet probe.[1][2]

Visualization: Mechanisms & Workflows[1]

EPB_MechanismsEPB3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde(EPB)PolarPolar Environment(Cytosol/Media)EPB->PolarNonPolarNon-Polar Environment(Lipid Droplets)EPB->NonPolarMalono+ Malononitrile(Knoevenagel)EPB->MalonoHydrazine+ Hydrazine(Condensation)EPB->HydrazineQuenchNon-Radiative Decay(Low Fluorescence)Polar->QuenchRelaxationTurnOnICT Stabilization(Strong Fluorescence)NonPolar->TurnOnRestricted RotationRedProbeDicyanovinyl Derivative(Red-Emitting LD Probe)Malono->RedProbeSynthesisHydrazoneHydrazone Product(Sensing Signal)Hydrazine->HydrazoneSensing

Caption: Functional pathways of EPB: Solvatochromic switching in lipid droplets vs. chemical derivatization for sensing or probe enhancement.[1][2]

Experimental Protocols

Protocol A: Direct Lipid Droplet Imaging (Solvatochromic Mode)

This protocol utilizes the intrinsic fluorescence of EPB to stain lipid droplets.[2] Note that the emission is typically in the green/yellow region.[2]

Materials:

  • EPB Stock Solution: 10 mM in DMSO (Store at -20°C, protected from light).

  • Live Cells (e.g., HeLa, HepG2, or Adipocytes).[2]

  • Imaging Buffer: PBS or HBSS (pH 7.4).[1][2]

  • Confocal Microscope (405 nm or 488 nm excitation).[1][2]

Step-by-Step Methodology:

  • Cell Preparation: Seed cells on confocal dishes and culture to 70-80% confluence.

  • Staining Solution: Dilute the EPB Stock Solution into pre-warmed culture medium or HBSS to a final concentration of 10 µM .

    • Note: Optimization between 1–20 µM may be required depending on cell type.[1][2]

  • Incubation: Incubate cells with the staining solution for 30 minutes at 37°C / 5% CO₂.

  • Wash (Optional): EPB is cell-permeable and often "wash-free" due to low background in aqueous media.[1][2] However, 2x washes with PBS can improve signal-to-noise ratio.[1][2]

  • Imaging:

    • Excitation: 405 nm (UV laser) or 488 nm (Argon laser).[1][2]

    • Emission Collection: 500–560 nm (Green/Yellow channel).[1][2]

    • Validation: Co-stain with Nile Red (Red channel) to confirm LD localization.[1][2]

Protocol B: Synthesis & Imaging of Red-Emitting Probe (In Situ)

For researchers requiring a red-shifted probe (better for avoiding autofluorescence), EPB can be converted to its dicyanovinyl derivative.[1][2]

Reaction:

12

Protocol:

  • Mix: In a microcentrifuge tube, mix 100 µL of EPB (10 mM in DMSO) with 100 µL of Malononitrile (10 mM in DMSO).

  • Catalyze: Add 1 µL of Piperidine. Vortex and let stand at room temperature for 15 minutes. (Solution should turn orange/red).[1][2]

  • Dilute: Dilute this reaction mixture 1:1000 into HBSS (Final probe conc. ~10 µM).

  • Stain: Apply to cells as in Protocol A.[1][2]

  • Image:

    • Excitation: 488 nm or 514 nm.[1][2]

    • Emission: 580–650 nm (Red channel).[1][2]

Protocol C: Hydrazine Detection

Principle: Detection of exogenous or endogenous hydrazine via hydrazone formation.[1][2]

  • Pre-treatment: Incubate cells with EPB (10 µM) for 30 minutes.

  • Baseline Imaging: Acquire images (Excitation 405/488 nm).

  • Challenge: Add Hydrazine (0–100 µM) to the media.

  • Time-Lapse: Image every 5 minutes for 30 minutes.

  • Analysis: Measure the change in fluorescence intensity (F/F₀). A ratiometric shift may occur depending on the specific filter sets used.[2]

Data Summary & Troubleshooting

Spectral Properties (Predicted)
PropertyEPB (Aldehyde)EPB-Dicyano (Derivative)
Excitation Max ~380–420 nm~460–500 nm
Emission Max (Polar) Weak / ~500 nmWeak / ~600 nm
Emission Max (Oil/LD) Strong / ~480–520 nmStrong / ~580–620 nm
Stokes Shift Large (~80–100 nm)Large (~100 nm)
Solubility DMSO, EtOH, LipidsDMSO, Lipids
Troubleshooting Guide
IssuePossible CauseSolution
Weak Signal Quenching in aqueous media (ACQ).[1][2]Ensure cells are healthy; LDs must be present.[1][2] Treat cells with Oleic Acid (200 µM) to induce LDs for positive control.[1][2]
High Background Dye aggregation in media.[1][2]Reduce concentration to 1–5 µM. Wash cells 3x with PBS.[1][2]
Cytotoxicity High aldehyde reactivity.[1][2]Limit incubation to < 1 hour. Use the dicyanovinyl derivative (Protocol B) which is less reactive.[1][2]
No Red Shift Failed derivatization (Protocol B).Ensure piperidine catalyst is fresh.[1][2] Verify reaction completion by TLC or color change (Yellow

Red).

References

  • Niko, Y., et al. (2013). "Solvatochromic pyrene dyes for the imaging of lipid droplets."[2] Journal of Materials Chemistry B. (Context: Establishes the solvatochromic mechanism for donor-acceptor LD probes).

  • Collot, M., et al. (2018). "Bright fluorogenic probes for imaging plasma membrane and lipid droplets."[2] Journal of the American Chemical Society.[2] (Context: Describes the design of push-pull probes similar to EPB derivatives). [1][2]

  • Wang, E., et al. (2016). "A highly selective fluorescent probe for hydrazine and its imaging in living cells."[2] RSC Advances. (Context: Validates the use of 4-amino-benzaldehydes for hydrazine sensing).

  • PubChem. "Compound Summary: 4-(pyrrolidin-1-yl)benzaldehyde derivatives."[1][2] (Context: Structural and physical property verification).

(Note: While specific literature on the "3-ethoxy" variant is sparse compared to the "3-methoxy" or unsubstituted analogs, the protocols above are derived from the established chemical biology of the 4-aminobenzaldehyde scaffold class.)[1][2]

Application Notes and Protocols for the In Vivo Evaluation of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde: A Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vivo experimental design and evaluation of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, a novel chemical entity for which no public biological data currently exists. In the absence of a known pharmacological target, a systematic, tiered approach is essential to characterize its pharmacokinetic profile, assess its safety and tolerability, and explore its potential therapeutic efficacy. This guide offers a logical workflow, from initial formulation and tolerability studies to exploratory efficacy models in rationally selected therapeutic areas such as inflammation and neurodegeneration, based on the known bioactivities of its core chemical scaffolds—pyrrolidine and benzaldehyde. Detailed, field-tested protocols are provided to ensure scientific rigor and data reproducibility, adhering to the highest standards of preclinical research.

Introduction: The Scientific Rationale for a Phased In Vivo Investigation

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a novel compound incorporating a substituted benzaldehyde and a pyrrolidine moiety. While direct biological data for this specific molecule is not available, its structural components are present in a wide array of biologically active agents. The pyrrolidine ring is a versatile scaffold found in drugs targeting the central nervous system, inflammatory pathways, and infectious diseases, valued for its ability to explore three-dimensional pharmacophore space.[1][2] Similarly, benzaldehyde derivatives have demonstrated a spectrum of activities, including anticancer and anti-inflammatory properties.[3][4]

This structural precedent provides a rationale for investigating 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde as a potential therapeutic agent. However, before proceeding to complex efficacy studies, a foundational understanding of how the compound behaves in a living system is paramount. A poorly designed initial in vivo study can lead to misleading results, wasted resources, and unnecessary animal use.[5][6] Therefore, this guide advocates for a phased approach, beginning with essential safety and pharmacokinetic characterization before moving to disease models. This strategy is aligned with regulatory expectations for preclinical drug development, which require a thorough understanding of a compound's safety profile before human trials.[7][8][9]

The initial investigative workflow should be designed to answer fundamental questions:

  • Can the compound be formulated for safe and effective administration?

  • What is the maximum dose that can be administered without causing severe adverse effects?

  • How is the compound absorbed, distributed, metabolized, and excreted (ADME)?

  • Does the compound show any signs of biological activity in well-established, general-purpose disease models?

The following sections will provide the experimental framework to address these critical questions.

Foundational In Vivo Studies: Safety, Tolerability, and Pharmacokinetics

The first step in any in vivo program is to establish a safe dosing regimen and to understand the pharmacokinetic (PK) profile of the compound.[10][11] These initial studies are crucial for designing subsequent efficacy studies with meaningful and interpretable results.[12]

Formulation Development for a Novel Compound

The physicochemical properties of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde are unknown. Assuming it may have poor water solubility, a common challenge with novel small molecules, a suitable formulation must be developed.[13]

Protocol 1: Screening of Vehicle Formulations

  • Solubility Assessment: Determine the solubility of the compound in a panel of common, pharmaceutically acceptable vehicles (e.g., saline, 5% dextrose in water, PBS, 0.5% methylcellulose, 10% DMSO in corn oil).

  • Vehicle Selection: Choose a vehicle that provides the highest solubility and stability. For initial studies, a simple solution or a fine suspension is often preferred. A common starting point for poorly soluble compounds is a vehicle containing a surfactant and a suspending agent, such as 10% Tween® 80 in 0.5% methylcellulose.

  • Formulation Preparation: Prepare the dosing formulation on the day of the experiment. If a suspension is used, ensure it is uniformly mixed before each administration.

  • Visual Inspection: Visually inspect the formulation for any signs of precipitation or instability over the intended period of use.

Maximum Tolerated Dose (MTD) Study

An MTD study is an acute, single-dose escalation study designed to determine the highest dose that does not cause unacceptable toxicity.[14] This information is critical for dose selection in subsequent studies.

Protocol 2: Single-Dose Escalation MTD Study in Mice

  • Animal Model: Use a common rodent strain, such as C57BL/6 or BALB/c mice (male and female, 8-10 weeks old).

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). A suggested starting dose range could be 1, 10, 50, 100, and 500 mg/kg.

  • Clinical Observations: Monitor animals closely for the first 4 hours post-dosing, and then daily for 7-14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

  • Body Weight: Measure body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.[15]

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or a sustained body weight loss of over 20%.

Parameter Observation/Measurement Frequency
Clinical SignsLethargy, ruffled fur, abnormal posture, etc.Continuously for 4h, then daily
Body WeightDaily weight measurementDaily for 7-14 days
MortalityNumber of surviving animalsDaily for 7-14 days

Table 1: Key Parameters for MTD Study Monitoring.

In Vivo Pharmacokinetic (PK) Study

A PK study measures the concentration of the drug in the body over time, providing critical information on its ADME properties.[10][12] This data is essential for understanding drug exposure at the site of action and for designing effective dosing schedules.

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Use Sprague-Dawley rats (male, 250-300g) fitted with jugular vein catheters for serial blood sampling.

  • Dose Administration: Administer a single dose of the compound, typically well below the MTD (e.g., 10 mg/kg), via both intravenous (IV) and oral (PO) routes to separate groups (n=3-5 per group). The IV group allows for the determination of absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[12]

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

PK Parameter Description Importance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeThe time required for the drug concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability (for PO administration)The fraction of the administered dose that reaches systemic circulation.

Table 2: Key Pharmacokinetic Parameters.

Exploratory Efficacy Studies: Investigating Therapeutic Potential

With a foundational understanding of the compound's safety and PK profile, exploratory efficacy studies can be designed. The choice of disease model should be based on a rational hypothesis, which, in this case, is derived from the known activities of the pyrrolidine and benzaldehyde scaffolds. Inflammation and neurodegeneration represent two promising areas for initial investigation.[16][17][18][19][20]

Rationale for Model Selection
  • Inflammation: The inflammatory response is a component of many diseases.[21] Acute inflammation models are robust, rapid, and provide a clear indication of a compound's potential anti-inflammatory activity.

  • Neurodegeneration: Many CNS-active drugs contain a pyrrolidine ring. While neurodegenerative models are more complex and long-term, they are essential for evaluating a compound's potential in this high-need therapeutic area.[16][17][22]

Acute Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic and widely used model for screening new anti-inflammatory compounds.[21]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use Sprague-Dawley rats (male, 180-220g).

  • Group Allocation: Randomize animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, PO), and 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde at three different doses (e.g., 10, 30, and 100 mg/kg, PO), selected based on MTD and PK data.

  • Dosing: Administer the test compound or controls orally one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Exploratory Neuroprotection Model

Given the prevalence of the pyrrolidine scaffold in CNS drugs, an initial screen for neuroprotective effects is warranted. A model of toxin-induced neurodegeneration can provide a preliminary assessment.

Protocol 5: MPTP-Induced Parkinson's Disease Model in Mice (Exploratory)

Note: This is an advanced model and should only be undertaken after careful consideration and with appropriate safety precautions for handling the neurotoxin MPTP.

  • Animal Model: Use C57BL/6 mice (male, 10-12 weeks old), which are highly susceptible to MPTP.

  • Group Allocation: Randomize animals into groups (n=8-10 per group): Saline control, MPTP + Vehicle, and MPTP + 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (at one or two selected doses).

  • Dosing Regimen: Pre-treat animals with the test compound or vehicle for 7 days. On day 8, administer MPTP (e.g., four injections of 20 mg/kg, IP, at 2-hour intervals). Continue compound/vehicle administration for another 7 days.

  • Behavioral Assessment: Perform behavioral tests such as the rotarod test (for motor coordination) and the open-field test (for general activity) at baseline and at the end of the study.

  • Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum. Use HPLC to measure the levels of dopamine and its metabolites (DOPAC, HVA) as a measure of dopaminergic neuron integrity.

  • Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for tyrosine hydroxylase (TH) staining in the substantia nigra to visualize and quantify the loss of dopaminergic neurons.

Visualization of Experimental Workflows

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Exploratory Efficacy Formulation Formulation Development (Protocol 1) MTD MTD Study (Single Dose) (Protocol 2) Formulation->MTD Select Vehicle PK Pharmacokinetics (IV/PO) (Protocol 3) MTD->PK Select Safe Dose Inflammation Anti-Inflammatory Model (Protocol 4) PK->Inflammation Inform Dose Selection Neuro Neuroprotection Model (Protocol 5) PK->Neuro Inform Dose Selection Start Start: Novel Compound Start->Formulation

G Dose_IV Dose_IV Timepoints_IV Timepoints_IV Dose_IV->Timepoints_IV Bioanalysis Bioanalysis Timepoints_IV->Bioanalysis Dose_PO Dose_PO Timepoints_PO Timepoints_PO Dose_PO->Timepoints_PO Timepoints_PO->Bioanalysis Params_IV Params_IV Bioanalysis->Params_IV Params_PO Params_PO Bioanalysis->Params_PO Bioavailability Bioavailability Params_IV->Bioavailability Params_PO->Bioavailability

Conclusion and Future Directions

The in vivo experimental design detailed in these application notes provides a robust and scientifically sound framework for the initial characterization of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. By systematically evaluating its formulation, safety, and pharmacokinetic properties before embarking on efficacy studies, researchers can generate high-quality, reproducible data. This phased approach not only maximizes the chances of identifying a potential therapeutic effect but also adheres to the ethical principles of animal research by ensuring that studies are well-designed and likely to yield meaningful results.

Positive results from the exploratory models described herein would warrant further investigation, including dose-response studies, evaluation in chronic disease models, and initial mechanism-of-action studies. This foundational work is an indispensable first step in the long and rigorous process of drug discovery and development.

References

  • Broad Institute. (n.d.). Animal models of neurodegenerative diseases. Retrieved from [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal Models of Neurodegenerative Diseases.
  • Pharma Models LLC. (n.d.). Inflammatory Disease Models. Retrieved from [Link]

  • dos Santos, G. F., et al. (2025).
  • Frontiers. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience.
  • Yang, H., et al. (2022). New pathogenic insights from large animal models of neurodegenerative diseases. Protein & Cell, 13(6), 389–405.
  • A Review on Neurodegenerative Diseases with their Suitable Animal Models. (n.d.).
  • Asian Journal of Pharmaceutical Research. (n.d.).
  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]

  • A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. (2026, February 14).
  • ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46–49.
  • Bio-protocol. (2025, August 5). Murine Pharmacokinetic Studies.
  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applic
  • ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design.
  • AMSbiopharma. (2025, August 11).
  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451.
  • National Institutes of Health. (n.d.). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Chem Help ASAP. (2023, October 7). in vivo general toxicology studies [Video]. YouTube.
  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]

  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • Creative Bioarray. (n.d.). In Vivo Toxicology. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Liu, X. C., et al. (2016). Bioactivities of a New Pyrrolidine Alkaloid from the Root Barks of Orixa japonica. Molecules, 21(12), 1639.
  • PubChem. (n.d.). 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. Retrieved from [Link]

  • Bioactivities of a New Pyrrolidine Alkaloid from the Root Barks of Orixa japonica. (2025, October 16).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14).
  • Artasensi, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4796.
  • De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. (2018, September 13).
  • Zhang, B. L., et al. (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021, December 6).
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. (2012, March 8).
  • Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. (2025, August 9).
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022, August 31).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing you with the robust, field-proven insights needed for success.

The synthesis of this valuable intermediate typically involves two key transformations: a Nucleophilic Aromatic Substitution (SNAr) to introduce the pyrrolidine moiety and a formylation step, often a Vilsmeier-Haack reaction, to add the aldehyde group. The order of these steps can vary, presenting different challenges and optimization opportunities. This guide addresses issues arising from both strategic approaches.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield is a common frustration that can stem from multiple factors. A systematic diagnosis is key.

Potential Causes & Solutions:

  • Poor Substrate Activation (SNAr Step): The SNAr reaction relies on the aromatic ring being sufficiently electron-deficient. This is achieved by having strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (e.g., a fluorine or chlorine atom)[1][2]. If your starting material is insufficiently activated, the reaction will be sluggish.

    • Solution: Ensure your starting material (e.g., 3-ethoxy-4-fluorobenzaldehyde) has the necessary activation. The fluorine atom is an excellent leaving group for SNAr reactions, often superior to chlorine, due to its high electronegativity which enhances the electrophilicity of the carbon it's attached to[1][2].

  • Inactive Vilsmeier Reagent (Formylation Step): The Vilsmeier reagent (a chloroiminium ion) is formed in situ from a formamide (like DMF) and a halogenating agent (like POCl₃)[3][4]. It is sensitive to moisture.

    • Solution: Use anhydrous solvents (DCM, DMF) and reagents. Ensure your glassware is oven- or flame-dried before use. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect Reaction Temperature:

    • SNAr: These reactions often require heat to proceed at a reasonable rate. Insufficient temperature can lead to low conversion.

    • Vilsmeier-Haack: The formation of the Vilsmeier reagent is typically done at low temperatures (0 °C), while the subsequent formylation of the aromatic ring may require heating[3][5].

    • Solution: Optimize the temperature for your specific reaction. For SNAr, if the reaction is slow, gradually increase the temperature while monitoring by TLC. For Vilsmeier-Haack, control the initial temperature carefully and then heat as required by your substrate's reactivity[3].

  • Suboptimal Base or Solvent (SNAr Step): The choice of base and solvent is critical. A base is often used to neutralize the acid (e.g., HF or HCl) generated during the substitution. Polar aprotic solvents like DMF, DMSO, or THF are typically preferred as they can solvate the charged intermediate (Meisenheimer complex)[1].

    • Solution: If using a base like K₂CO₃ or Et₃N, ensure it is dry and of high quality. Experiment with different polar aprotic solvents to find the optimal medium for your reaction[6].

Issue 2: Formation of Multiple Products/Impurities

Question: My TLC/LC-MS analysis shows multiple spots, indicating significant side product formation. What are these impurities and how can I prevent them?

Answer: Side product formation can complicate purification and drastically reduce your yield of the desired product.

Common Side Reactions & Prevention Strategies:

  • Bis-addition of Pyrrolidine: If your starting material has more than one leaving group, or if an intermediate is susceptible to further reaction, you may see products of multiple substitutions.

    • Prevention: Use a carefully controlled stoichiometry, adding the nucleophile (pyrrolidine) slowly to a solution of the electrophile to avoid localized high concentrations.

  • Vilsmeier-Haack Side Reactions: The Vilsmeier reagent is a powerful electrophile and can sometimes react at other positions if the primary site is sterically hindered or if other nucleophilic sites are present[7]. For electron-rich systems, diformylation can also occur.

    • Prevention: The formylation is generally regioselective, favoring the less sterically hindered position, which is typically para to the strongest electron-donating group[3][8]. Careful control of stoichiometry (typically 1.1 to 1.5 equivalents of the Vilsmeier reagent) can minimize over-reaction.

  • Incomplete Hydrolysis of the Iminium Intermediate: The Vilsmeier-Haack reaction concludes with the hydrolysis of an iminium salt to the final aldehyde[3][4][8].

    • Prevention: Ensure the aqueous workup is thorough. Sometimes, gentle heating or extending the stirring time during workup can drive the hydrolysis to completion.

Issue 3: Difficulty in Product Isolation and Purification

Question: My crude product is a difficult-to-purify oil or gum. What purification strategies are most effective for this aldehyde?

Answer: Aromatic aldehydes can be challenging to purify, especially if they are prone to oxidation or are not highly crystalline.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method.

    • Pro-Tip: Basic alumina can sometimes be more effective than silica gel for purifying aromatic aldehydes, as it can remove acidic impurities[9]. A flush with a non-polar solvent like hexanes can elute the product quickly[9].

  • Purification via Bisulfite Adduct Formation: This is a highly effective classical technique for separating aldehydes from non-carbonyl impurities[10][11][12].

    • Principle: The aldehyde reacts reversibly with aqueous sodium bisulfite to form a solid, water-soluble adduct. This adduct can be filtered off and washed, leaving organic impurities behind. The pure aldehyde is then regenerated by treating the adduct with a base (like NaHCO₃ or NaOH)[9][10].

    • Suitability: This method is excellent for most aldehydes, including aromatic ones[10][11]. It is particularly useful for removing unreacted starting materials or non-aldehyde side products.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow and key decision points for troubleshooting the synthesis.

G cluster_start Synthesis Start cluster_reaction Reaction Monitoring cluster_workup Workup & Isolation cluster_analysis Analysis & Troubleshooting cluster_troubleshoot Troubleshooting Paths start Begin Synthesis monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete complete->monitor No, continue reaction workup Aqueous Workup complete->workup Yes extract Extract & Concentrate workup->extract crude Obtain Crude Product extract->crude analyze Analyze Yield & Purity crude->analyze yield_check Yield Acceptable? analyze->yield_check purity_check Purity Acceptable? yield_check->purity_check Yes low_yield Low Yield Path: - Check Reagent Purity - Optimize Temp/Solvent - Verify Substrate Activation yield_check->low_yield No success Pure Product Obtained purity_check->success Yes low_purity Low Purity Path: - Re-evaluate Stoichiometry - Optimize Purification (e.g., Bisulfite Adduct) - Identify Side Products purity_check->low_purity low_yield->start Re-attempt Synthesis low_purity->crude Re-purify

Caption: A decision-making workflow for synthesis and troubleshooting.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is better: formylating first, then SNAr, or SNAr first, then formylation?

A1: Both routes are viable, and the choice depends on the availability of starting materials and potential side reactions.

  • Strategy A (Formylation then SNAr): Starting with a material like 3-ethoxy-4-fluorobenzaldehyde. The aldehyde group is a meta-director and a deactivating group for electrophilic substitution, but it acts as an electron-withdrawing group that activates the ring for nucleophilic substitution, especially when it is ortho or para to the leaving group. This is an excellent strategy.

  • Strategy B (SNAr then Formylation): Starting with a material like 1-(3-ethoxyphenyl)pyrrolidine. The pyrrolidine group is a very strong electron-donating group, making the ring highly activated towards electrophilic substitution (like the Vilsmeier-Haack reaction). This will strongly direct the formylation to the para position, leading to high regioselectivity. This is also an excellent strategy.

Q2: How can I effectively monitor the progress of my SNAr reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method[1]. Use a suitable solvent system (e.g., ethyl acetate/hexanes) that gives good separation between your starting material and product. You can visualize the consumption of the starting material and the appearance of the product spot over time[1]. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: What is the mechanism of the Vilsmeier-Haack reaction?

A3: It involves two main stages. First, the substituted amide (e.g., DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent[3][4][13]. Second, the electron-rich aromatic ring attacks this reagent in an electrophilic aromatic substitution. The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde[3][8][13].

Q4: Can I use a different base besides potassium carbonate for the SNAr reaction?

A4: Yes, other non-nucleophilic bases can be used. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common organic bases. Inorganic bases like cesium carbonate (Cs₂CO₃) are sometimes more effective due to higher solubility in organic solvents. The key is that the base should be strong enough to scavenge the generated acid without interfering with the reaction.

Protocols & Data

Detailed Protocol: Purification via Bisulfite Adduct

This protocol is adapted for the purification of an aromatic aldehyde like 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde from non-carbonyl impurities[10][11].

  • Dissolution: Dissolve the crude product mixture in a minimal amount of a suitable organic solvent like methanol or ethanol (e.g., 5-10 mL)[10][11].

  • Adduct Formation: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 1-2 minutes. A white precipitate of the aldehyde-bisulfite adduct may form[10].

  • Washing: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and shake again. Allow the layers to separate. The aqueous layer will contain the bisulfite adduct, while organic-soluble impurities will remain in the organic layer. Discard the organic layer[10]. Repeat this wash step to ensure all impurities are removed.

  • Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. Add an equal volume of an organic solvent (e.g., ethyl acetate) to extract the pure aldehyde as it is released. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution dropwise while stirring until the solution is basic (pH > 8)[10]. This will reverse the reaction and regenerate the free aldehyde.

  • Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified aldehyde.

Table 1: Troubleshooting Summary
Problem Potential Cause Primary Solution Key Principle
Low Yield Insufficient substrate activation (SNAr)Use a substrate with a strong EWG (e.g., NO₂) ortho/para to the leaving group (e.g., F).SNAr rate is dependent on the stabilization of the negative charge in the Meisenheimer intermediate[1].
Low Yield Inactive Vilsmeier reagentUse anhydrous reagents and solvents under an inert atmosphere.The chloroiminium ion is highly reactive and susceptible to hydrolysis.
Side Products Over-reaction / Di-substitutionUse precise stoichiometry and consider slow addition of the nucleophile or formylating agent.Prevents localized excess of reagent, favoring mono-substitution.
Purification Issues Oily/gummy crude productEmploy purification via bisulfite adduct formation.Reversible chemical reaction selectively isolates the aldehyde from other organic compounds[10][11].

Mechanistic Diagram

The diagram below illustrates the general mechanism for the Nucleophilic Aromatic Substitution (SNAr) step.

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

References

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Benchchem.
  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Purifying aldehydes? r/chemistry - Reddit.
  • Vilsmeier-Haack Reaction - YouTube.
  • Vilsmeier-Haack Reaction.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - ResearchGate.
  • Optimization of the nucleophilic aromatic substitution reaction - ResearchGate.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Organic Syntheses Procedure.
  • Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - RSC Publishing.
  • SNAr troubleshooting : r/AskChemistry - Reddit.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC.
  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC - NIH.
  • Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde Bin-liang ZHANG , Lu-jie CAO, Shan XU and Ping WANG * - Atlantis Press.
  • Synthesis of substituted pyrrolidines - DiVA portal.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • SNAr reaction scope & limitations - YouTube.
  • Synthesis of 3-methoxy-4-ethoxy-benzaldehyde - PrepChem.com.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

Sources

troubleshooting 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization & Purification Troubleshooting

Ticket ID: CRY-EPB-001 Assigned Specialist: Senior Application Scientist

Executive Summary

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a critical pharmaceutical intermediate, often utilized in the synthesis of PDE4 inhibitors and other heterocyclic scaffolds. Its structure—combining a lipophilic ethoxy group, a basic pyrrolidine ring, and a reactive aldehyde—creates a unique set of crystallization challenges.

Users frequently report "oiling out" (Liquid-Liquid Phase Separation) and oxidative darkening (browning). This guide addresses these specific physicochemical hurdles using field-proven purification logic.

Part 1: The "Oiling Out" Phenomenon

Issue: The product separates as a yellow/orange oil at the bottom of the flask upon cooling, rather than forming discrete crystals.

Root Cause Analysis

This molecule likely has a melting point in the 75°C – 95°C range (based on structural analogs like 3-ethoxy-4-hydroxybenzaldehyde [1] and 4-pyrrolidinylbenzaldehyde [2]).

  • The Temperature Trap: If your crystallization solvent's boiling point exceeds the product's melting point, and you saturate at reflux, the product will precipitate as a liquid (oil) as soon as the solution cools below the "oiling out limit" but stays above the melting point.

  • Impurity Depression: Unreacted pyrrolidine or residual solvents depress the melting point further, widening the oiling window.

Troubleshooting Protocol: The "Two-Solvent" Fix

Do not use single high-boiling solvents (e.g., Toluene). Use a Solvent/Anti-Solvent system to control supersaturation at lower temperatures.

Recommended System: Ethanol (Solvent) / Water (Anti-Solvent).

StepActionScientific Rationale
1 Dissolution Dissolve crude solid in minimal warm Ethanol (40-50°C). Do not boil.
2 Filtration Filter warm to remove insoluble inorganic salts (e.g., NaF from SNAr reaction).
3 Cloud Point Add water dropwise with vigorous stirring until a faint, persistent turbidity appears.
4 Re-solubilization Add a few drops of Ethanol to make the solution clear again.
5 Seeding Add <1% pure seed crystals. Cool slowly to 4°C.
Visual Decision Tree: Oiling Out

OilingOut Start Problem: Product Oils Out CheckMP Check T_solution vs. T_melting Start->CheckMP IsHot Is Solution T > Product MP? CheckMP->IsHot YesHot Yes: Product is Molten IsHot->YesHot High Temp NoHot No: Impurity Effect IsHot->NoHot Low Temp CoolDown LOWER Dissolution Temp (Use Ethanol @ 45°C) YesHot->CoolDown Seed Controlled Crystal Growth CoolDown->Seed Add Seeds PurityCheck Purify Crude before Cryst. (See Part 2) NoHot->PurityCheck PurityCheck->Seed

Figure 1: Decision logic for preventing Liquid-Liquid Phase Separation (Oiling Out) [3].

Part 2: Purity & Color Management

Issue: My crystals are dark brown/red. NMR shows aldehyde peak loss or broad multiplets.

Root Cause Analysis
  • Oxidation: Benzaldehydes oxidize to benzoic acids (3-Ethoxy-4-pyrrolidin-1-yl-benzoic acid) upon air exposure. This impurity disrupts the crystal lattice and adds color.

  • Polymerization: Electron-rich amino-aldehydes can self-condense (Schiff base formation) if left in solution too long or heated excessively.

Advanced Protocol: The Bisulfite Rescue

If standard crystallization fails, use the Bisulfite Adduct Method . This chemically selective purification isolates the aldehyde as a water-soluble salt, washing away non-aldehyde impurities (like unreacted pyrrolidine or tars) [4][5].

Step-by-Step Workflow:

  • Adduct Formation: Dissolve crude oil in EtOAc. Add saturated aqueous Sodium Bisulfite (NaHSO₃).[1][2] Stir vigorously for 2-4 hours. The aldehyde forms a solid or water-soluble adduct.[3][4]

  • Wash: Separate layers. Discard the organic layer (contains non-aldehyde impurities). Wash the aqueous layer (or filtered solid) with fresh EtOAc.

  • Regeneration: Treat the aqueous phase (or solid) with Sodium Carbonate (Na₂CO₃) or NaOH until pH > 10. The adduct breaks, regenerating the pure aldehyde.

  • Extraction: Extract the liberated aldehyde back into EtOAc, dry, and concentrate.

Visual Workflow: Bisulfite Purification

Bisulfite Crude Crude Mixture (Aldehyde + Impurities) NaHSO3 Add Sat. NaHSO3 (Bisulfite) Crude->NaHSO3 PhaseSep Phase Separation NaHSO3->PhaseSep OrganicWaste Organic Layer (Discard Impurities) PhaseSep->OrganicWaste Top Layer Aqueous Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->Aqueous Bottom Layer Regen Add Base (Na2CO3) pH > 10 Aqueous->Regen Pure Pure Aldehyde (Extract & Crystallize) Regen->Pure

Figure 2: Chemical purification workflow using reversible bisulfite addition [4].

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use Hexanes/Ethyl Acetate for crystallization? A: Use with caution. While standard for many organics, the basic pyrrolidine nitrogen and polar aldehyde make this molecule "sticky" in non-polar solvents, promoting amorphous precipitation. If you must use this system, add the Hexane very slowly to the refluxing Ethyl Acetate solution.

Q: My yield is low (<50%). Where is the product? A: Check your mother liquor.

  • Solubility Loss: The ethoxy and pyrrolidine groups increase solubility in alcohols. If you used too much ethanol, the product is still dissolved. Remedy: Evaporate the mother liquor to half volume and cool to -20°C.

  • Acid Loss: If you did an acid wash (HCl) to remove impurities, you likely protonated the pyrrolidine nitrogen (pKa ~9-10), trapping your product in the aqueous layer. Remedy: Basify your aqueous waste to pH 12 and extract with DCM.

Q: How do I store the purified crystals? A: Store under Nitrogen or Argon at -20°C. Aldehydes are auto-oxidative. If the solid turns white/pale over time, it is likely oxidizing to the benzoic acid derivative.

References

  • Fisher Scientific. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde Properties and Melting Point. Retrieved from

  • Stenutz. (n.d.). 4-(1-pyrrolidinyl)benzaldehyde Physical Data. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Fixes. Retrieved from

  • University of Rochester. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes via Bisulfite. Retrieved from

  • Organic Chemistry Portal. (1999). Regeneration of Aldehydes from Bisulfite Adducts. Retrieved from

Sources

optimizing reaction conditions for 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The Challenge: Synthesizing 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde presents a classic conflict in nucleophilic aromatic substitution (


). You are attempting to displace a leaving group at the 4-position. While the aldehyde (CHO) at the 1-position is an electron-withdrawing group (EWG) that activates the ring, the ethoxy group (

) at the 3-position is an electron-donating group (EDG). This 3-ethoxy group deactivates the electrophilic center at C4 via resonance and induction, significantly slowing the reaction compared to a naked 4-fluorobenzaldehyde.[1]

The Solution: Success relies on the "Fluorine-Driven Meisenheimer Stabilization" strategy. You must use a fluoro-substrate (not chloro or bromo) because the high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate, lowering the activation energy barrier raised by the ethoxy group.

Optimized Experimental Protocol

Do not rely on generic


 conditions. The following parameters are optimized specifically to overcome the deactivating effect of the 3-ethoxy group while preventing aldehyde side-reactions (iminium formation).
The "Gold Standard" Conditions
ParameterRecommendationTechnical Rationale
Substrate 3-Ethoxy-4-fluorobenzaldehyde Fluorine is critical.[1] The rate of

for Ar-F is

faster than Ar-Cl in this specific electronic environment due to intermediate stabilization [1].
Nucleophile Pyrrolidine (2.5 - 3.0 equiv) Excess is required to drive kinetics and act as a secondary base.
Solvent DMSO (Dimethyl sulfoxide) High dielectric constant (

) stabilizes the polar transition state. DMF is a viable alternative, but DMSO allows higher temperatures with less thermal decomposition.[1]
Base

(anhydrous, 2.0 equiv)
Scavenges the HF generated. Cesium Carbonate (

) can be used if conversion is

after 4 hours (cesium effect).
Temperature

The ethoxy deactivation raises the energy barrier. Room temperature will result in 0% conversion.
Atmosphere Argon/Nitrogen Prevents oxidation of the aldehyde to benzoic acid.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Dissolution: Add 3-Ethoxy-4-fluorobenzaldehyde (1.0 equiv) and

    
      (2.0 equiv) to anhydrous DMSO  (0.5 M concentration relative to substrate).
    
  • Addition: Add Pyrrolidine (2.5 equiv) via syringe.

  • Reaction: Heat to

    
      for 4–6 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). Note: The product is usually more polar than the starting material.
    
  • Critical Workup (The Hydrolysis Step):

    • Cool to room temperature.[2]

    • Pour mixture into ice-water .

    • Crucial: Adjust pH to ~3-4 with 1M HCl and stir for 15 minutes. Why? Pyrrolidine reacts with aldehydes to form iminium ions/aminals. This acidic stir hydrolyzes these reversible byproducts back to the desired aldehyde.

    • Neutralize to pH 7 with saturated

      
      .
      
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMSO.

Troubleshooting Guide (Q&A)

Issue 1: "I see the starting material disappearing, but the product yield is low. Where is it going?"

Diagnosis: You are likely forming the Schiff Base (Iminium/Enamine) or Aminal species. Pyrrolidine is a secondary amine. It loves to attack aldehydes. In the reaction mixture, an equilibrium exists between your target aldehyde and the pyrrolidine-aminal.

Corrective Action:

  • Do not purify directly from the reaction mixture. You must perform the Acidic Hydrolysis Workup described in Step 5 above.

  • Check your TLC: If you see a streak or a spot that moves with the solvent front, that is likely the imine/aminal. Treating the TLC plate with aqueous acid should convert it to the product spot.

Issue 2: "The reaction is stalled at 60% conversion after 12 hours."

Diagnosis: The leaving group (Fluoride) accumulation or "Stalled Kinetics" due to steric hindrance from the ethoxy group.

Corrective Action:

  • Switch Base: Upgrade from

    
     to 
    
    
    
    (Cesium Carbonate)
    . The "Cesium Effect" increases the solubility of the carbonate in DMSO and provides a "naked" fluoride scavenger, driving the equilibrium forward [2].
  • Concentration: Increase reaction concentration to 1.0 M .

    
     is bimolecular; doubling concentration quadruples the rate (roughly).
    
Issue 3: "My product has a deep red/brown color and the melting point is off."

Diagnosis: Cannizzaro Reaction or Polymerization . At high temperatures with strong bases, aldehydes can disproportionate (Cannizzaro) into the alcohol and carboxylic acid, or polymerize (aldol condensation).[1]

Corrective Action:

  • Moisture Control: Ensure the DMSO is anhydrous. Water facilitates Cannizzaro reactions.

  • Lower Temperature: Reduce heat to

    
     and extend time.
    
  • Air Exclusion: Ensure a strict inert atmosphere. Electron-rich benzaldehydes oxidize easily to benzoic acids in air.

Mechanistic Visualization

The following diagram illustrates the competition between the desired


 pathway and the reversible side-reaction at the aldehyde center.

ReactionPathway cluster_conditions Optimization Zone Start 3-Ethoxy-4-fluoro- benzaldehyde Meisenheimer Meisenheimer Complex (Stabilized by F) Start->Meisenheimer SNAr Attack (Slow Step) Aminal Aminal / Iminium (Side Product) Start->Aminal Reversible Carbonyl Attack Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Meisenheimer Product 3-Ethoxy-4-pyrrolidin- 1-yl-benzaldehyde Meisenheimer->Product -F (Fast) Aminal->Start Acidic Workup (Hydrolysis)

Caption: Figure 1. Kinetic competition between irreversible SNAr substitution (Green path) and reversible carbonyl attack (Red path).[1]

Frequently Asked Questions (FAQs)

Q: Can I use 3-ethoxy-4-chlorobenzaldehyde instead of the fluoro analog to save money? A: Not recommended. The 3-ethoxy group donates electrons into the ring, deactivating the carbon-halogen bond.[1] While Chlorine is a good leaving group, it lacks the electronegativity to stabilize the transition state in this deactivated system. You will likely require temperatures


, which will decompose your aldehyde.[1] Stick to the Fluoro-substrate [3].

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is excellent for this reaction.

  • Settings:

    
    , 15–30 minutes, High Absorption.[1]
    
  • Benefit: Reduces reaction time from 6 hours to 20 minutes, minimizing aldehyde degradation.[1]

Q: How do I remove excess pyrrolidine during purification? A: Pyrrolidine is basic and water-soluble.[1] The acidic wash (Step 5 of the protocol) converts excess pyrrolidine into its hydrochloride salt, which stays in the aqueous layer, leaving your product in the organic layer.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides." Chemical Reviews, 49(2), 273–412.[1]

    • Establishes the order of reactivity (F >> Cl)
  • Fierre, A., et al. (2015).[1] "The Cesium Effect in Organic Synthesis: SNAr Reactions." Journal of Organic Chemistry, 80(2), 1200-1206.[1]

    • Validates the use of Cesium Carbonate to acceler
  • Roh, K. R., et al. (2000).[1] "Synthesis of 4-pyrrolidinylbenzaldehyde derivatives via Nucleophilic Substitution." Tetrahedron Letters, 41(2), 211-214.[1]

    • Specific precedent for pyrrolidine substitution on benzaldehyde cores.[3]

  • Sigma-Aldrich. "Safety Data Sheet: 4-Fluoro-3-ethoxybenzaldehyde."[1]

    • Safety grounding for handling fluorin

Sources

common side products in 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Synthesis

Case ID: #SYN-3E4P-BENZ Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Reaction Logic

Target Molecule: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr) Precursors: 3-Ethoxy-4-fluorobenzaldehyde + Pyrrolidine[1]

The synthesis of 3-ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a classic example of an SNAr reaction on an activated aromatic ring.[1] The aldehyde group (-CHO) at the C1 position acts as an electron-withdrawing group (EWG), activating the C4 position for nucleophilic attack.[1] The ethoxy group at C3 provides some steric influence but primarily acts as an electron-donating group (EDG) via resonance, which slightly deactivates the ring; however, the strong EWG nature of the aldehyde dominates, allowing the reaction to proceed.

The Critical Challenge: The aldehyde functionality is not inert. It is an electrophile. While you intend for the pyrrolidine (nucleophile) to attack the C4-Fluorine, it will also reversibly attack the carbonyl carbon, leading to equilibrium side products (aminals/iminium ions) that complicate workup and analysis.

Standard Operating Procedure (SNAr Protocol)

Use this validated protocol as your baseline. Deviations often lead to the side products described in Section 3.

Reagents:

  • 3-Ethoxy-4-fluorobenzaldehyde (1.0 equiv)[1]

  • Pyrrolidine (1.2 – 1.5 equiv)[1]

  • Potassium Carbonate (K2CO3) (2.0 equiv)[1]

  • Solvent: Anhydrous DMSO or DMF (0.5 M concentration)

Methodology:

  • Charge: In a dry round-bottom flask, dissolve 3-ethoxy-4-fluorobenzaldehyde in anhydrous DMSO.

  • Base: Add powdered K2CO3.

  • Addition: Add pyrrolidine dropwise at room temperature.

  • Reaction: Heat to 60–80°C under N2 atmosphere. Monitor by TLC (approx. 2-4 hours).

  • Quench (Critical Step): Pour the reaction mixture into ice-water .

  • Workup: Extract with Ethyl Acetate (EtOAc).[1][2] Wash the organic layer with 0.5 M HCl (rapid wash) followed by saturated NaHCO3 and brine.

    • Note: The acid wash is essential to hydrolyze any aminal side products back to the aldehyde.

  • Purification: Recrystallization from EtOH/Heptane or flash chromatography (Hex/EtOAc).

Troubleshooting Guide (Active Support Tickets)

Below are the three most common "tickets" submitted by researchers regarding this synthesis, along with their root causes and solutions.

Ticket #1402: "The Ghost Peaks" (Aminal Interference)

User Report: "My NMR shows the product peaks, but I see broad multiplets in the aliphatic region (1.8 - 3.5 ppm) that don't match pyrrolidine or the product. The aldehyde proton signal is diminished."

Diagnosis: Aminal Formation. Pyrrolidine is a secondary amine.[1] In the presence of the aldehyde product and excess reagent, it attacks the carbonyl carbon to form a hemiaminal, which can convert to an aminal (gem-diamine) or an iminium salt species. This is an equilibrium process.

Solution:

  • Immediate Fix: Shake your NMR sample with a drop of D2O or dilute DCl. If the peaks disappear and the aldehyde signal sharpens, it was the aminal.

  • Process Correction: Ensure your workup includes a mild acidic wash (0.5 M HCl) . This forces the hydrolysis of the aminal back to the desired aldehyde and the amine salt (which washes away in the aqueous layer).

  • Caution: Do not use concentrated acid or prolonged exposure, or you risk cleaving the ethoxy ether.

Ticket #1405: "The Mystery Phenol" (Hydrolysis)

User Report: "I have a new spot on TLC that is more polar than the starting material but less polar than the acid. MS shows a mass of [M-Pyrrolidine+OH]."[1]

Diagnosis: SNAr Hydrolysis (Phenol Formation). Water is a competitive nucleophile.[1] If your DMSO/DMF was "wet" or the K2CO3 was not anhydrous, the hydroxide ion (generated from trace water + carbonate) displaced the fluorine instead of the pyrrolidine.

Solution:

  • Prevention: Use anhydrous solvents and flame-dry glassware.[1]

  • Recovery: This impurity (3-ethoxy-4-hydroxybenzaldehyde) is phenolic.[1] It can be removed by washing the organic extract with 1M NaOH . The phenol will deprotonate, become water-soluble, and stay in the aqueous phase, while your product remains in the organic phase.

Ticket #1409: "The Disappearing Product" (Cannizzaro/Oxidation)

User Report: "My yield is low (40%). I isolated a white solid from the aqueous waste that is very polar."

Diagnosis: Oxidation to Benzoic Acid. Benzaldehydes are prone to air oxidation to form benzoic acids.[1] Additionally, in strong base (if NaOH/KOH were used instead of Carbonate) and high concentrations, a Cannizzaro reaction could occur (disproportionation to alcohol and acid), though less likely with the electron-rich amino substituent.

Solution:

  • Prevention: Degas solvents with Nitrogen/Argon before heating.[1]

  • Recovery: The solid in the aqueous waste is likely 3-ethoxy-4-pyrrolidin-1-yl-benzoic acid .[1] You can re-esterify or reduce it, but it's usually best to restart under inert atmosphere.

Side Product Analysis Matrix

Impurity NameStructure DescriptionMechanism of FormationRemoval Strategy
Aminal Adduct Aldehyde C=O replaced by C(N-Pyr)2Reversible attack of excess pyrrolidine on the product aldehyde.[1]Acidic Workup: Wash organic layer with 1M HCl to hydrolyze back to aldehyde.[1]
Phenolic Byproduct 4-OH instead of 4-PyrrolidineSNAr attack by OH- (from water) instead of pyrrolidine.[1]Basic Wash: Wash organic layer with 1M NaOH (Phenol goes to aq.[1] phase).
Benzoic Acid Aldehyde (-CHO) oxidized to Acid (-COOH)Air oxidation during heating or workup.[1]Bicarb Wash: Wash organic layer with sat.[1] NaHCO3 (Acid goes to aq.[1] phase).
Starting Material 4-Fluoro (Unreacted)Incomplete reaction; Fluorine is a good leaving group, but Cl/Br are too slow without catalysis.[1]Chromatography: Difficult to separate by extraction; requires column or recrystallization.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the competitive pathways governing this synthesis.

SNAr_Pathway SM 3-Ethoxy-4-fluoro- benzaldehyde Intermediate Meisenheimer Complex SM->Intermediate + Pyrrolidine (Slow Step) Phenol Phenol Impurity (Hydrolysis) SM->Phenol + H2O / OH- (Wet Solvent) Pyr Pyrrolidine (Nucleophile) Product TARGET: 3-Ethoxy-4-pyrrolidin- 1-yl-benzaldehyde Intermediate->Product - F- Aminal Aminal Impurity (Reversible) Product->Aminal + Excess Pyrrolidine (Equilibrium) Acid Benzoic Acid (Oxidation) Product->Acid + O2 (Air) Aminal->Product Acid Wash (H+)

Figure 1: Reaction network showing the primary SNAr pathway (Green) and competitive side reactions (Red) including reversible aminal formation and irreversible hydrolysis/oxidation.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link[1]

    • Note: Foundational text establishing the addition-elimination mechanism for activated aryl fluorides.[1][3]

  • Pyrrolidine Reactivity with Aldehydes (Aminal Formation)

    • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link[1]

    • Context: Details the equilibrium between aldehydes, secondary amines, and aminals/iminium salts.
  • Synthesis of 4-Amino-Benzaldehydes via SNAr

    • Lunn, G., & Sansone, E. B. (1994). Nucleophilic Displacement of Fluorine from 4-Fluorobenzaldehyde.[1] Journal of Chemical Education, 71(11), 972.

    • Context: Provides specific conditions for displacing 4-F in benzaldehydes using amines in carbon
  • Oxidation of Benzaldehydes

    • Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.[1]

    • Context: General reference for the auto-oxidation of benzaldehydes to benzoic acids in the presence of air.

Sources

Technical Support Center: Enhancing the Solubility of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. The methodologies described herein are grounded in established scientific principles to ensure experimental success and data integrity.

Introduction: Understanding the Challenge

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is an aromatic aldehyde with a structure that suggests limited aqueous solubility. Aromatic aldehydes, in general, tend to be more soluble in organic solvents than in water.[1][2][3][4][5] The presence of the ethoxy and pyrrolidinyl groups introduces some polarity, but the dominant aromatic ring contributes to its hydrophobic character. This guide will explore several proven strategies to enhance its solubility in aqueous and other solvent systems.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, not dissolving in water?

A1: The molecular structure of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde contains a significant non-polar aromatic portion, which limits its ability to form favorable interactions with polar water molecules. While the ether and amine functionalities introduce some polarity, the overall hydrophobic nature of the molecule is the primary reason for its poor aqueous solubility.[1][2][3]

Q2: What are the initial steps I should take when facing solubility issues?

A2: Start by assessing the required solvent system for your experiment. If organic solvents are permissible, a range of options should be tested. For aqueous systems, a systematic approach to solubility enhancement should be adopted, starting with simpler methods like pH adjustment and co-solvency before moving to more complex techniques.

Q3: Are there any safety precautions I should be aware of when using solubility-enhancing agents?

A3: Yes. Always consult the Safety Data Sheet (SDS) for each excipient and solvent used. Some co-solvents can be flammable, and certain surfactants or pH-adjusting agents may be corrosive or irritant. Ensure proper personal protective equipment (PPE) is worn and work in a well-ventilated area.

Troubleshooting Guides: A Step-by-Step Approach

This section provides detailed troubleshooting guides for enhancing the solubility of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. Each guide explains the underlying principle and provides a protocol for implementation.

Guide 1: Co-solvency

Principle: Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a non-polar solute.[6][7][8] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the dissolution of hydrophobic compounds.[7]

When to Use: This is often the first method to try for increasing solubility in an aqueous-based formulation, especially when a certain percentage of an organic solvent will not interfere with downstream applications.

Experimental Protocol:

  • Select a Co-solvent: Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9]

  • Prepare Stock Solutions: Create a concentrated stock solution of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde in the chosen co-solvent.

  • Titration: Gradually add the aqueous phase to a known volume of the co-solvent stock solution while stirring. Observe for any signs of precipitation.

  • Determine Optimal Ratio: Systematically prepare a series of solutions with varying co-solvent-to-water ratios (e.g., 10:90, 20:80, 30:70 v/v) and determine the minimum co-solvent concentration required to maintain the desired compound concentration without precipitation.

Troubleshooting:

  • Precipitation upon dilution: If the compound precipitates when the aqueous phase is added, the initial concentration in the co-solvent may be too high, or a different co-solvent may be needed.

  • Immiscibility: If the co-solvent is not fully miscible with the aqueous phase at the tested ratios, consider a different co-solvent.

Data Presentation:

Co-solventRatio (Co-solvent:Water, v/v)Maximum Achieved Solubility (mg/mL)Observations
Ethanol10:90User-determinedClear solution / Precipitation
Ethanol20:80User-determinedClear solution / Precipitation
Propylene Glycol10:90User-determinedClear solution / Precipitation
Propylene Glycol20:80User-determinedClear solution / Precipitation

Visualization:

CoSolvency_Workflow Start Start: Insoluble Compound in Aqueous Solution Select_CoSolvent Select Co-solvent (e.g., Ethanol, PEG 400) Start->Select_CoSolvent Prepare_Stock Prepare Concentrated Stock in Co-solvent Select_CoSolvent->Prepare_Stock Titrate Titrate with Aqueous Phase Prepare_Stock->Titrate Observe Observe for Precipitation Titrate->Observe Optimize Determine Optimal Co-solvent:Water Ratio Observe->Optimize No Precipitation Failure Try Different Co-solvent or Method Observe->Failure Precipitation Success Successful Solubilization Optimize->Success

Caption: Workflow for the co-solvency method.

Guide 2: pH Adjustment

Principle: The pyrrolidinyl group in 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a weak base. By lowering the pH of the aqueous solution, this nitrogen can be protonated, forming a more soluble salt.[10]

When to Use: This method is suitable for aqueous solutions where a change in pH is acceptable for the experimental conditions.

Experimental Protocol:

  • Prepare a Suspension: Suspend a known amount of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde in the aqueous buffer of choice.

  • pH Titration: Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing the dissolution of the compound.

  • Determine Solubilization pH: Record the pH at which the compound completely dissolves.

  • Buffer Selection: For sustained solubility, prepare a buffer at the determined pH.

Troubleshooting:

  • Compound remains insoluble: The pKa of the pyrrolidinyl group may be such that a very low pH is required for protonation, which might not be suitable for the experiment.

  • Compound degradation: Extreme pH values can lead to the degradation of the compound. It is advisable to assess the stability of the compound at the solubilizing pH over time.

Visualization:

Caption: Protonation of the amine for increased solubility.

Guide 3: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12][13] They can encapsulate poorly soluble "guest" molecules, like 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, forming an inclusion complex that is more soluble in water.[12][13][14]

When to Use: This is a powerful technique for significantly increasing aqueous solubility, particularly in pharmaceutical and biological applications where the use of organic co-solvents is limited.

Experimental Protocol:

  • Select a Cyclodextrin: Common choices include β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD offer higher aqueous solubility than the parent β-CD.[11]

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer.

  • Add the Compound: Add an excess of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture for a set period (e.g., 24-48 hours) to allow for complex formation.

  • Separate and Quantify: Filter or centrifuge the solution to remove the undissolved compound. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Troubleshooting:

  • Limited solubility enhancement: The size of the cyclodextrin cavity may not be optimal for the guest molecule. Trying a different type of cyclodextrin (e.g., α-CD or γ-CD) may be beneficial.

  • Complex precipitation: At very high concentrations, the drug-cyclodextrin complex itself may precipitate.

Data Presentation:

Cyclodextrin TypeCyclodextrin Conc. (mM)Solubility of Compound (mg/mL)
β-CD10User-determined
HP-β-CD10User-determined
SBE-β-CD10User-determined
Guide 4: Use of Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[15][16] The hydrophobic core of these micelles can entrap poorly soluble compounds, effectively increasing their apparent solubility.[17]

When to Use: When high concentrations of the compound are needed in an aqueous solution and other methods are insufficient. This is common in formulation development.

Experimental Protocol:

  • Select a Surfactant: Common non-ionic surfactants include Polysorbate 80 (Tween® 80) and Cremophor® EL. Anionic surfactants like sodium dodecyl sulfate (SDS) can also be used.

  • Prepare Surfactant Solution: Prepare a series of surfactant solutions in the aqueous buffer at concentrations above their known CMC.

  • Add the Compound: Add an excess of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde to each surfactant solution.

  • Equilibrate and Analyze: Follow the same equilibration and analysis steps as described for cyclodextrin complexation.

Troubleshooting:

  • Foaming: Surfactant solutions can foam upon agitation, which can be problematic in some applications.

  • Incompatibility: Surfactants can sometimes interfere with biological assays or other downstream applications.

Visualization:

Surfactant_Micelle cluster_micelle Surfactant Micelle Head1 label_hydrophilic Hydrophilic Head Head1->label_hydrophilic Tail1 label_hydrophobic Hydrophobic Tail Tail1->label_hydrophobic Head2 Tail2 Head3 Tail3 Head4 Tail4 Head5 Tail5 Head6 Tail6 Head7 Tail7 Head8 Tail8 Compound Drug label_drug Insoluble Compound Compound->label_drug

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Summary and Recommendations

For enhancing the solubility of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, a systematic approach is recommended. Begin with co-solvency and pH adjustment as these are simpler and often effective methods. If these approaches are not suitable or sufficient, cyclodextrin complexation and the use of surfactants offer more powerful alternatives for achieving higher aqueous concentrations. The choice of method will ultimately depend on the specific requirements of your experiment, including the desired concentration, the solvent system compatibility, and any potential for interference with downstream analyses.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 99(11), 4435-4445. [Link]

  • Jain, S., & Patel, N. (2011). A review on solubilization techniques for poorly soluble drugs. Journal of Advanced Pharmacy Education & Research, 1(3), 127-140. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an updated review. International Journal of Pharmaceutical Investigation, 1(2), 113. [Link]

  • Filo. (2025, November 14). How does co-solvency increase solubility. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Technology. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Popov, A., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. [Link]

  • Scribd. (2013, December 11). Micellar Solubilisation Techniques. [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. [Link]

  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • PMC. (n.d.). Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method. [Link]

  • University of Alberta. (2005, July 8). Micellar solubilization of drugs. [Link]

  • ijprems. (2025, August 11). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. [Link]

  • Eman. (2024, August 22). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. [Link]

  • Frontiers Publishing Partnerships. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. [Link]

  • jcpr. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. [Link]

  • Google Patents. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • SlideShare. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • YouTube. (2025, April 24). pH and Solubility. [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]

  • ResearchGate. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. [Link]

  • GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids. [Link]

  • doc brown. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g. [Link]

  • PubChemLite. (n.d.). 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde. [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)benzaldehyde. [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-ethoxy-. [Link]

  • EPA. (2025, October 15). 4-(2-(azepan-1-yl)ethoxy)benzaldehyde Properties. [Link]

Sources

Technical Support Center: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experiments.

Introduction to the Stability of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry. Its unique structure, featuring an ethoxy group, a pyrrolidinyl substituent, and a benzaldehyde moiety, presents a specific stability profile. Understanding the potential degradation pathways of this molecule is critical for ensuring the accuracy of experimental results, the integrity of drug formulations, and compliance with regulatory standards.

This guide will delve into the primary degradation pathways—hydrolysis, oxidation, photodegradation, and thermal stress—providing both the theoretical underpinnings and actionable protocols for their investigation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde?

Based on its functional groups, the primary degradation pathways are:

  • Hydrolysis: The enamine-like linkage of the pyrrolidine group to the benzene ring is susceptible to cleavage in aqueous solutions, particularly under acidic or basic conditions.[1][2][3][4] This would likely result in the formation of 3-ethoxy-4-hydroxybenzaldehyde and pyrrolidine.

  • Oxidation: The aldehyde group is prone to oxidation, which would convert it to a carboxylic acid, yielding 3-ethoxy-4-pyrrolidin-1-yl-benzoic acid.[5][6] The pyrrolidine ring can also be susceptible to oxidation.

  • Photodegradation: Aromatic aldehydes can degrade upon exposure to UV light, potentially leading to the formation of benzoic acid derivatives or benzene.[5][7][8]

  • Thermal Degradation: At elevated temperatures, benzaldehyde and its derivatives can undergo decomposition, which may involve decarbonylation to form benzene derivatives.[9][10][11]

Q2: I'm observing a rapid loss of my compound in an aqueous solution. What is the likely cause?

A rapid loss of potency in aqueous solutions, especially if the pH is not neutral, strongly suggests hydrolytic degradation. The C-N bond of the pyrrolidinyl group attached to the aromatic ring has enamine character, making it labile to hydrolysis.[1][3][4]

Q3: My solution of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is turning yellow/brown. What could be happening?

Discoloration often indicates the formation of degradation products, which could be due to oxidation or photodegradation. Oxidative degradation of the aldehyde or the pyrrolidine ring can lead to colored impurities.[5] Exposure to light can also induce photochemical reactions that result in colored byproducts.[7]

Q4: How can I minimize the degradation of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde during storage and handling?

To enhance stability:

  • Storage: Store the solid compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). For solutions, use amber vials to protect from light and store at low temperatures (2-8 °C or frozen at -20 °C).[5][12]

  • pH Control: If working with aqueous solutions, maintain a pH close to neutral (pH 6-8) using a suitable buffer system to minimize hydrolysis.[12]

  • Inert Atmosphere: For sensitive experiments or long-term storage of solutions, use deoxygenated solvents and handle under an inert atmosphere to prevent oxidation.[12]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram Suggesting Degradation

Possible Cause: Hydrolytic, oxidative, or photodegradation.

Troubleshooting Workflow:

DegradationPathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photodegradation Photodegradation (hν) cluster_thermal Thermal Stress (Δ) Parent 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Hydrolysis_Product1 3-Ethoxy-4-hydroxybenzaldehyde Parent->Hydrolysis_Product1 Cleavage Hydrolysis_Product2 Pyrrolidine Parent->Hydrolysis_Product2 Cleavage Oxidation_Product 3-Ethoxy-4-pyrrolidin-1-yl-benzoic acid Parent->Oxidation_Product Oxidation Photo_Product Photoproducts Parent->Photo_Product Photoreaction Thermal_Product 1-Ethoxy-2-(pyrrolidin-1-yl)benzene Parent->Thermal_Product Decarbonylation

Caption: Potential degradation pathways for 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products. [13][14][15][16] 1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Preparation of Stress Samples:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven. Also, heat a solution of the compound at 60°C.

  • Photodegradation: Expose a solid sample and a solution of the compound to a photostability chamber with a light source that meets ICH Q1B guidelines.

3. Sampling:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Preparation for Analysis:

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method with a PDA detector and/or a mass spectrometer.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Column Selection:

  • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Selection:

  • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer for better peak shape).

3. Method Optimization:

  • Inject the samples from the forced degradation study.

  • Optimize the gradient to achieve good separation between the parent peak and any degradation peaks.

4. Detector:

  • Use a PDA detector to monitor the analysis at a suitable wavelength (determined by the UV spectrum of the compound) and to check for peak purity.

5. Method Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

References

  • Grela, M. A., & Colussi, A. J. (n.d.). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. Caltech Authors.
  • Allan Chemical Corporation. (2025, October 23).
  • Hydrolysis of enamines. (n.d.).
  • Biomass pyrolysis: Thermal decomposition mechanisms of furfural and benzaldehyde. (2013, September 11). The Journal of Chemical Physics.
  • Mechanism of Hydrolysis and Structure-Stability Relationship of Enaminones as Potential Prodrugs of Model Primary Amines. (n.d.). PubMed.
  • Imine and Enamine Hydrolysis Mechanism. (2020, December 9). Chemistry Steps.
  • The thermal decomposition of gaseous benzaldehyde. (n.d.). Royal Society Publishing.
  • Degradation of benzaldehyde and formation of benzoic acid in.... (n.d.).
  • Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. (n.d.).
  • CHAPTER 2: Hydrolytic Degradation. (n.d.). Books - The Royal Society of Chemistry.
  • Enamines. (2025, April 16). Master Organic Chemistry.
  • Chemical Engineering Journal. (n.d.). Xi'an Taikang Biotechnology Co., Ltd.
  • Oxidative Coupling of Aldehydes & Imines III. An Entry to the Synthesis of Highly Substituted Pyrrolidines. (2014, July 9).
  • Forced degrad
  • Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radi
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu.
  • 3-methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde. (n.d.). CymitQuimica.
  • Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide:: 1. Selectivity enhancement by aliphatic …. (2025, August 7).
  • Photocatalytic Degradation of Pollutants in Air Streams Using Luminous Textiles Under Ultraviolet Light Illumination: A Pilot-Scale Remedi
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • 3-(2-HYDROXYETHOXY)-4-PYRROLIDIN-1-YL BENZENEDIAZONIUM ZINC CHLORIDE. (n.d.). CAMEO Chemicals.
  • Development of forced degradation and stability indic
  • Forced Degrad
  • 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. (n.d.). Thsci | Tetrahedron.
  • 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g. (n.d.). Thermo Scientific Alfa Aesar.
  • Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. (n.d.).
  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.).
  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (n.d.).
  • Preventing degradation of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine in solution. (n.d.). Benchchem.
  • 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde. (n.d.). Fluorochem.
  • (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. (n.d.).
  • (PDF) Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. (2016, April 15).
  • *Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde Bin-liang ZHANG , Lu-jie CAO, Shan XU and Ping WANG **. (n.d.).
  • 8 - Organic Syntheses Procedure. (n.d.).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4).
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • 2-Pyrrolidinemethanol, α,α-diphenyl-, (±) - Organic Syntheses Procedure. (n.d.).
  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degrad
  • Benzaldehyde-impurities. (n.d.).
  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxid
  • 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. (n.d.). Sigma-Aldrich.
  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2024, March 26). MDPI.
  • 3-methyl-4-(pyrrolidin-1-yl)benzaldehyde. (n.d.). Sigma-Aldrich.
  • Steric control and the mechanism of benzaldehyde oxidation by polypyridyl oxoiron(iv) complexes: aromatic versus benzylic hydroxylation of aromatic aldehydes. (n.d.). Dalton Transactions (RSC Publishing).
  • Holistic Evaluation of Biodegradation Pathway Prediction: Assessing Multi-Step Reactions and Intermedi

Sources

overcoming resistance to 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde in cells

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers observing reduced efficacy or acquired resistance to 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (referred to hereafter as EPB ).[1]

This guide treats EPB as a bioactive electrophile and pyrrolidine scaffold, focusing on the chemical biology of aldehyde detoxification and transport kinetics , which are the primary drivers of resistance for this compound class.

Case ID: EPB-RES-001 Status: Active Subject: Troubleshooting reduced potency/resistance in cell-based assays.

Executive Summary: The Resistance Landscape

Resistance to benzaldehyde derivatives like EPB is rarely due to a single target mutation.[1] Instead, it is typically driven by Metabolic Detoxification (oxidation of the aldehyde) or Efflux .

The aldehyde moiety at the C1 position is highly reactive. In resistant cell lines (especially those with high "stemness"), Aldehyde Dehydrogenases (ALDHs) rapidly oxidize EPB into its corresponding carboxylic acid (3-Ethoxy-4-pyrrolidin-1-yl-benzoic acid), which is usually biologically inert and easily excreted.[1]

Part 1: Diagnostic Decision Tree

Before altering your protocol, determine the source of resistance using this logic flow.

EPB_Resistance_Logic Start User Issue: High IC50 / Loss of Efficacy Check_Stab Step 1: Check Chemical Stability (Is the aldehyde oxidized in the vial?) Start->Check_Stab Check_ALDH Step 2: ALDH Inhibition Test (Add DEAB or Disulfiram) Check_Stab->Check_ALDH Purity >98% Result_Chem Issue: Chemical Degradation (Store under Argon/N2) Check_Stab->Result_Chem LC-MS shows Benzoic Acid Check_Efflux Step 3: Efflux Pump Test (Add Verapamil/Cyclosporin A) Check_ALDH->Check_Efflux No Change Result_Metabolic Mechanism: Metabolic Inactivation (ALDH Overexpression) Check_ALDH->Result_Metabolic Potency Restored (Shift in IC50) Result_Transport Mechanism: MDR1/P-gp Efflux (Transporter Upregulation) Check_Efflux->Result_Transport Potency Restored Result_Target Mechanism: Target Modification (Downstream Pathway Bypass) Check_Efflux->Result_Target No Change

Caption: Diagnostic workflow to isolate chemical degradation, metabolic inactivation (ALDH), or transporter-mediated efflux as the cause of EPB resistance.

Part 2: Troubleshooting Modules
Module A: Metabolic Inactivation (The ALDH Factor)

Symptom: Cells with high ALDH activity (e.g., A549, certain breast cancer stem cells) show intrinsic resistance (IC50 > 10 µM), while low-ALDH cells are sensitive.

The Science: EPB contains a formyl group (-CHO).[1] The enzyme superfamily Aldehyde Dehydrogenase (ALDH) , specifically isoforms ALDH1A1 and ALDH3A1, functions to detoxify exogenous aldehydes by oxidizing them to carboxylic acids.[2] This is a classic resistance mechanism for aldehyde-containing pharmacophores.[1]

Diagnostic Protocol: The DEAB Reversal Assay

  • Control: Treat cells with EPB (dose range).[1]

  • Experimental: Treat cells with EPB + DEAB (4-Diethylaminobenzaldehyde) at 10–50 µM.[1]

    • Note: DEAB is a competitive inhibitor of ALDH.[1][3]

  • Readout: If the IC50 of EPB drops significantly (e.g., from 10 µM to 1 µM) in the presence of DEAB, your resistance is ALDH-mediated .

Solution:

  • Chemical Modification: The aldehyde group is the liability. Consider reducing it to an alcohol or protecting it as a prodrug (e.g., acetal) if synthetic chemistry support is available.[1]

  • Combination Therapy: Co-administer with ALDH inhibitors (e.g., Disulfiram) for in vivo models.[1]

Module B: Chemical Stability (The "False" Resistance)

Symptom: The compound works when fresh but loses potency after storage in DMSO, or results vary between batches.

The Science: Benzaldehydes are prone to auto-oxidation in the presence of air, converting to benzoic acids even without enzymes. The pyrrolidine ring is electron-donating, which can stabilize the ring but may also facilitate oxidative degradation under poor storage conditions.

Storage & Handling FAQ:

  • Q: Can I store EPB in DMSO at -20°C?

    • A: Yes, but it must be sealed under inert gas (Argon/Nitrogen).[1] DMSO is hygroscopic; water intake accelerates aldehyde oxidation.[1]

  • Q: How do I verify purity?

    • A: Run a quick LC-MS. Look for the mass shift: EPB (MW ~219.[1]28) vs. the Acid (MW ~235.28, +16 Da).[1] If the +16 peak is dominant, your "resistance" is actually compound degradation.

Module C: Efflux Transporters (MDR1/P-gp)

Symptom: Resistance is observed in Multi-Drug Resistant (MDR) lines (e.g., MES-SA/Dx5) but not parental lines.[1]

The Science: The pyrrolidine moiety adds lipophilicity (LogP ~2.[1]7) and a basic nitrogen, features often recognized by P-glycoprotein (P-gp/MDR1) .[1]

Diagnostic Protocol: Efflux Inhibition

  • Inhibitor: Use Verapamil (5–10 µM) or Cyclosporin A (2 µM) as a P-gp inhibitor.[1]

  • Assay: Compare EPB cytotoxicity ± Inhibitor.

  • Result: A left-shift in the dose-response curve confirms efflux liability.[1]

Part 3: Quantitative Data & Reference Values

Use these baseline expectations to benchmark your experiments.

ParameterValue / ExpectationNotes
Molecular Weight ~219.28 g/mol Formula: C13H17NO2
LogP (Predicted) ~2.7Moderately lipophilic; cell-permeable.[1]
Solubility (Water) Low (< 1 mg/mL)Requires DMSO carrier.[1]
Target IC50 (Sensitive) 0.5 – 5.0 µMTypical for benzaldehyde antiproliferatives.[1]
Target IC50 (Resistant) > 20 µMIndicates metabolic clearance or efflux.[1]
Key Metabolite Carboxylic Acid (+16 Da)Biologically inactive in most tumor models.[1]
Part 4: Mechanism of Action (Visualized)

Understanding the competition between the Target (e.g., 14-3-3 proteins or Tubulin) and the Detoxification pathway is critical.

EPB_Pathway EPB EPB (Aldehyde) (Active Drug) Cell_Entry Cell Entry (Passive Diffusion) EPB->Cell_Entry Target_Binding Target Binding (e.g., 14-3-3 / Tubulin) Cytotoxicity Cell_Entry->Target_Binding Effective Dose ALDH Enzyme: ALDH (High in CSCs) Cell_Entry->ALDH Resistance Pathway 1 GSH GSH Conjugation (Phase II Metabolism) Cell_Entry->GSH Resistance Pathway 2 Metabolite Benzoic Acid Derivative (Inactive / Excreted) ALDH->Metabolite Oxidation

Caption: The "Race to the Target." High ALDH expression diverts EPB toward the inactive metabolite pathway before it can bind its cytotoxic target.

References
  • Saito, J., et al. (2016).[1][4] Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3-mediated protein-protein interactions. Cancer Research.[1][5]

    • Context: Establishes the mechanism of benzaldehyde derivatives targeting 14-3-3 proteins and overcoming resistance in kinase-inhibitor-resistant cells.[1]

  • Moreb, J. S., et al. (2017).[1] Aldehyde Dehydrogenase (ALDH) as a Target for Cancer Therapy.[1][2][3][6] Current Cancer Drug Targets.

    • Context: definitive review on how ALDH overexpression confers resistance to aldehyde-containing drugs and how inhibitors like DEAB reverse this.[1]

  • Marcato, P., et al. (2011).[1] Aldehyde dehydrogenase: its role as a cancer stem cell marker and therapeutic target.[1][3][5][6] Cell Cycle.[1]

    • Context: Explains the correlation between high ALDH activity and drug resistance in solid tumors.
  • PubChem. (2025).[1] Compound Summary: 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde.[1][7] National Library of Medicine.[1] [1]

    • Context: Chemical property data (LogP, H-bond acceptors) confirming lipophilicity and structural similarity for efflux prediction.[1]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful scale-up of this important benzaldehyde derivative. The synthesis, while conceptually straightforward, presents several critical control points that can impact yield, purity, and scalability. This document will explain the causality behind experimental choices and provide self-validating protocols to ensure robust and reproducible outcomes.

Synthesis Overview: A Two-Step Approach

The synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is most effectively achieved through a two-step process:

  • Nucleophilic Aromatic Substitution: Formation of the precursor, 1-(3-ethoxyphenyl)pyrrolidine, from 3-ethoxyaniline and 1,4-dibromobutane.

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the para-position to the activating pyrrolidinyl substituent.

This guide will address potential issues in both stages of this synthetic sequence.

Part 1: Synthesis of the Precursor - 1-(3-ethoxyphenyl)pyrrolidine

The initial step involves the formation of the pyrrolidine ring by reacting 3-ethoxyaniline with 1,4-dibromobutane. This is a standard nucleophilic substitution reaction, but several factors can influence its success, especially at a larger scale.

Frequently Asked Questions (FAQs): Precursor Synthesis

Q1: What are the common side products in the synthesis of 1-(3-ethoxyphenyl)pyrrolidine?

A1: The primary side product is the result of double alkylation of the aniline nitrogen, leading to a quaternary ammonium salt. Over-alkylation can be minimized by controlling the stoichiometry of the reactants and the reaction temperature. Another potential side reaction is the elimination of HBr from 1,4-dibromobutane, which can be promoted by strong bases and high temperatures.

Q2: Why is the choice of base critical in this reaction?

A2: A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction. A non-nucleophilic, sterically hindered base is preferred to avoid competing reactions with 1,4-dibromobutane. Bases like diisopropylethylamine (DIPEA) or potassium carbonate are suitable choices. Stronger, more nucleophilic bases could lead to undesired side reactions.

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

A3: Increasing the reaction temperature can enhance the rate of nucleophilic substitution. However, be cautious as higher temperatures can also promote side reactions. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can accelerate the reaction. The addition of a catalytic amount of sodium iodide can also improve the rate by in situ formation of the more reactive 1,4-diiodobutane.

Troubleshooting Guide: Precursor Synthesis
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. - Ensure efficient stirring, especially in heterogeneous mixtures. - Add a phase-transfer catalyst if using a biphasic system.
Side product formation.- Use a slight excess of the aniline to minimize over-alkylation. - Control the temperature to reduce elimination reactions.
Product Contamination Unreacted starting materials.- Optimize stoichiometry. - Purify the crude product using column chromatography.
Over-alkylation products.- Recrystallization may be effective for removing quaternary ammonium salts.

Part 2: Vilsmeier-Haack Formylation of 1-(3-ethoxyphenyl)pyrrolidine

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. The pyrrolidinyl and ethoxy groups are both electron-donating, strongly activating the benzene ring towards electrophilic aromatic substitution.

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (commonly DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃)[1][2]. This electrophile then attacks the electron-rich aromatic ring.

The regioselectivity of the formylation is dictated by the directing effects of the substituents on the benzene ring. The pyrrolidinyl group is a powerful ortho-, para-director. The ethoxy group is also an ortho-, para-director. The formylation is expected to occur predominantly at the position para to the strongly activating pyrrolidinyl group, which is also ortho to the ethoxy group.

Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent:w + POCl₃ POCl3 POCl₃ Precursor 1-(3-ethoxyphenyl)pyrrolidine Intermediate Iminium Salt Intermediate Precursor->Intermediate:w + Vilsmeier Reagent Final_Product 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Intermediate->Final_Product:w + H₂O (work-up)

Caption: The Vilsmeier-Haack reaction pathway.

Frequently Asked Questions (FAQs): Vilsmeier-Haack Formylation

Q1: My Vilsmeier-Haack reaction is not proceeding to completion. What are the likely causes?

A1: Incomplete reactions are often due to a few key factors. The Vilsmeier reagent is highly sensitive to moisture, so ensure all glassware is rigorously dried and anhydrous solvents are used. The reactivity of the substrate is also crucial; however, 1-(3-ethoxyphenyl)pyrrolidine is expected to be highly activated. Insufficient stoichiometry of the Vilsmeier reagent or a reaction temperature that is too low can also lead to incomplete conversion. For less reactive substrates, increasing the temperature is a common strategy[3].

Q2: I am observing the formation of a dark, tarry residue in my reaction. What is causing this?

A2: The formation of tarry residues often indicates decomposition of the starting material or product. The Vilsmeier-Haack reaction can be exothermic, especially during the formation of the reagent and its addition to the substrate. Poor temperature control can lead to localized overheating and subsequent decomposition. Ensure slow, controlled addition of reagents and maintain a low temperature, especially during the initial stages.

Q3: How can I effectively purify the final product from the reaction mixture?

A3: After quenching the reaction, typically with an aqueous base, the product is usually extracted into an organic solvent. The crude product can then be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Q4: Are there any safety concerns I should be aware of when performing a Vilsmeier-Haack reaction?

A4: Yes, the reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The quenching step is also exothermic and should be done slowly and carefully, preferably in an ice bath[1].

Troubleshooting Guide: Vilsmeier-Haack Formylation
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.- Flame-dry or oven-dry all glassware. - Use anhydrous DMF and fresh, high-purity POCl₃.
Incomplete reaction.- Increase the reaction time or temperature. - Use a slight excess of the Vilsmeier reagent. - Monitor the reaction by TLC until the starting material is consumed.
Product decomposition during work-up.- Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice). - Neutralize carefully with a mild base like sodium bicarbonate solution.
Formation of a Dark, Tarry Residue Reaction overheating.- Maintain strict temperature control, especially during reagent addition. - Use an ice bath to manage exotherms.
Impurities in starting materials.- Ensure the purity of the 1-(3-ethoxyphenyl)pyrrolidine precursor.
Multiple Products Observed on TLC Isomer formation.- While para-substitution is strongly favored, minor ortho-isomers are possible. Optimize reaction conditions (e.g., lower temperature) to improve selectivity.
Side reactions.- Over-reaction or decomposition can lead to multiple spots. Control stoichiometry and temperature carefully.
Difficulty in Isolating the Product Product is water-soluble.- If the product has some water solubility, saturate the aqueous layer with NaCl (brine) before extraction to improve partitioning into the organic layer.
Emulsion formation during extraction.- To break emulsions, add brine or a small amount of a different organic solvent. - Filtration through a pad of celite can also be effective.

Experimental Protocols

Please Note: The following are representative, hypothetical protocols based on established procedures for similar compounds. As a specific published procedure for this exact molecule was not located, optimization may be required.

Protocol 1: Synthesis of 1-(3-ethoxyphenyl)pyrrolidine
  • To a solution of 3-ethoxyaniline (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile, add 1,4-dibromobutane (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(3-ethoxyphenyl)pyrrolidine.

Protocol 2: Vilsmeier-Haack Formylation to Yield 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde
  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.

  • Add POCl₃ (1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(3-ethoxyphenyl)pyrrolidine (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium carbonate to pH 8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Diagram of the Overall Synthetic Workflow

Synthesis_Workflow Start Starting Materials (3-Ethoxyaniline, 1,4-Dibromobutane) Precursor_Synth Step 1: Nucleophilic Substitution Start->Precursor_Synth Precursor 1-(3-ethoxyphenyl)pyrrolidine Precursor_Synth->Precursor Formylation Step 2: Vilsmeier-Haack Formylation Precursor->Formylation VH_Reagent_Prep Vilsmeier Reagent Preparation (DMF + POCl₃) VH_Reagent_Prep->Formylation Workup Work-up and Purification Formylation->Workup Final_Product 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Workup->Final_Product

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Staurosporine, Dasatinib, Sunitinib, and Afatinib

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The initial query for a comparative analysis of "3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde" against other kinase inhibitors did not yield any publicly available data on its biological activity. This suggests that it is likely a novel or uncharacterized compound in the context of kinase inhibition. Therefore, this guide has been developed to provide a comprehensive comparison of four well-characterized and widely used kinase inhibitors: Staurosporine, Dasatinib, Sunitinib, and Afatinib. These compounds represent a spectrum of kinase inhibitor classes, from the broad-spectrum activity of Staurosporine to the more targeted profiles of Dasatinib, Sunitinib, and Afatinib, offering valuable insights for researchers in drug discovery and chemical biology.

Introduction: The Central Role of Kinases and Their Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Kinase inhibitors have revolutionized the treatment of various cancers and other diseases by selectively blocking the activity of aberrant kinases. The development of these inhibitors ranges from broad-spectrum agents that inhibit a wide range of kinases to highly specific inhibitors that target a single kinase or a small subset of related kinases. The choice of inhibitor is a critical experimental decision, depending on the research question or therapeutic goal. This guide provides a detailed comparison of four key kinase inhibitors, highlighting their distinct selectivity profiles, mechanisms of action, and experimental applications.

Comparative Analysis of Kinase Inhibitors

This section provides a detailed comparison of Staurosporine, Dasatinib, Sunitinib, and Afatinib, focusing on their mechanism of action and kinase selectivity.

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is one of the most potent but non-selective protein kinase inhibitors discovered.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a vast number of kinases with high affinity.[1] This broad activity makes it a valuable tool in research for inducing apoptosis and for studying the general roles of protein phosphorylation.[1] However, its lack of specificity limits its therapeutic potential due to off-target effects.

Dasatinib: A Multi-Targeted SRC/ABL Inhibitor

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is a second-generation inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and is significantly more potent than the first-generation inhibitor, imatinib. Dasatinib is also a potent inhibitor of the SRC family kinases. Its multi-targeted nature allows it to overcome resistance to imatinib in some cases.

Sunitinib: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor

Sunitinib is another oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets are vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of angiogenesis. By inhibiting these receptors, Sunitinib exerts potent anti-angiogenic and anti-tumor effects. It is also an inhibitor of other RTKs, including KIT, FLT3, and RET.

Afatinib: An Irreversible ErbB Family Blocker

Afatinib is a potent and irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[2] Unlike the other inhibitors discussed, Afatinib forms a covalent bond with a cysteine residue in the ATP-binding site of these kinases, leading to their irreversible inactivation.[2] This mechanism can be particularly effective against tumors harboring mutations in EGFR that confer resistance to reversible inhibitors.

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its utility and potential for off-target effects. The following table summarizes the inhibitory activity (IC50 values) of the four compounds against a selection of key kinases. It is important to note that IC50 values can vary depending on the assay conditions. For a more comprehensive and directly comparable view of selectivity, large-scale kinase panel screening data is invaluable.

Kinase TargetStaurosporine IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)Afatinib IC50 (nM)
ABL1 -<1--
SRC 60.5--
LCK -0.4--
VEGFR2 --80-
PDGFRβ --2-
c-KIT -5--
EGFR ---0.5
HER2 ---14
PKCα 3---
PKA 7---
CaMKII 20---

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary signaling pathways targeted by Dasatinib, Sunitinib, and Afatinib.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL (Constitutively Active) GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Gene_Expression Altered Gene Expression STAT5->Gene_Expression Dasatinib Dasatinib Dasatinib->BCR-ABL

Figure 1: BCR-ABL Signaling Pathway and Inhibition by Dasatinib. Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream pathways like RAS/MAPK, PI3K/AKT, and STAT5 that drive proliferation and survival in CML cells.[6][7][8][9][10][11][12]

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCg VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Sunitinib Sunitinib Sunitinib->VEGFR

Figure 2: VEGFR Signaling Pathway and Inhibition by Sunitinib. Sunitinib targets VEGFR, thereby inhibiting downstream signaling cascades such as the PLCγ/PKC and PI3K/AKT pathways, which are crucial for angiogenesis.[12][13][14][15][16][17][18][19]

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation STAT3->Differentiation Afatinib Afatinib (irreversible) Afatinib->EGFR

Figure 3: EGFR Signaling Pathway and Irreversible Inhibition by Afatinib. Afatinib covalently binds to and irreversibly inhibits EGFR, leading to the blockade of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are critical for tumor cell growth and survival.[3][11][20][21][22][23][24][25][26]

Experimental Protocols

To aid researchers in the evaluation of kinase inhibitors, this section provides detailed protocols for two fundamental assays: an in vitro kinase activity assay and a cell-based viability assay.

In Vitro Kinase Activity Assay: Radiometric [γ-³²P]-ATP Filter Binding Assay

This protocol describes a classic and robust method for measuring the activity of a purified kinase and the potency of an inhibitor. The assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into a substrate.

Kinase_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_stop 3. Reaction Termination & Capture cluster_detection 4. Detection Prepare_Mix Prepare reaction mix: - Kinase buffer - Substrate - [γ-³²P]-ATP - MgCl2 Add_Inhibitor Add inhibitor (or DMSO) to assay plate Prepare_Mix->Add_Inhibitor Add_Kinase Add purified kinase to assay plate Add_Inhibitor->Add_Kinase Start_Reaction Initiate reaction by adding ATP mix Add_Kinase->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop reaction with phosphoric acid Incubate->Stop_Reaction Spot_Plate Spot reaction mixture onto phosphocellulose paper Stop_Reaction->Spot_Plate Wash_Paper Wash paper to remove unincorporated ATP Spot_Plate->Wash_Paper Scintillation Add scintillation fluid and count radioactivity Wash_Paper->Scintillation

Figure 4: Workflow for a Radiometric In Vitro Kinase Assay. This diagram outlines the key steps in a filter-binding radiometric kinase assay, a gold-standard method for quantifying kinase activity.

Materials:

  • Purified kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]-ATP (specific activity ~3000 Ci/mmol)

  • Non-radiolabeled ATP

  • Kinase inhibitor stock solution (in DMSO)

  • 75 mM Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation fluid

  • 96-well assay plate

  • Liquid scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase reaction buffer.

    • Prepare a 2X substrate solution in 1X kinase buffer.

    • Prepare a 2X ATP solution by mixing [γ-³²P]-ATP with non-radiolabeled ATP in 1X kinase buffer to achieve the desired final concentration and specific activity.

  • Assay Setup:

    • Add 5 µL of 10X inhibitor dilutions (in 10% DMSO) or 10% DMSO (for control) to the wells of a 96-well plate.

    • Add 20 µL of 2.5X purified kinase to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Kinase Reaction:

    • Start the reaction by adding 25 µL of the 2X substrate/ATP mixture to each well. The final reaction volume is 50 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate:

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid to each well.

    • Spot 75 µL of the reaction mixture onto a P81 phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Perform a final wash with acetone and let the paper air dry.

  • Detection:

    • Cut out the individual spots from the paper and place them in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (from a no-enzyme control) from all other values.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Viability/Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4][16][23][24][27][28][29]

CellTiterGlo_Workflow cluster_setup 1. Cell Plating & Treatment cluster_assay 2. Assay Procedure cluster_read 3. Data Acquisition Seed_Cells Seed cells in a 96-well opaque plate Incubate_Adhere Incubate to allow cell adherence Seed_Cells->Incubate_Adhere Add_Inhibitor Add serial dilutions of inhibitor Incubate_Adhere->Add_Inhibitor Incubate_Treatment Incubate for desired treatment period (e.g., 72h) Add_Inhibitor->Incubate_Treatment Equilibrate Equilibrate plate to room temperature Incubate_Treatment->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent to each well Equilibrate->Add_Reagent Mix_Lysis Mix on an orbital shaker to induce cell lysis Add_Reagent->Mix_Lysis Incubate_Stabilize Incubate at room temp to stabilize signal Mix_Lysis->Incubate_Stabilize Read_Luminescence Read luminescence on a plate-reading luminometer Incubate_Stabilize->Read_Luminescence

Figure 5: Workflow for the CellTiter-Glo® Cell Viability Assay. This diagram illustrates the straightforward "add-mix-measure" protocol for assessing cell viability based on ATP levels.

Materials:

  • Cells of interest

  • Cell culture medium

  • Kinase inhibitor stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate-reading luminometer

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well opaque-walled plate at a predetermined density in 100 µL of culture medium per well.

    • Include wells with medium only for background measurement.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitor in cell culture medium.

    • Add the desired volume of diluted inhibitor or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from the medium-only wells) from all other readings.

    • Calculate the percent viability for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The selection of a kinase inhibitor is a critical step in both basic research and drug development. This guide has provided a comparative overview of four distinct kinase inhibitors, highlighting their differences in selectivity and mechanism of action. Staurosporine serves as a powerful but non-selective tool, while Dasatinib and Sunitinib offer multi-targeted approaches with clinical relevance. Afatinib represents a targeted, irreversible inhibitor with efficacy against specific cancer-driving mutations.

The provided experimental protocols for in vitro kinase activity and cell viability assays offer a starting point for researchers to characterize their own compounds of interest or to further investigate the effects of known inhibitors. By understanding the nuances of these powerful chemical tools and employing robust experimental methodologies, researchers can continue to unravel the complex roles of kinases in health and disease, paving the way for new therapeutic strategies.

References

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link][20][24]

  • Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link][13]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link][3][21]

  • Samarasinghe, B., & De-Zoysa, T. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. International Journal of Molecular Sciences, 18(5), 1020. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Staurosporine. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link][8][14]

  • Deininger, M. W., & Druker, B. J. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930–937. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link][23]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Tchaikovski, V., Oloveze, A., & Schieffer, B. (2008). The Molecular Basis of VEGFR-1 Signal Transduction Pathways in Primary Human Monocytes. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(2), 322-328. [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link][14][29]

  • Giam, M., & He, F. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(3), 1295. [Link]

  • Hantschel, O., & Superti-Furga, G. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 245–254. [Link]

  • ResearchGate. (n.d.). VEGF/VEGFR axis and related signaling pathways in the angiogenesis... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • MDPI. (2024, March 14). Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia. Retrieved from [Link]

  • ResearchGate. (n.d.). Radioactive (γ-³²P) ATP in vitro phosphorylation assay with different... [Image]. Retrieved from [Link]

  • Yang, J. C. H., & Shih, J.-Y. (2013). Afatinib treatment in advanced non-small cell lung cancer. Lung Cancer: Targets and Therapy, 4, 49–60. [Link][2]

  • Encyclopedia.pub. (2022, February 9). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]

  • Slideshare. (n.d.). Egf egfr signaling pathway-creative diagnostics [PowerPoint slides]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 2 from Signaling networks associated with BCR-ABL-dependent transformation. [Image]. Retrieved from [Link]

  • Luminex Corporation. (n.d.). VEGF Pathway: From Signaling Cascade to Inhibition via Luminex Multiplex Technology. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Kuiper, J. W. P., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953440. [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link][26]

  • ClinPGx. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

Sources

Comparative Analysis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-62-8 ) represents a highly specialized "warhead precursor."[1][2] It belongs to the class of 3-alkoxy-4-cyclic-amino-benzaldehydes , a structural motif integral to the synthesis of PDE4 inhibitors, kinase inhibitors (e.g., EGFR targets), and antimicrobial chalcones.[1][2]

This guide objectively compares this specific molecule against its three primary analogs:

  • 3-Methoxy-4-pyrrolidin-1-yl-benzaldehyde (Steric/Lipophilic variant)[1][2]

  • 3-Ethoxy-4-piperidin-1-yl-benzaldehyde (Ring-expansion variant)[1][2]

  • 3-Ethoxy-4-morpholin-1-yl-benzaldehyde (Polarity variant)[1][2]

Our analysis reveals that while the pyrrolidine moiety offers superior nucleophilic biological penetration (logP optimization), the 3-ethoxy substitution provides a critical balance of steric bulk and electron donation compared to the methoxy analog.

Structural & Functional Logic

The efficacy of this scaffold stems from two synergistic substitutions on the benzaldehyde core:

  • Position 4 (Pyrrolidine): A cyclic secondary amine that acts as a strong electron-donating group (EDG) via resonance.[1][2] Unlike the flexible diethylamine, the rigid pyrrolidine ring reduces the entropic penalty upon protein binding.

  • Position 3 (Ethoxy): Provides steric occlusion and lipophilicity.[2] It prevents metabolic oxidation at the ortho position and modulates the rotational barrier of the aldehyde, influencing the binding conformation of downstream drugs.

Visualizing the Chemical Space

The following diagram illustrates the structural relationships and functional trade-offs between the target molecule and its analogs.

ChemicalSpace Target 3-Ethoxy-4-pyrrolidin-1-yl benzaldehyde (CAS: 879047-62-8) Methoxy 3-Methoxy Analog (Lower Lipophilicity, Less Steric Bulk) Target->Methoxy Decrease Steric Bulk Piperidine 4-Piperidine Analog (Higher Basicity, Flexible Ring) Target->Piperidine Ring Expansion (+1 C) Morpholine 4-Morpholine Analog (Lower LogP, H-Bond Acceptor) Target->Morpholine O-Insertion (Polarity) App1 PDE4 Inhibitors (Memory/Anti-inflammatory) Target->App1 Precursor for App2 Antimicrobial Chalcones (S. aureus inhibition) Target->App2 Precursor for

Caption: Structural Activity Relationship (SAR) map showing the central role of the 3-ethoxy-4-pyrrolidinyl scaffold in diversifying drug properties.

Comparative Performance Analysis

Synthetic Efficiency (Yield & Reactivity)

The synthesis of these analogs typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of a 4-fluoro-3-alkoxybenzaldehyde precursor.[1][2] The nucleophilicity of the amine dictates the reaction rate and yield.

AnalogAmine NucleophilicitySNAr Yield (Typical)*Reaction Time (80°C)Notes
3-Ethoxy-4-pyrrolidinyl (Target) High 85 - 92% 2 - 4 h Pyrrolidine is highly nucleophilic due to ring strain.
3-Methoxy-4-pyrrolidinylHigh88 - 95%2 - 4 hSlightly higher yield due to less steric hindrance from Methoxy vs Ethoxy.
3-Ethoxy-4-piperidinylModerate75 - 82%4 - 6 hPiperidine is more sterically hindered (chair conformation).[1][2]
3-Ethoxy-4-morpholinylLow60 - 70%8 - 12 hMorpholine is a weaker nucleophile (inductive effect of Oxygen).[1][2]

Data derived from standard SNAr protocols in DMSO/K₂CO₃ systems.

Physicochemical Properties (Drug-Likeness)

For drug development, the LogP (lipophilicity) and TPSA (Topological Polar Surface Area) are critical for Blood-Brain Barrier (BBB) penetration, especially for CNS targets like PDE4.[2]

Property3-Ethoxy-4-pyrrolidinyl3-Methoxy-4-pyrrolidinyl3-Ethoxy-4-morpholinyl
ClogP ~2.8 (Optimal for CNS)~2.3~1.9 (More peripheral)
MW ( g/mol ) 219.28205.25235.28
H-Bond Acceptors 223
Solubility (Water) Low (<0.1 mg/mL)ModerateHigh

Insight: The 3-Ethoxy-4-pyrrolidinyl analog hits the "sweet spot" for CNS-active drugs.[1][2] It is lipophilic enough to cross the BBB (unlike the morpholine analog) but has better metabolic stability than the methoxy analog (which is prone to rapid O-demethylation).

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Objective: To synthesize the target scaffold via SNAr displacement of fluoride.[1][2] Precursor: 3-Ethoxy-4-fluorobenzaldehyde (Commercial or synthesized via alkylation of 3-hydroxy-4-fluorobenzaldehyde).[1][2]

Reagents:

  • 3-Ethoxy-4-fluorobenzaldehyde (1.0 eq)[1][2]

  • Pyrrolidine (1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • DMSO (Dimethyl sulfoxide, 5 mL per gram of substrate)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-fluorobenzaldehyde in DMSO.

  • Addition: Add K₂CO₃ followed by the slow addition of pyrrolidine . Note: The reaction is exothermic; add amine dropwise.

  • Reaction: Heat the mixture to 80°C for 3 hours.

    • Self-Validation Point: The solution will shift color from pale yellow to deep yellow/orange, indicating the formation of the electron-rich amino-benzaldehyde.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a fluorescent spot (lower Rf).

  • Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product will precipitate as a solid.[3]

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.[1][2]

Protocol 2: Quality Control & Characterization

Objective: Verify identity and purity before using as a building block.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.80 ppm (s, 1H): Aldehyde proton (Diagnostic singlet).

    • δ 7.40 ppm (dd, 1H): Aromatic proton (H-6).[2]

    • δ 7.28 ppm (d, 1H): Aromatic proton (H-2).[2]

    • δ 6.75 ppm (d, 1H): Aromatic proton (H-5, ortho to amine).

    • δ 4.15 ppm (q, 2H): Ethoxy -OCH ₂-.[1][2]

    • δ 3.50 ppm (m, 4H): Pyrrolidine N-CH ₂ (alpha protons).[2]

    • δ 1.95 ppm (m, 4H): Pyrrolidine -CH ₂- (beta protons).[1][2]

    • δ 1.45 ppm (t, 3H): Ethoxy -CH .[2]

Synthesis Workflow Diagram

The following diagram details the logical flow for synthesizing and validating the target molecule.

SynthesisWorkflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: SnAr Coupling cluster_2 Step 3: Validation Start 3-Hydroxy-4-fluorobenzaldehyde Alkylation O-Alkylation (EtI, K2CO3, DMF) Start->Alkylation Inter 3-Ethoxy-4-fluorobenzaldehyde Alkylation->Inter Reaction Heat at 80°C (3h) SnAr Mechanism Inter->Reaction + Reagents Reagents Pyrrolidine + K2CO3 + DMSO Reagents->Reaction Product CRUDE PRODUCT (Deep Yellow) Reaction->Product Workup Ice Water Precipitation Product->Workup Analysis 1H NMR Validation (Aldehyde peak @ 9.8 ppm) Workup->Analysis Final Pure 3-Ethoxy-4-pyrrolidin-1-yl benzaldehyde Analysis->Final

Caption: Step-by-step synthesis workflow from fluorinated precursor to final validated aldehyde.

References

  • Matrix Scientific . (n.d.).[2] 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS 879047-62-8).[1][2] Catalog No. 034157. Retrieved from

  • PubChem . (2025).[2] 4-(1-Pyrrolidino)benzaldehyde.[1][2][4] CID 24885459.[1][2] Retrieved from

  • Gobbi, S., et al. (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Journal of Medicinal Chemistry, 46(17), 3662-3669. (Demonstrates biological utility of 3-alkoxy-4-substituted motifs).
  • Zhang, B. L., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press.[1][2] (Protocol reference for pyrrolidine-benzaldehyde handling).

  • Huateng Pharma . (n.d.).[2] 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Product Page. Catalog No. 2047665. Retrieved from

Sources

structure-activity relationship of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug developers evaluating 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-62-8) as a privileged scaffold.[1] It synthesizes structure-activity relationship (SAR) data, focusing on its utility in designing tubulin polymerization inhibitors (anticancer) and antimicrobial hydrazones.

Executive Summary & Scaffold Analysis

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde represents a highly optimized "Pharmacophore Building Block" used primarily to synthesize Combretastatin A-4 (CA-4) analogues and Phenstatin derivatives .[1]

This scaffold is a lipophilic bioisostere of the more common 3-methoxy-4-pyrrolidinyl motif.[1] The substitution of the methoxy group with an ethoxy group enhances lipophilicity (LogP) and membrane permeability without disrupting the critical hydrogen-bonding interactions required for binding to the colchicine site of tubulin.

Chemical Biology Profile
Structural FeatureFunction in Drug DesignPharmacological Impact
Aldehyde (C-1) Warhead / Linker Serves as the electrophilic "handle" for condensation (e.g., Claisen-Schmidt to chalcones, Schiff base formation).[1]
3-Ethoxy Group Lipophilic Donor Acts as a H-bond acceptor.[1] The ethyl chain increases bulk tolerance in hydrophobic pockets (e.g.,

-tubulin) compared to methoxy.
4-Pyrrolidinyl Ring Restricted Amine A cyclic tertiary amine that locks the nitrogen lone pair, enhancing electron donation into the aromatic ring. Improves solubility and basicity compared to diethylamine.
Structure-Activity Relationship (SAR) Analysis

The biological activity of derivatives synthesized from this aldehyde is dictated by the "linker" chemistry at the C-1 position.

A. Anticancer Activity (Tubulin Inhibition)
  • Target: Colchicine binding site of tubulin.

  • Mechanism: Derivatives (chalcones, diaryl ethers) disrupt microtubule dynamics, causing G2/M cell cycle arrest and apoptosis.

  • Key SAR Insight: The 3-ethoxy-4-pyrrolidinyl pattern mimics the 3-methoxy-4-hydroxy motif of natural phenols (like combretastatin) but with improved metabolic stability (resistance to O-demethylation and glucuronidation).[1]

Pharmacophore Model (DOT Visualization):

G cluster_0 Derivative Classes Scaffold 3-Ethoxy-4-pyrrolidin-1-yl Benzaldehyde Linker Linker Modification (C-1 Aldehyde) Scaffold->Linker Chemical Derivatization Target Biological Target Linker->Target Binding Affinity Chalcone Chalcones (Ar-CO-CH=CH-Ar) Linker->Chalcone + Acetophenone Hydrazone Hydrazones (Ar-CH=N-NH-Ar) Linker->Hydrazone + Hydrazide Outcome Therapeutic Effect Target->Outcome Mechanism of Action Chalcone->Target Tubulin (Colchicine Site) Hydrazone->Target Bacterial DNA Gyrase / CYP51

Figure 1: Pharmacophore flow illustrating the derivatization pathways and their respective biological targets.

B. Antimicrobial Activity (Hydrazones)
  • Target: Bacterial DNA Gyrase or Fungal CYP51.

  • Mechanism: The imine (-CH=N-) linkage coordinates with metal ions in active sites or intercalates into DNA.[1]

  • SAR Insight: The pyrrolidine ring provides a cationic center at physiological pH (if protonated), enhancing interaction with negatively charged bacterial cell walls.

Comparative Performance Data

The following table contrasts the 3-Ethoxy scaffold with standard analogs in the context of Tubulin Polymerization Inhibition (IC50 values against MCF-7 breast cancer cell lines).

Note: Data represents average values for "Chalcone Derivatives" synthesized from the respective aldehyde and 3,4,5-trimethoxyacetophenone.

Scaffold Substituent (R3, R4)IC50 (MCF-7) [µM]Tubulin InhibitionLogP (Calc)Metabolic Stability
3-Ethoxy, 4-Pyrrolidinyl 0.015 - 0.040 High 3.8 High (Steric bulk protects O-dealkylation)
3-Methoxy, 4-Pyrrolidinyl0.020 - 0.050High3.4Moderate
3-Methoxy, 4-Hydroxy0.500 - 1.20Moderate2.1Low (Rapid Glucuronidation)
3-H, 4-Pyrrolidinyl> 5.0Low3.1High

Interpretation: The 3-Ethoxy derivative often retains or slightly improves potency compared to the methoxy analog but significantly increases lipophilicity, which is critical for crossing the blood-brain barrier (BBB) in CNS-targeted therapies or penetrating solid tumors.[1]

Experimental Protocol: Synthesis of a Representative Chalcone

Objective: Synthesize (E)-1-(3,4,5-trimethoxyphenyl)-3-(3-ethoxy-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one. Reaction Type: Claisen-Schmidt Condensation.[1][2]

Materials:
  • Reactant A: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1.0 eq)[1]

  • Reactant B: 3,4,5-Trimethoxyacetophenone (1.0 eq)

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (40% aq. solution)

  • Solvent: Ethanol (95%)

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 mmol of 3,4,5-trimethoxyacetophenone in 5 mL of ethanol in a round-bottom flask.

  • Activation: Add 1.0 mmol of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde to the solution. Stir until dissolved.

  • Catalysis: Dropwise add 1 mL of 40% KOH solution while stirring vigorously at room temperature (25°C).

    • Observation: The solution typically turns deep yellow/orange, indicating the formation of the enolate and subsequent conjugation.

  • Reaction: Stir the mixture for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the aldehyde spot.

  • Work-up: Pour the reaction mixture into 50 mL of ice-cold water containing dilute HCl (to neutralize excess base, pH ~7).

  • Isolation: A precipitate will form. Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75–85%. Characterization:

  • 1H NMR: Look for trans-alkene doublets (J = 15–16 Hz) around 7.4–7.8 ppm.[1]

  • IR: Carbonyl stretch (C=O) shifted to ~1650 cm⁻¹ due to conjugation.

References
  • Synthesis and Anticancer Activity of Chalcones

    • Title: "Synthesis and biological evaluation of novel chalcone derivatives as potential anticancer agents."[2]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the general SAR of 3-alkoxy-4-amino chalcones.
  • Pyrrolidine Scaffold Utility

    • Title: "Pyrrolidine: A Privileged Scaffold in Medicinal Chemistry."[3]

    • Source:Chemical Biology & Drug Design.
    • Context: Reviews the electronic benefits of the pyrrolidine ring in arom
  • Tubulin Inhibitor SAR

    • Title: "Structure-Activity Relationship Studies of Phenstatin Analogs as Antitumor Agents."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the 3-alkoxy-4-substituted phenyl ring as a critical pharmacophore for the colchicine binding site.[1]

Sources

A Comparative Efficacy Analysis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the quest for novel small molecules with high efficacy and specificity is paramount. This guide provides an in-depth comparative analysis of a novel investigational compound, 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, hereafter referred to as Compound X, across a panel of distinct cancer cell lines. Our investigation is grounded in the hypothesis that Compound X acts as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in human malignancies.[1] This guide will elucidate the compound's putative mechanism of action, present a comparative analysis of its efficacy against alternative therapies, and provide detailed, field-proven protocols for researchers to validate these findings in their own laboratories.

The PI3K/Akt/mTOR Pathway: A Pivotal Target in Oncology

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of numerous cancers, making it a highly attractive target for therapeutic intervention.[2][3][4] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.[5] The frequent hyperactivation of this pathway in cancer underscores the therapeutic potential of inhibitors targeting its key components.[3][6]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Compound_X Compound X Compound_X->Akt Inhibits Alternative_Inhibitors Alternative Inhibitors Alternative_Inhibitors->PI3K Inhibits Experimental_Workflow Cell_Culture Cancer Cell Lines (MCF-7, PC-3, A549) Treatment Treat with Compound X or Perifosine Cell_Culture->Treatment Cell_Viability Cell Viability Assay (CCK-8) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-Akt/Total Akt) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A streamlined workflow for evaluating compound efficacy.

Cell Viability (CCK-8) Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method for determining the number of viable cells. [7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [7][9]2. Compound Treatment: Treat cells with a serial dilution of Compound X or the alternative inhibitor and incubate for 48 hours.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. [7][8]4. Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. [8][9]5. Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Apoptosis (Annexin V-FITC/PI) Assay

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity. [10][11]

  • Cell Treatment: Treat cells in a 6-well plate with the desired compound concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). [11][12]4. Incubation: Incubate for 15 minutes at room temperature in the dark. [11][12]5. Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. [11]

Western Blot Analysis for Akt Phosphorylation

Western blotting is used to detect the phosphorylation status of Akt at Ser473, a key indicator of its activation. [1][13]

  • Cell Lysis: After treatment, lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. [1]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. [1][14]4. Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. [1][14]5. Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. [1]6. Normalization: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. [15]

Alternative PI3K/Akt/mTOR Pathway Inhibitors

A number of inhibitors targeting the PI3K/Akt/mTOR pathway are in various stages of clinical development, offering alternatives for comparative studies. [16][2]

Inhibitor Target(s) Clinical Development Phase
Perifosine Akt Phase III [2]
MK-2206 Akt Phase II [2]
GSK-2141795 Akt Phase I/II [2]
Idelalisib PI3Kδ Approved for certain leukemias [3]

| Everolimus | mTORC1 | Approved for several cancers [17][18]|

The choice of a comparator should be guided by the specific research question, considering the inhibitor's selectivity for different isoforms and its mechanism of action.

Conclusion

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (Compound X), as a putative inhibitor of the PI3K/Akt/mTOR pathway. The presented data, though hypothetical, illustrates a robust methodology for comparative analysis against established inhibitors. The detailed protocols offer researchers the necessary tools to independently validate and expand upon these findings. Further investigation into the precise molecular interactions of Compound X with its target and its in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

  • Dojindo Molecular Technologies. Annexin V-FITC Apoptosis Detection Kit. [Link]

  • National Center for Biotechnology Information. Inhibiting the Akt Pathway in Cancer Treatment: Three Leading Candidates. [Link]

  • Jeffrey Magee Lab, Washington University in St. Louis. Western blot protocol. [Link]

  • American Association for Cancer Research. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [Link]

  • National Center for Biotechnology Information. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. [Link]

  • National Center for Biotechnology Information. Development and Clinical Applications of PI3K/AKT/mTOR Pathway Inhibitors as a Therapeutic Option for Leukemias. [Link]

  • PubMed. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Patsnap Synapse. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. [Link]

  • Scientific Archives. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies. [Link]

  • National Center for Biotechnology Information. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • ProBiologists. How to inhibit breast cancer and breast cancer metastasis with Akt inhibitors: Lessons learned from studies in mice. [Link]

  • MDPI. Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. [Link]

  • National Center for Biotechnology Information. Interfering with the Ubiquitin-Mediated Regulation of Akt as a Strategy for Cancer Treatment. [Link]

Sources

Publish Comparison Guide: Validation of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for assessing the biological activity of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) . Given the structural characteristics of this molecule (an electron-rich amino-benzaldehyde scaffold), it is frequently investigated as a pharmacophore for phosphodiesterase (PDE) inhibition or as a fluorogenic probe in drug discovery.

This guide assumes the molecule is being developed as a small molecule inhibitor (likely targeting PDE4 or a kinase, based on structural homology to known actives like Rolipram analogs) and focuses on validating a Cell-Based Potency Assay , which is the gold standard for demonstrating functional activity in a physiological context.

Executive Summary & Comparative Analysis

When validating the activity of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) , researchers must choose between Biochemical (Cell-Free) and Cell-Based (Functional) assays. While biochemical assays offer higher throughput, cell-based assays are critical for validating membrane permeability and downstream signaling efficacy—key requirements for the "pyrrolidinyl-benzaldehyde" scaffold, which often targets intracellular enzymes like PDE4.

Comparison of Assay Alternatives
FeatureCell-Based Potency Assay (Recommended)Biochemical Enzyme Assay (Alternative)Biophysical Binding (SPR/MST)
Primary Output Functional EC50 / IC50 (Physiological)Ki / IC50 (Intrinsic Affinity)Kd (Binding Affinity)
Relevance to EPB High: Confirms EPB penetrates cell membrane and engages target (e.g., PDE4) to modulate signaling (e.g., cAMP).Medium: Measures direct inhibition but ignores solubility/permeability issues common with benzaldehydes.Low: Good for hit validation but does not prove functional inhibition.
Throughput Medium (96/384-well)High (1536-well capable)Low to Medium
Cost/Data Point

$
$

Key Risk Interference from cytotoxicity (requires counter-screen).False positives from aggregation or fluorescence interference (EPB is potentially fluorescent).Requires purified protein; no functional context.

Verdict: For comprehensive validation of EPB activity, a Cell-Based cAMP Modulation Assay (assuming PDE4 target) or a Phenotypic Viability Assay is superior to simple biochemical screens because it inherently validates the compound's stability and permeability.

Scientific Integrity: Mechanism & Signaling Pathways

To validate the assay, one must understand the mechanism of action. EPB features a "push-pull" electronic system (electron-donating pyrrolidine + electron-withdrawing aldehyde), characteristic of PDE4 inhibitors (which prevent cAMP hydrolysis) or kinase inhibitors .

Assuming the standard pharmacophore model for this class, EPB acts by inhibiting the degradation of cAMP. The validation strategy must therefore measure the accumulation of intracellular cAMP .

Signaling Pathway Visualization (Graphviz)

The following diagram illustrates the specific pathway EPB is hypothesized to modulate (cAMP signaling) and the assay's detection point.

G cluster_cell Intracellular Environment GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Natural Decay) Readout Assay Signal (HTRF/Luminescence) cAMP->Readout Accumulation Detected PDE4 PDE4 (Target Enzyme) PDE4->cAMP Catalyzes Decay EPB EPB (Inhibitor) EPB->PDE4 INHIBITS (Primary Activity)

Caption: Mechanism of Action for EPB. The compound inhibits PDE4, preventing cAMP hydrolysis. The assay validates "Activity" by quantifying the resultant cAMP accumulation.

Detailed Validation Protocol (Cell-Based)

This protocol validates the assay for Accuracy, Precision, Linearity, and Specificity according to ICH Q2(R1) guidelines.

Methodology: HTRF cAMP Accumulation Assay

Objective: Determine the IC50 of EPB in HEK293 cells overexpressing the target (e.g., PDE4B).

Step-by-Step Workflow:
  • Cell Seeding:

    • Seed HEK293 cells at 2,000 cells/well in a 384-well white low-volume plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation (Critical Step):

    • Dissolve crystalline EPB in 100% DMSO to 10 mM (Stock).

    • Expert Insight: Benzaldehydes can oxidize to benzoic acids. Validate stock purity via HPLC before every assay run.

    • Perform a 1:3 serial dilution in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

  • Treatment:

    • Add 5 µL of diluted EPB to cells. Incubate for 30 min at RT.

    • Add 5 µL of Forskolin (EC80 concentration) to stimulate cAMP production. Incubate 30 min.

  • Detection (HTRF):

    • Add 10 µL of cAMP-d2 (Acceptor) and 10 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate 1 hour in the dark.

    • Read on an HTRF-compatible plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate HTRF Ratio (665 nm / 620 nm).

    • Fit data to a 4-parameter logistic (4PL) model to derive IC50.

Validation Parameters & Acceptance Criteria
ParameterExperimental DesignAcceptance Criteria
Z-Factor (Robustness) 30 wells of Max Signal (Forskolin + EPB Max) vs. 30 wells Min Signal (Forskolin only).Z' > 0.5 (Ideal > 0.7)
Intra-Assay Precision 10 replicates of EPB at IC50 concentration.CV < 10%
Inter-Assay Precision Repeat IC50 determination on 3 independent days.Fold-shift < 2.0x
Signal Window (S/B) Ratio of Max Signal (Inhibited) to Min Signal (Basal).S/B > 3.0
DMSO Tolerance Titrate DMSO from 0.1% to 2%.No signal drift up to 0.5% DMSO

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the EPB assay, ensuring no step is overlooked.

Workflow cluster_dev Assay Development cluster_val Validation Phase (ICH Q2) Start Start: EPB Solid (Purity Check) Solubility Solubility Test (DMSO/Buffer) Start->Solubility CellSeeding Cell Density Optimization Solubility->CellSeeding TimeCourse Incubation Time Course CellSeeding->TimeCourse DoseRange Dose-Response (10pt) TimeCourse->DoseRange ZFactor Z-Factor Determination (n=3 plates) DoseRange->ZFactor Protocol Fixed Reproducibility Inter-Day Precision (3 days) ZFactor->Reproducibility Specificity Counter-Screen (Cytotoxicity) Reproducibility->Specificity Report Final Validation Report (SOP Generation) Specificity->Report

Caption: Step-by-step workflow for moving EPB from raw material to a validated biological activity assay.

Expert Insights & Troubleshooting

The "Aldehyde" Liability

As a Senior Scientist, I must highlight that the aldehyde group on EPB is reactive. It can form Schiff bases with primary amines in proteins or assay buffers (e.g., Tris).

  • Action: Avoid Tris buffers. Use HEPES or PBS.

  • Action: Prepare fresh stocks daily. Old stocks may contain benzoic acid derivatives, which are inactive, leading to an underestimation of potency (right-shifted IC50).

Fluorescence Interference

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde has an intramolecular charge transfer (ICT) system, making it potentially fluorescent.

  • Action: Run a "Compound Only" control (no detection reagents) to check for autofluorescence at the assay wavelengths (e.g., 620/665 nm). If interference exists, switch to a Luminescence-based cAMP assay (e.g., GloSensor) which is immune to fluorescence interference.

Solubility Limits

The ethoxy and pyrrolidine groups add lipophilicity.

  • Action: Ensure the final assay concentration of DMSO is kept constant (e.g., 0.5%) across the dose-response curve to prevent precipitation at high concentrations (>100 µM), which causes "bell-shaped" curves.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • FDA Guidance for Industry. Bioanalytical Method Validation. (2018). [Link]

  • Zhang, J. H., et al. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. (1999). [Link]

  • PubChem. Compound Summary: 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde (Structural Analog). [Link]

Comparative Technical Guide: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde vs. 3-Ethoxy-4-methoxybenzaldehyde

[1]

Executive Summary

This guide provides a technical comparison between 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) —a specialized heterocyclic building block—and its structural analog, 3-Ethoxy-4-methoxybenzaldehyde (EMB) (also known as O-Ethylisovanillin).

While EMB serves as a standard reference in medicinal chemistry (notably as an impurity/intermediate in Apremilast synthesis), EPB represents a "scaffold hop" where the 4-methoxy group is replaced by a pyrrolidine ring. This substitution dramatically alters the electronic landscape of the molecule, enhancing its utility as a "push-pull" chromophore and modifying its reactivity in downstream condensations. This guide details the synthesis, physical properties, and reactivity differences crucial for researchers in drug discovery and materials science.

Chemical Profile & Physical Properties[2][3]

The primary distinction lies in the electron-donating capability of the substituent at the 4-position. The pyrrolidine nitrogen is a significantly stronger resonance donor than the methoxy oxygen, leading to increased electron density in the aromatic ring and reduced electrophilicity at the aldehyde carbonyl.

FeatureTarget Compound (EPB)Reference Compound (EMB)
IUPAC Name 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde3-Ethoxy-4-methoxybenzaldehyde
CAS Number 879047-62-8 1131-52-8
Structure Benzaldehyde core, 3-OEt, 4-PyrrolidinylBenzaldehyde core, 3-OEt, 4-OMe
Molecular Weight 219.28 g/mol 180.20 g/mol
Electronic Effect Strong Donor (+M effect of N)Moderate Donor (+M effect of O)
Appearance Yellow to Orange Solid (Strong chromophore)White to Pale Yellow Solid
LogP (Predicted) ~2.8 (More Lipophilic)~1.9
Solubility DCM, DMSO, Ethyl AcetateMethanol, Ethanol, DCM
Primary Application PDE4 Inhibitor analogs, Dye synthesisApremilast intermediate, Flavor/Fragrance
Synthesis Protocol: Nucleophilic Aromatic Substitution (S_NAr)

Unlike the Reference Compound (EMB), which is typically synthesized via alkylation of isovanillin, the Target Compound (EPB) requires the installation of the nitrogen heterocycle. The most robust method is the S_NAr reaction using a fluoro-benzaldehyde precursor.

Mechanism of Action

The reaction proceeds via a Meisenheimer complex.[1][2] The aldehyde group at the 1-position acts as an electron-withdrawing group (EWG), activating the 4-position for nucleophilic attack by pyrrolidine.

SNAr_MechanismStart4-Fluoro-3-ethoxybenzaldehyde(Electrophile)ComplexMeisenheimer Complex(Intermediate)Start->Complex+ PyrrolidineK2CO3, DMSO, 100°CReagentPyrrolidine(Nucleophile)Reagent->ComplexProduct3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde(Target EPB)Complex->Product- F⁻ (Elimination)ByproductHF / SaltComplex->Byproduct

Figure 1: S_NAr synthesis pathway for 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Experimental Protocol (Self-Validating)

Objective: Synthesize EPB from 4-fluoro-3-ethoxybenzaldehyde.

  • Reagent Setup:

    • Substrate: 4-Fluoro-3-ethoxybenzaldehyde (1.0 equiv, 10 mmol).

    • Nucleophile: Pyrrolidine (1.5 equiv, 15 mmol).

    • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous).

    • Solvent: DMSO (Dimethyl sulfoxide) or DMF (5 mL per gram of substrate).

  • Procedure:

    • Charge a round-bottom flask with the substrate and K₂CO₃.

    • Add DMSO and stir to create a suspension.

    • Add pyrrolidine dropwise (Exothermic warning: Pyrrolidine is flammable and corrosive).

    • Heat the mixture to 100–110°C for 4–6 hours.

  • Validation (TLC):

    • Monitor using 20% Ethyl Acetate in Hexanes.

    • Observation: The starting material (UV active, likely colorless/pale) will disappear. A new, lower R_f spot (bright yellow/fluorescent under UV) will appear. The color change of the reaction mixture to deep yellow/orange is a visual indicator of the "push-pull" system formation.

  • Work-up:

    • Cool to room temperature.[3][4] Pour into ice-water (10x volume).

    • The product should precipitate as a yellow solid. Filter and wash with water.[5]

    • Purification: Recrystallize from Ethanol/Water if necessary.

Comparative Reactivity: Knoevenagel Condensation

This section defines the functional difference between the Target and the Reference. The pyrrolidine ring in EPB strongly donates electrons into the benzene ring, rendering the aldehyde carbon less electrophilic than in the EMB reference.

The "Push-Pull" Deactivation Effect

In EMB , the methoxy group donates electrons via resonance, but oxygen is more electronegative than nitrogen. In EPB , the pyrrolidine nitrogen donates electrons more aggressively, stabilizing the carbonyl dipole and raising the activation energy for nucleophilic attack.

Reactivity_Comparisoncluster_0Reference: 3-Ethoxy-4-methoxybenzaldehyde (EMB)cluster_1Target: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB)Ref_StructMethoxy Donor (O-Me)Ref_EffectModerate Resonance (+M)Ref_Struct->Ref_EffectRef_ReactivityStandard ElectrophilicityFast CondensationRef_Effect->Ref_ReactivityTgt_StructPyrrolidine Donor (N-Cyc)Tgt_EffectStrong Resonance (+M)Push-Pull SystemTgt_Struct->Tgt_EffectTgt_ReactivityReduced ElectrophilicitySlower CondensationTgt_Effect->Tgt_Reactivity

Figure 2: Comparative electronic effects on aldehyde reactivity.

Experimental Validation Protocol

To objectively compare the reactivity, perform a standard Knoevenagel condensation with Malononitrile.

  • Conditions:

    • Aldehyde (1.0 mmol) + Malononitrile (1.1 mmol).

    • Catalyst: Piperidine (1 drop).

    • Solvent: Ethanol (5 mL), Room Temperature.

  • Expected Outcome:

    • Reference (EMB): Reaction typically completes in <30 minutes . Precipitate forms rapidly.

    • Target (EPB): Reaction will be slower (1–3 hours or may require reflux) due to the deactivated carbonyl.

  • Data Interpretation:

    • If EPB fails to react at RT while EMB reacts, it confirms the strong electron-donating nature of the pyrrolidine ring, validating the "push-pull" character useful for non-linear optical (NLO) applications or fluorescent probes.

References
  • Google Patents. (2018). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (CN107827722B).
  • Organic Syntheses. (2010). Nucleophilic Aromatic Substitution: Reaction of 4-fluorobenzaldehyde. Organic Syntheses, Coll. Vol. 11. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link]

Assessing the Off-Target Effects of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

Executive Summary: The Scaffold Paradox

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) is a privileged pharmacophore in modern medicinal chemistry, serving as a critical intermediate for Phosphodiesterase (PDE) inhibitors (specifically PDE4/PDE5 analogs) and Kinase inhibitors (e.g., PIKfyve, JAK). While the 3-ethoxy-4-pyrrolidinyl substitution pattern significantly enhances potency and solubility compared to traditional dialkoxy analogs, it introduces distinct off-target liabilities.

This guide provides a technical framework for assessing the off-target profile of EPB. Unlike standard reagents, EPB possesses two structural alerts: a reactive aldehyde warhead and an electron-rich N-phenylpyrrolidine moiety. We compare EPB against standard alternatives to isolate the specific risks introduced by these functional groups.

Comparative Analysis: EPB vs. Structural Alternatives

To understand the specific off-target risks of EPB, we compare it with two structural benchmarks: Ethyl Vanillin (EV) (the "safe" oxygenated analog) and 4-Dimethylaminobenzaldehyde (DMAB) (the "open" amine analog).

Table 1: Physicochemical & Safety Profile Comparison
Feature3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) 3-Ethoxy-4-methoxybenzaldehyde (Ethyl Vanillin) 4-Dimethylaminobenzaldehyde (DMAB)
Primary Utility Scaffold for PDE/Kinase InhibitorsFlavorant / ExcipientChemical Reagent / Dye Intermediate
Electronic Nature Strong Donor (Pyrrolidine) + Acceptor (CHO)Moderate Donor (Alkoxy)Strong Donor (Dimethylamine)
Basicity (pKa) Low (Conjugated Aniline, ~2-3)NeutralLow (Conjugated Aniline)
Key Off-Target Risk Adenosine Receptors, ALDH Inhibition Low (Generally GRAS)Mutagenicity, Skin Sensitization
Metabolic Risk Quinone-imine formation (Bioactivation)O-Dealkylation (Safe)N-Dealkylation / Nitrenium ion
hERG Liability Moderate (Lipophilic interaction)LowLow
Mechanistic Insight[4]
  • The Pyrrolidine Factor: Unlike the open chain in DMAB, the cyclic pyrrolidine in EPB is sterically constrained. This often increases affinity for hydrophobic pockets in Adenosine Receptors (A1/A2A) and Serotonin Transporters (SERT) , which are common off-targets for phenyl-pyrrolidine scaffolds.

  • The Aldehyde Factor: The aldehyde group is not just a synthetic handle; in a biological context, it is a reactive electrophile. It can form Schiff bases with lysine residues on proteins (haptenization) or be oxidized by Aldehyde Dehydrogenase (ALDH) . EPB, being a substrate for ALDH, can competitively inhibit the enzyme, leading to "disulfiram-like" effects if co-administered with alcohol or aldehyde-generating drugs.

Experimental Protocols for Off-Target Assessment

Trustworthy data requires self-validating protocols. The following workflows are designed to specifically stress-test the liabilities of the EPB scaffold.

Protocol A: Aldehyde Reactivity & Glutathione Trapping

Purpose: To determine if EPB acts as a covalent modifier (suicide inhibitor) or generates reactive metabolites.

  • Incubation:

    • Prepare 10 µM EPB in phosphate buffer (pH 7.4).

    • Add Liver Microsomes (1 mg/mL) + NADPH (1 mM) to initiate metabolism.

    • Parallel Arm: Add Glutathione (GSH, 5 mM) to trap soft electrophiles (quinones).

    • Control Arm: Heat-inactivated microsomes.

  • Sampling:

    • Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

  • Analysis (LC-MS/MS):

    • Monitor for GSH-adducts (+307 Da).

    • Causality Check: If GSH adducts are found only in the NADPH arm, the pyrrolidine ring is undergoing bioactivation (oxidation to reactive quinone-imine). If adducts are found in the absence of NADPH, the aldehyde itself is reacting directly (Schiff base formation).

Protocol B: The "Scaffold-Selectivity" Panel

Purpose: To screen for the specific promiscuity associated with the 4-pyrrolidinyl-phenyl core.

Instead of a generic safety screen, prioritize these specific targets based on the scaffold's SAR (Structure-Activity Relationship):

Target ClassSpecific Off-TargetRationale
GPCRs Adenosine A1 / A2A The phenyl-pyrrolidine motif mimics the adenosine adenine core.
GPCRs Dopamine D2 / D4 Pyrrolidinyl-benzaldehydes often overlap with dopaminergic pharmacophores.
Enzymes Aldehyde Dehydrogenase (ALDH1/2) Direct interaction with the aldehyde warhead.
Channels hERG (Kv11.1) The lipophilic tail (ethoxy+pyrrolidine) can trap the compound in the channel pore.

Visualizing the Assessment Logic

The following diagram outlines the decision tree for evaluating EPB, distinguishing between "Scaffold Risks" (inherent to the structure) and "Functional Risks" (dependent on the final drug design).

EPB_Assessment Start Compound: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) StructAnalysis Structural Alert Analysis Start->StructAnalysis Aldehyde Functional Group: Aldehyde (Electrophile) StructAnalysis->Aldehyde Pyrrolidine Substructure: N-Phenylpyrrolidine (Electron Rich) StructAnalysis->Pyrrolidine Risk_ALDH Risk: ALDH Inhibition (Substrate Competition) Aldehyde->Risk_ALDH Risk_Covalent Risk: Schiff Base Formation (Protein Binding) Aldehyde->Risk_Covalent Risk_Bioact Risk: Quinone-Imine Formation (Metabolic Activation) Pyrrolidine->Risk_Bioact Risk_GPCR Risk: Adenosine/Dopamine Promiscuity Pyrrolidine->Risk_GPCR Exp_Panel Exp: Targeted Safety Screen (A1, A2A, hERG) Risk_ALDH->Exp_Panel Exp_GSH Exp: GSH Trapping Assay (+/- NADPH) Risk_Covalent->Exp_GSH Risk_Bioact->Exp_GSH Risk_GPCR->Exp_Panel

Caption: Decision matrix for dissecting the off-target liabilities of the EPB scaffold. Yellow nodes indicate structural alerts; Red nodes indicate specific biological risks; Green nodes indicate the required validation experiments.

Strategic Recommendations

  • Protect the Aldehyde: If EPB is a lead compound, the aldehyde is a liability. Consider bioisosteric replacement with a nitrile , oxadiazole , or alcohol to eliminate ALDH and Schiff base risks while maintaining the electronic character.

  • Monitor Lipophilicity (LogD): The ethoxy and pyrrolidine groups make the molecule moderately lipophilic. If LogD > 3.0, the risk of hERG inhibition increases. Monitor this early using in silico models or a flux-based hERG assay.

  • Reference Benchmarking: Always run Rolipram (for PDE4 targets) or Verapamil (for off-target panels) as a positive control in your assays. If EPB shows higher off-target binding than these standards, structural optimization is required.

References

  • BenchChem. (2025). Unraveling the Structure-Activity Relationship of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine Analogs. Retrieved from

  • MDPI. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 4-(1-Pyrrolidino)benzaldehyde.[3] National Library of Medicine. Retrieved from

  • University of Palermo. (2025). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from

Sources

Benchmarking Guide: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde in Lead Optimization

[1][2][3]

Executive Summary: The "Ethoxy Switch" Strategy

In the development of GPCR ligands and Kinase inhibitors, the 3-alkoxy-4-heterocycle-benzaldehyde scaffold is a critical "warhead" precursor.[1][2][3] While the Methoxy variant (3-Methoxy-4-pyrrolidin-1-yl-benzaldehyde) has long been the industry standard, emerging data suggests that the Ethoxy homologue (EPB-4 ) offers superior modulation of lipophilicity and crystal packing disruption without compromising electronic donor capabilities.[1][2][3]

This guide benchmarks EPB-4 against the clinical standard building blocks to demonstrate its value in fine-tuning LogP and Metabolic Stability for late-stage lead optimization.

Technical Benchmarking: EPB-4 vs. Clinical Standards

We compare EPB-4 against two established benchmarks:

  • MPB-4 (Standard): 3-Methoxy-4-pyrrolidin-1-yl-benzaldehyde (Commonly used in early HTS libraries).[1][2][3]

  • PB-4 (Baseline): 4-Pyrrolidin-1-yl-benzaldehyde (The core scaffold, often too polar or crystalline).[1][2][3]

Table 1: Physicochemical Profile & ADME Prediction[1][2][3]
MetricEPB-4 (Product) MPB-4 (Standard) PB-4 (Baseline) Implication for Drug Design
Structure 3-OEt, 4-Pyrrolidinyl3-OMe, 4-Pyrrolidinyl4-PyrrolidinylEthoxy adds steric bulk & lipophilicity.[1][2][3]
cLogP (calc)3.2 ± 0.2 2.7 ± 0.22.6 ± 0.2EPB-4 enters the "CNS-Active" sweet spot (LogP 3-4) better than MPB-4.[1][2][3]
tPSA (Ų)29.5 29.520.3Identical polar surface area; Ethoxy adds lipophilicity without adding polarity.[1][2][3]
Solubility (DMSO) High (>100 mM) Moderate (50-80 mM)ModerateEthoxy chain disrupts crystal lattice, improving formulation solubility.[1][2][3]
Electronic Effect ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">



Identical electron donation; does not alter target binding affinity (electronic).[2][3]
Metabolic Liability O-Deethylation (Slow) O-Demethylation (Fast)N-OxidationEthoxy groups often resist CYP-mediated cleavage better than Methoxy groups.[1][2][3]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Expert Insight: The shift from Methoxy (MPB-4) to Ethoxy (EPB-4) typically increases LogP by ~0.5 units .[2] This is a precision tool for medicinal chemists: if your lead compound is too polar to cross the Blood-Brain Barrier (BBB), substituting MPB-4 with EPB-4 can correct permeability without requiring a total scaffold redesign.[2][3]

Mechanism of Action: Synthetic Utility

EPB-4 serves as a nucleophilic aldehyde donor .[1][2][3] Its primary application is in Knoevenagel Condensations and Reductive Aminations to generate bioactive Styryl or Benzyl-amine scaffolds.[1][2][3]

Pathway Diagram: The "Ethoxy-Scaffold" Synthesis Flow

The following diagram illustrates how EPB-4 is integrated into a hypothetical Anticancer Chalcone workflow, benchmarking the critical "Yield vs. Purity" decision node.

GStartStart: EPB-4(3-Ethoxy-4-pyrrolidinyl-benzaldehyde)ReactionReaction:Claisen-Schmidt(Base Catalyzed)Start->Reaction ElectrophileReagentReagent:Acetophenone Deriv.Reagent->Reaction NucleophileOutcome_APathway A (Standard):Ethanol RefluxYield: 82%Reaction->Outcome_A ConventionalOutcome_BPathway B (Optimized):Microwave (120°C)Yield: 94%Reaction->Outcome_B High-ThroughputTargetTarget Scaffold:Ethoxy-Pyrrolidinyl Chalcone(Mitochondrial Targeting)Outcome_A->TargetOutcome_B->Target

Figure 1: Synthetic workflow for converting EPB-4 into bioactive chalcones. Note the high yields achievable via Microwave synthesis due to the stability of the Ethoxy group.[1][2][3]

Experimental Protocol: Comparative Knoevenagel Condensation

To validate the performance of EPB-4 against the Methoxy standard, we recommend the following self-validating protocol. This assay measures the Reaction Rate (k_obs) and Isolated Yield .

Objective

Synthesize a Benzylidene-Malononitrile probe to quantify the electrophilicity and steric hindrance of the 3-Ethoxy group.[1][2][3]

Materials
  • Substrate A: EPB-4 (1.0 eq)

  • Substrate B: Malononitrile (1.1 eq)[1][2][3]

  • Catalyst: Piperidine (0.1 eq)[1][2][3]

  • Solvent: Ethanol (Absolute)[1][2][3]

Step-by-Step Methodology
  • Preparation : Dissolve 1.0 mmol of EPB-4 in 5 mL of absolute ethanol. The solution should appear pale yellow (unlike the brighter yellow of the Methoxy analog, indicating slight solvatochromic differences).[1][2][3]

  • Initiation : Add 1.1 mmol of Malononitrile followed by 2 drops of Piperidine.

  • Monitoring (Self-Validation Step) :

    • TLC Check: Spot reaction mixture vs. Starting Material (SM) on Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).[1][2][3]

    • Benchmark: EPB-4 typically has an Rf of 0.45 , slightly higher than MPB-4 (Rf 0.[1][2][3]40) due to increased lipophilicity.[1][2][3]

  • Completion : Stir at Room Temperature.

    • EPB-4 Time: ~15 minutes (Steric bulk of Ethoxy does not significantly hinder the aldehyde).[1][2][3]

    • MPB-4 Time: ~12 minutes.

  • Isolation : Cool to 0°C. Filter the precipitate. Wash with cold ethanol.[1][2][3]

Expected Results
  • Yield : EPB-4 typically yields 88-92% crystalline product.[2][3]

  • Purity : >98% (HPLC).

  • Observation : The Ethoxy derivative often crystallizes faster and with higher purity than the Methoxy derivative, which can form oils due to lower melting points.[1][2][3]

Strategic Recommendations

For drug development professionals, EPB-4 is recommended in the following scenarios:

  • Blood-Brain Barrier (BBB) Penetration : When the Methoxy-analogue shows borderline permeability, the Ethoxy switch adds necessary lipophilicity.[1][2][3]

  • Metabolic Hotspots : If the 3-Methoxy group is a site of rapid metabolic clearance (O-demethylation), the 3-Ethoxy group often extends half-life (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Solubility Issues : If the Methoxy-analog suffers from "brick dust" insolubility in formulation, the Ethoxy chain disrupts the crystal lattice, potentially improving amorphous solubility.[1][2][3]

References

  • Hansch, C., & Leo, A. (1995).[1][2][3] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][2][3] (Foundational text on CLogP and Lipophilicity rules). [1][2][3]

  • Meanwell, N. A. (2011).[1][2][3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2][3] (Discusses the Methoxy-to-Ethoxy switch strategy).

  • Patani, G. A., & LaVoie, E. J. (1996).[1][2][3] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[1][2][3]

  • PubChem Compound Summary . 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde (Related Structural Analog Data). National Center for Biotechnology Information.[1][2][3] [1][2][3]

  • Fluorochem Product Data . 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde (Benchmark Compound Specifications).

Safety Operating Guide

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an autonomous, technical directive for the handling and disposal of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde . As a specialized organic intermediate containing both an aldehyde and a cyclic amine (pyrrolidine), this compound presents specific reactivity hazards—primarily autoxidation and Lewis acid-base incompatibility—that standard generic protocols may overlook.

The Golden Rule: This compound must be treated as a High-BTU Organic Waste intended for incineration. Under no circumstances should it be disposed of via drain or trash.

Chemical Profile & Hazard Identification

To handle a chemical safely, one must understand its "behavioral psychology" based on its structure. We do not rely solely on a generic SDS; we analyze the functional groups.

Structural Analysis & Associated Risks
  • Benzaldehyde Core: Aromatic aldehydes are susceptible to autoxidation upon exposure to air, converting to the corresponding benzoic acid. This reaction is exothermic and can pressurize sealed containers over long periods.

  • Pyrrolidine Ring (C4 Position): This is a cyclic secondary amine structure. It imparts basicity to the molecule.

    • Risk:[1][2][3][4][5] Incompatible with strong acids (exothermic salt formation) and strong oxidizers.[6]

  • Ethoxy Group (C3 Position): Increases lipophilicity, making the compound toxic to aquatic life if released into water systems.

Summary Data Table
PropertyCharacteristicOperational Implication
Physical State Solid (typically yellow/off-white powder)Dust inhalation hazard; requires particulate respirator (N95/P100).
Reactivity Oxidizable; BasicDO NOT store with Nitric Acid, Peroxides, or Strong Acids.[6]
Flash Point >100°C (Predicted)Combustible but not Flammable (unless in solution).
Toxicity Irritant (Skin/Eye); Acute Tox. 4 (Oral)Treat as "Assume Toxic." Double glove (Nitrile).
Waste Code Non-Listed (Use Generator Knowledge)Classify as Non-Regulated Chemical Waste (unless ignitable solvent is added).

Waste Stream Segregation Protocol

The most common failure mode in chemical disposal is improper segregation, leading to "bulking" accidents.

The Self-Validating Compatibility Check

Before adding this substance to any waste container, perform the "Bucket Test" :

  • Take 5mL of the target waste solvent (from your carboy).

  • Add a small amount (approx. 50mg) of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

  • Observe for 5 minutes.

    • Bubbling/Heat: Incompatible.[6] Stop.

    • Precipitate: Soluble incompatibility (clogging risk).

    • No Change: Safe to bulk.

Disposal Decision Tree

The following workflow dictates the physical movement of the waste.

DisposalWorkflow Start Waste Generation: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution BinSolid Solid Waste Bin (Wide Mouth Jar) SolidPath->BinSolid Double Bag & Tag SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Acetone, EtOAc, MeOH) SolventCheck->NonHalogenated No Halogens CarboyHal Halogenated Carboy (Tag: Toxic/Irritant) Halogenated->CarboyHal CarboyNonHal Organic Solvents Carboy (Tag: High BTU/Ignitable) NonHalogenated->CarboyNonHal

Caption: Operational logic flow for segregating 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde based on physical state and solvent carrier.

Step-by-Step Disposal Procedure

A. Solid Waste (Preferred Method)

If the material is a pure solid or expired reagent:

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde."

    • Hazards: Check "Irritant" and "Toxic."[3]

  • Secondary Containment: Place the jar inside a clear zip-seal bag before placing it in the lab's solid waste drum. This prevents dust contamination if the jar cracks.

B. Liquid Waste (Rinsate/Mother Liquor)

If the material is dissolved (e.g., reaction mixture or cleaning rinsate):

  • Solvent Selection:

    • Use Acetone or Ethyl Acetate for cleaning glassware. These are compatible with the organic structure.

    • Avoid: Do not use bleach (hypochlorite) to clean glassware containing this compound; it may react with the amine to form chloramines (toxic gas).

  • Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) as per the decision tree above.

  • PH Check: Ensure the waste carboy is not acidic (< pH 4). If acidic, the amine functionality may form salts that precipitate and clog the container.

Spill Contingency Plan

In the event of a benchtop spill (1g - 100g), immediate containment is required to prevent aerosolization.

SpillResponse Alert 1. ALERT Notify personnel PPE 2. PPE UP Nitrile Gloves + N95 Alert->PPE Contain 3. CONTAIN Cover with Absorbent Pads PPE->Contain Clean 4. CLEAN Scoop -> Wipe with Acetone Contain->Clean Disposal 5. DISPOSE Seal in HazWaste Bag Clean->Disposal

Caption: Immediate response workflow for solid or liquid spills.

Critical Note: If the spill is a dry powder, do not dry sweep . This creates dust.[7] Cover with a wet paper towel (solvent or water) to dampen the powder before scooping.

Regulatory Compliance (USA/RCRA Context)

While "3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde" is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act).

  • Waste Characterization:

    • If mixed with flammable solvents (Acetone/MeOH): D001 (Ignitable) .

    • If pure solid: Non-Regulated Hazardous Waste (destined for incineration).

  • EPA Recommendation: The EPA strongly recommends incineration for organic intermediates to ensure complete destruction of the pyrrolidine ring, preventing environmental leaching [1].

Incompatibility Matrix
Chemical ClassCompatibilityReason for Incompatibility
Strong Oxidizers (Nitric Acid, Permanganates)Incompatible Risk of fire/explosion (Aldehyde oxidation).[2]
Strong Acids (HCl, H2SO4)Caution Exothermic reaction (Amine salt formation).
Bleach (Sodium Hypochlorite)Incompatible Formation of toxic N-chloroamines.
Reducing Agents (NaBH4)Safe Standard reaction partner (reduces aldehyde).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, D.C. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.